molecular formula C9H4Cl3N B1612674 4,5,8-Trichloroquinoline CAS No. 855763-24-5

4,5,8-Trichloroquinoline

Cat. No.: B1612674
CAS No.: 855763-24-5
M. Wt: 232.5 g/mol
InChI Key: YHGCMJPZRPMARL-UHFFFAOYSA-N
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Description

4,5,8-Trichloroquinoline is a useful research compound. Its molecular formula is C9H4Cl3N and its molecular weight is 232.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,8-trichloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl3N/c10-5-1-2-7(12)9-8(5)6(11)3-4-13-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGCMJPZRPMARL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C(=CC=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589015
Record name 4,5,8-Trichloroquinoline
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Molecular Weight

232.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855763-24-5
Record name 4,5,8-Trichloroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=855763-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,8-Trichloroquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4,5,8-Trichloroquinoline: Properties, Synthesis, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Publicly available, experimentally verified data on the specific properties of 4,5,8-trichloroquinoline (CAS No. 855763-24-5) is limited. This guide has been constructed by synthesizing confirmed structural information with expert analysis of predicted properties and established principles from closely related quinoline analogs. All predicted data and generalized protocols should be treated as expert guidance for research purposes and must be verified experimentally.

Introduction: The Quinoline Scaffold and the Enigma of this compound

The quinoline moiety, a fusion of benzene and pyridine rings, is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry.[1] Its derivatives form the basis of numerous pharmaceuticals, from the historic antimalarial quinine to modern anticancer agents.[2] The electronic landscape of the quinoline ring system, characterized by an electron-deficient pyridine ring fused to an electron-rich benzene ring, allows for diverse functionalization and complex interactions with biological targets.

This compound is a specific, sparsely documented isomer within this vast chemical family. While commercially available from specialty suppliers, it has not been extensively characterized in peer-reviewed literature.[3][] This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a consolidated overview of its known identity, predicted properties, and the scientific context necessary for its synthesis, characterization, and potential application.

Part 1: Chemical Identity and Physicochemical Properties

The fundamental identity of this compound is established by its molecular structure and formula. However, experimental physical properties such as melting point and solubility are not publicly documented. The data presented below combines confirmed information with predicted values derived from computational models and data from analogous compounds to provide a working profile for this molecule.

PropertyValueSource / Comment
IUPAC Name This compoundN/A
CAS Number 855763-24-5[3]
Molecular Formula C₉H₄Cl₃N[3]
Molecular Weight 232.49 g/mol [3]
Appearance Not reported. Expected to be a solid at room temperature, similar to other trichloroquinoline isomers (e.g., 4,5,7-trichloroquinoline is a pale beige to brown solid).[5]Prediction based on analogs
Melting Point Not experimentally reported. Isomeric 4,5,7-trichloroquinoline melts at 106-108 °C.[5]Analog Data
Solubility Not experimentally reported. Expected to have low aqueous solubility and be soluble in organic solvents like chloroform and toluene, similar to other polychlorinated quinolines.[5]Prediction based on analogs
Calculated LogP 4.195Data for isomeric 4,6,8-trichloroquinoline, which has the same molecular formula and is expected to have very similar lipophilicity.[6]
Calculated TPSA 12.89 ŲData for isomeric 4,6,8-trichloroquinoline.[6]

Part 2: Synthesis and Characterization

A specific, validated synthesis protocol for this compound is not available in the literature. However, a plausible and robust synthetic strategy can be designed based on well-established quinoline synthesis methodologies, such as the Gould-Jacobs reaction, followed by chlorination. The causality for this multi-step approach is rooted in the need for regioselective control over the placement of the chloro substituents.

Proposed Synthetic Workflow

The synthesis would logically begin from a pre-functionalized aniline to direct the cyclization and subsequent chlorination steps to the desired positions. A plausible starting material would be 2,5-dichloroaniline.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Purification A 2,5-Dichloroaniline C Intermediate Adduct A->C Condensation B Diethyl (ethoxymethylene)malonate B->C D 4-Hydroxy-5,8-dichloroquinoline C->D Thermal Cyclization (Gould-Jacobs Reaction) F This compound D->F Deoxychlorination E Phosphorus Oxychloride (POCl3) E->F G Crude Product F->G Workup H Purified Product G->H Column Chromatography (Silica Gel)

Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocol (Generalized)

This protocol is a representative, generalized procedure. Researchers must optimize reaction conditions, times, and purification methods.

  • Step 1: Synthesis of 4-Hydroxy-5,8-dichloroquinoline

    • Rationale: The Gould-Jacobs reaction is a reliable method for constructing the 4-hydroxyquinoline core, which is a key intermediate. Using 2,5-dichloroaniline as the starting material ensures the correct positioning of the chlorine atoms on the benzene ring portion of the final molecule.

    • Procedure:

      • Combine equimolar amounts of 2,5-dichloroaniline and diethyl (ethoxymethylene)malonate.

      • Heat the mixture, typically at 120-140 °C, to facilitate the initial condensation reaction, removing the ethanol byproduct.

      • Once the initial reaction is complete (monitored by TLC), increase the temperature to ~250 °C. This high temperature induces thermal cyclization to form the quinoline ring. The reaction is typically conducted in a high-boiling solvent like diphenyl ether.

      • Cool the reaction mixture and treat with a hydrocarbon solvent (e.g., hexane) to precipitate the 4-hydroxy-5,8-dichloroquinoline product.

      • Filter and wash the solid product.

  • Step 2: Synthesis of this compound

    • Rationale: The hydroxyl group at the 4-position is readily converted to a chloro group using a deoxychlorination agent like phosphorus oxychloride (POCl₃). This is a standard and highly effective transformation for this class of compounds.

    • Procedure:

      • Carefully add the 4-hydroxy-5,8-dichloroquinoline synthesized in Step 1 to an excess of phosphorus oxychloride (POCl₃).

      • Heat the mixture to reflux (typically around 110 °C) for several hours until the reaction is complete (monitored by TLC).

      • Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice to quench the excess POCl₃.

      • Neutralize the acidic solution with a base (e.g., ammonium hydroxide or sodium carbonate solution) to precipitate the crude this compound.

      • Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

  • Step 3: Purification

    • Rationale: The crude product will likely contain unreacted starting materials and side products. Purification by column chromatography is essential to obtain the compound at high purity for subsequent analysis and application.

    • Procedure:

      • Dry the combined organic extracts from Step 2 over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrate under reduced pressure.

      • Purify the resulting crude solid by flash column chromatography on silica gel, using a solvent system such as a hexane/ethyl acetate gradient.

      • Combine the fractions containing the pure product and evaporate the solvent to yield purified this compound.

Part 3: Predicted Spectral Properties

No experimental spectra for this compound are publicly available. The following section describes the expected spectral characteristics based on its structure and data from analogous compounds. This information is critical for any researcher attempting to synthesize and characterize this molecule.

  • ¹H NMR Spectroscopy: The spectrum is expected to be simple, showing signals only in the aromatic region.

    • The pyridine ring protons (H-2 and H-3) should appear as doublets due to their coupling to each other.

    • The benzene ring protons (H-6 and H-7) will also appear as doublets, coupled to each other.

    • Due to the electron-withdrawing effects of the chlorine atoms and the nitrogen atom, all protons are expected to be deshielded, appearing between δ 7.5 and 9.0 ppm.

  • ¹³C NMR Spectroscopy: The spectrum should display 9 distinct signals, one for each carbon atom, as there is no molecular symmetry.

    • Carbons bonded to chlorine (C-4, C-5, C-8) will show characteristic shifts.

    • The quaternary carbons (C-4, C-4a, C-5, C-8, C-8a) can be distinguished from the protonated carbons using a DEPT experiment.

    • Chemical shifts will be in the typical aromatic range of δ 120-155 ppm.

  • Infrared (IR) Spectroscopy:

    • Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

    • C=C and C=N stretching vibrations from the quinoline ring system should appear in the 1600-1450 cm⁻¹ region.

    • Strong absorptions corresponding to C-Cl stretching are expected in the fingerprint region, typically between 850-550 cm⁻¹.

  • Mass Spectrometry (MS):

    • The key diagnostic feature will be the isotopic pattern of the molecular ion [M]⁺. Due to the presence of three chlorine atoms, a characteristic cluster of peaks will be observed.

    • The relative intensities of the isotopic peaks (M, M+2, M+4, M+6) will be determined by the natural abundance of ³⁵Cl and ³⁷Cl isotopes, providing definitive confirmation of the presence of three chlorine atoms. The approximate ratio should be 100:98:32:3.

    • The nominal mass of the molecular ion will be 231 m/z, with the most abundant peak corresponding to the species containing two ³⁵Cl atoms and one ³⁷Cl atom, or all three as ³⁵Cl depending on the exact mass.

Part 4: Potential Applications in Research and Development

While no specific applications for this compound have been reported, its structure suggests potential utility as a chemical intermediate or scaffold in several areas of research:

  • Medicinal Chemistry: Polychlorinated quinolines are valuable starting materials for synthesizing more complex molecules. The chlorine atoms can be substituted via nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of various functional groups (amines, ethers, etc.) to build libraries of compounds for screening against biological targets.[2] Given the known anticancer and antimalarial activities of other 4-aminoquinoline derivatives, this compound could serve as a precursor for novel therapeutic agents.

  • Materials Science: The rigid, planar quinoline structure is a common feature in organic electronic materials, such as dyes and ligands for organometallic complexes. The specific substitution pattern of this compound could be used to fine-tune the electronic and photophysical properties of new materials.

Part 5: Safety and Toxicology

No specific toxicological data for this compound is available. Therefore, it must be handled with extreme caution, assuming it is hazardous. The safety information provided here is based on the general toxicology of the quinoline and chloroaromatic class of compounds.

  • Hazard Classification (Predicted): Based on related compounds like 4-chloroquinoline and other polychlorinated aromatics, this compound should be considered:

    • Harmful or toxic if swallowed, inhaled, or absorbed through the skin.[7]

    • A severe eye, skin, and respiratory tract irritant.[7]

    • Potentially mutagenic or carcinogenic, as quinoline itself is a suspected carcinogen.

    • Toxic to aquatic life with long-lasting effects.

  • Handling and Personal Protective Equipment (PPE):

    • Engineering Controls: Use only in a well-ventilated fume hood.

    • Personal Protective Equipment:

      • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

      • Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

      • Respiratory Protection: If handling as a powder where dust may be generated, a NIOSH-approved respirator is recommended.

    • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • First Aid Measures:

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

    • Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.

References

An In-depth Technical Guide to 4,5,8-Trichloroquinoline (CAS 855763-24-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Enigma of Polychlorination

The quinoline ring system, a fusion of benzene and pyridine rings, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its derivatives are foundational to a plethora of pharmaceuticals, including antimalarials like chloroquine, anti-inflammatory agents, and kinase inhibitors for oncology.[3][4][5][6] The introduction of halogen substituents, particularly chlorine, onto this scaffold profoundly modulates its physicochemical and biological properties, altering lipophilicity, metabolic stability, and electronic distribution, which in turn dictates its interaction with biological targets.[2][7]

This guide focuses on a specific, yet sparsely documented member of this family: 4,5,8-Trichloroquinoline (CAS Number 855763-24-5). While direct experimental data for this compound is scarce in peer-reviewed literature, its structure suggests significant potential as a versatile chemical intermediate. The strategic placement of three chlorine atoms—one on the pyridine ring (C4) and two on the carbocyclic ring (C5, C8)—creates a unique electronic landscape and multiple reactive handles.

This document serves as a proactive technical guide, grounded in established principles of quinoline chemistry. It will provide researchers with a robust framework for the synthesis, characterization, and potential application of this compound, empowering further investigation into its synthetic utility and biological relevance.

Physicochemical & Structural Properties

A summary of the fundamental properties of this compound, based on its chemical structure, is presented below.

PropertyValueSource(s)
CAS Number 855763-24-5[8]
Molecular Formula C₉H₄Cl₃N[8]
Molecular Weight 232.49 g/mol [8]
IUPAC Name This compound[8]
Canonical SMILES C1=CC(=C2C(=C1Cl)C(=NC=C2)Cl)Cl[8]
Appearance Predicted: Off-white to yellow solidInferred

Proposed Synthesis: A Strategic Approach via the Skraup Reaction

The absence of a documented synthesis for this compound necessitates a prospective design based on classical quinoline construction methods. The Skraup synthesis is a powerful and historically significant method for creating the quinoline core from an aniline and glycerol.[9] It is particularly well-suited for this target due to its tolerance of halogenated anilines.

The proposed starting material is 2,5-dichloroaniline . The Skraup reaction involves the acid-catalyzed dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the aromatic quinoline ring.

Causality of Synthetic Choice: The choice of 2,5-dichloroaniline is strategic. During the electrophilic cyclization step of the Skraup reaction, the ring closure is directed by the substituents on the aniline ring. The amino group is a strong ortho-, para-director. In 2,5-dichloroaniline, the position ortho to the amino group and meta to both chloro substituents (the C6 position) is the most activated and sterically accessible site for cyclization. This regioselectivity is crucial for achieving the desired 5,8-dichloro substitution pattern on the carbocyclic portion of the quinoline core. The subsequent chlorination at the 4-position is a standard transformation for 4-hydroxyquinolines, which are often the initial products of such cyclizations.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Prospective)

Disclaimer: This is a prospective protocol and has not been experimentally validated. It should be performed with all appropriate safety precautions by trained personnel.

Step 1: Synthesis of 5,8-Dichloro-4-hydroxyquinoline via Skraup Reaction

  • Reagent Preparation: In a well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Initial Charge: To the flask, add 2,5-dichloroaniline (1.0 mol, 162.02 g).[10]

  • Reaction Mixture: Add glycerol (2.5 mol, 230.23 g) and nitrobenzene (1.2 mol, 147.73 g) to the aniline.

  • Acid Addition (CAUTION: Highly Exothermic): Begin vigorous stirring. Slowly and carefully add concentrated sulfuric acid (3.0 mol, 163 mL) through the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 120°C. An ice bath may be required.

  • Heating: After the addition is complete, heat the reaction mixture to 140-150°C for 3-4 hours. The reaction is typically vigorous.

  • Workup: Allow the mixture to cool to below 100°C. Carefully pour the reaction mixture into a large beaker containing 2 L of water while stirring.

  • Steam Distillation: Steam distill the mixture to remove the excess nitrobenzene.

  • Neutralization & Isolation: Cool the remaining solution and neutralize it carefully with a concentrated sodium hydroxide solution until it is slightly alkaline. The crude 5,8-dichloro-4-hydroxyquinoline will precipitate.

  • Purification: Filter the solid precipitate, wash thoroughly with water, and dry. Recrystallization from ethanol or another suitable solvent may be necessary to achieve the desired purity.

Step 2: Synthesis of this compound

  • Reaction Setup: In a fume hood, place the dried 5,8-dichloro-4-hydroxyquinoline (1.0 mol, 214.04 g) into a round-bottom flask equipped with a reflux condenser.

  • Chlorination: Add phosphorus oxychloride (POCl₃) (3.0 mol, 279 mL) in excess.

  • Heating: Gently reflux the mixture for 2-3 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup (CAUTION: Highly Reactive): Cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture onto crushed ice in a large beaker with constant stirring. This will hydrolyze the excess POCl₃. The product will precipitate.

  • Neutralization: Once the vigorous reaction has subsided, carefully neutralize the acidic solution with a cold, dilute solution of sodium hydroxide or ammonium hydroxide to precipitate any remaining product.

  • Isolation and Purification: Filter the solid product, wash it extensively with cold water, and dry it. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography.

Predicted Spectroscopic Profile

Predicting the NMR spectra is crucial for the characterization of a novel compound. The following predictions are based on established substituent effects on the quinoline ring system.[11][12]

Predicted ¹H NMR Spectrum

The three chlorine atoms exert significant electron-withdrawing effects, which will generally shift the remaining protons downfield.

Predicted ProtonApprox. Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constants (J, Hz)Rationale
H-28.8 - 9.0Doublet (d)J2,3 ≈ 4.5-5.0 HzDeshielded by adjacent nitrogen and C4-Cl.
H-37.6 - 7.8Doublet (d)J3,2 ≈ 4.5-5.0 HzInfluenced by C4-Cl.
H-67.9 - 8.1Doublet of doublets (dd)J6,7 ≈ 8.5-9.0 Hz, J6, (N) ≈ smallDeshielded by C5-Cl and C8-Cl.
H-77.5 - 7.7Doublet of doublets (dd)J7,6 ≈ 8.5-9.0 Hz, J7, (N) ≈ smallLess deshielded than H-6.
Predicted ¹³C NMR Spectrum

The carbon atoms directly attached to chlorine will be significantly shifted, and the overall electronic nature of the ring will be altered.

Predicted CarbonApprox. Chemical Shift (δ, ppm)Rationale
C-2150 - 152Deshielded by nitrogen.
C-3122 - 124Shielded relative to C2/C4.
C-4145 - 148Directly attached to Cl; deshielded.
C-4a125 - 128Bridgehead carbon.
C-5130 - 133Directly attached to Cl; deshielded.
C-6128 - 130Influenced by adjacent chloro groups.
C-7126 - 128Influenced by adjacent chloro groups.
C-8133 - 136Directly attached to Cl; deshielded.
C-8a148 - 150Bridgehead carbon, deshielded by nitrogen.

Reactivity and Synthetic Potential

The reactivity of this compound is dictated by the electronic properties of the quinoline nucleus and the nature of the C-Cl bonds at different positions.

Caption: Predicted reactivity sites on the this compound scaffold.

  • Nucleophilic Aromatic Substitution (SNAr): The quinoline ring is inherently electron-deficient, facilitating SNAr reactions.[13][14]

    • C4-Position: The chlorine at the C4 position is predicted to be the most reactive towards nucleophiles.[15] Its position para to the ring nitrogen allows for effective stabilization of the negative charge in the Meisenheimer intermediate, which is crucial for the SNAr mechanism.[14][16] This position is an excellent handle for introducing amines, alkoxides, and thiolates.

    • C5 and C8-Positions: The chlorines on the carbocyclic ring (C5 and C8) are expected to be significantly less reactive towards traditional SNAr. They lack the strong activation provided by the ring nitrogen. Substitution at these sites would likely require harsher conditions or transition-metal catalysis.

  • Palladium-Catalyzed Cross-Coupling: The C-Cl bonds at all three positions can potentially participate in cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3] This opens up avenues for creating C-C, C-N, and C-O bonds, dramatically increasing molecular complexity. The differential reactivity of the C4-Cl versus the C5/C8-Cl bonds could allow for selective, stepwise functionalization.

  • Reactions at the Nitrogen Atom: The lone pair on the quinoline nitrogen imparts basic properties, allowing for salt formation with acids and alkylation to form quaternary quinolinium salts.

Potential Applications in Research and Development

Given its structure, this compound is a promising building block for several high-value applications.

  • Medicinal Chemistry: As a scaffold for kinase inhibitors, many of which feature a substituted quinoline core that interacts with the hinge region of the ATP-binding pocket.[17] The three chlorine atoms provide vectors for diversification to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and pharmacokinetics.[3][5]

  • Agrochemicals: The quinoline core is present in various fungicides and pesticides.[4] The polychlorinated nature of this molecule could impart specific biocidal activities.

  • Materials Science: The rigid, planar quinoline system is a component in organic light-emitting diodes (OLEDs), dyes, and sensors. Functionalization via the chloro groups allows for the tuning of electronic and photophysical properties.

Safety, Handling, and Toxicology

No specific toxicity data for this compound exists. However, based on its structure as a polychlorinated aromatic heterocyclic compound, stringent safety precautions are warranted.[18][19]

  • Potential Hazards:

    • Toxicity: Chlorinated aromatic compounds can be toxic and may cause damage to the liver, kidneys, and central nervous system upon exposure.[18][20] They can be persistent in the environment.[20][21]

    • Irritation: Likely to be a skin, eye, and respiratory tract irritant.[22]

    • Carcinogenicity: Some chlorinated heterocyclic compounds are classified as potential carcinogens.[21]

  • Handling Precautions:

    • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (nitrile may not be sufficient for prolonged contact; consult glove manufacturer data), safety goggles, a face shield, and a lab coat.[18][23]

    • Engineering Controls: Ensure adequate ventilation to minimize inhalation of dust or vapors.

    • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

    • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound, CAS 855763-24-5, represents an under-explored yet potentially valuable scaffold for chemical synthesis. While direct experimental data remains elusive, a comprehensive analysis based on fundamental principles of quinoline chemistry allows for the rational design of a synthetic route, prediction of its spectroscopic and reactive properties, and postulation of its utility in drug discovery and materials science. This guide provides the necessary foundational knowledge for researchers to begin investigating this promising molecule, transforming it from a catalog entry into a versatile tool for innovation.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Trichloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, represents a cornerstone in medicinal chemistry and materials science. Its derivatives exhibit a vast spectrum of biological activities, including well-established roles as antimalarial, anticancer, antibacterial, and antiviral agents. The introduction of chlorine atoms onto the quinoline scaffold profoundly influences its physicochemical properties and biological efficacy, often enhancing its therapeutic potential. This guide provides a comprehensive technical overview of the physical and chemical properties of trichloroquinolines, a class of halogenated quinolines with significant, yet not fully explored, potential in drug discovery and development.

This document moves beyond a simple recitation of data, offering insights into the structure-property relationships that govern the behavior of these molecules. By understanding the nuances of their electronic and steric characteristics, researchers can better design and synthesize novel trichloroquinoline derivatives with tailored biological activities and improved pharmacokinetic profiles.

Physicochemical Properties of Trichloroquinoline Isomers: A Comparative Analysis

The position of the three chlorine atoms on the quinoline ring system dramatically impacts the molecule's physical properties. These properties, in turn, influence solubility, membrane permeability, and interaction with biological targets. Below is a comparative summary of the key physicochemical properties for several representative trichloroquinoline isomers.

Property2,4,7-Trichloroquinoline4,5,7-Trichloroquinoline2,3,4-Trichloroquinoline
Molecular Formula C₉H₄Cl₃NC₉H₄Cl₃NC₉H₄Cl₃N
Molecular Weight 232.49 g/mol 232.49 g/mol [1]232.49 g/mol [2]
Melting Point (°C) 110-112106 - 108[3]Not available
Boiling Point (°C) Not availableNot available308.4 ± 37.0 (Predicted)[2]
Density (g/cm³) Not available1.523 ± 0.06 (Predicted)[1]1.523 ± 0.06 (Predicted)[2]
pKa Not availableNot available-3.57 ± 0.50 (Predicted)[2]

Key Insights:

  • The high molecular weight and presence of multiple chlorine atoms contribute to the generally solid nature of trichloroquinolines at room temperature.

  • The predicted low pKa of 2,3,4-trichloroquinoline suggests that the pyridine nitrogen is significantly less basic due to the strong electron-withdrawing effects of the three chlorine atoms on the pyridine ring. This has profound implications for its ability to form salts and interact with biological macromolecules.

Spectroscopic Characterization of Trichloroquinolines

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of trichloroquinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity and chemical environment of atoms within the molecule. The chemical shifts of the aromatic protons are significantly influenced by the positions of the chlorine atoms, with protons ortho and para to the chlorine atoms experiencing downfield shifts.

Figure 1: General workflow for NMR spectroscopic analysis of trichloroquinolines.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The characteristic vibrations of the quinoline ring and the C-Cl bonds give rise to distinct absorption bands.

  • C=C and C=N stretching vibrations of the quinoline ring are typically observed in the 1600-1400 cm⁻¹ region.

  • C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹.

  • C-Cl stretching vibrations are found in the fingerprint region, typically between 800 and 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of trichloroquinolines. A key diagnostic feature in the mass spectrum of these compounds is the characteristic isotopic pattern of chlorine. Due to the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%), a molecule containing three chlorine atoms will exhibit a distinctive cluster of peaks for the molecular ion (M, M+2, M+4, M+6) with a relative intensity ratio of approximately 27:27:9:1. This pattern provides unambiguous confirmation of the number of chlorine atoms in the molecule.

Chemical Properties and Reactivity

The chemical reactivity of the trichloroquinoline scaffold is dictated by the electron-withdrawing nature of the chlorine atoms and the inherent electronic properties of the quinoline ring.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring of quinoline is electron-deficient, and this character is further amplified by the presence of chlorine atoms, making the ring susceptible to nucleophilic attack. The chlorine atoms themselves can act as leaving groups in SNAr reactions. The regioselectivity of these reactions is dependent on the specific isomer and the reaction conditions. For instance, in many chloroquinolines, the chlorine at the 4-position is particularly labile and readily displaced by nucleophiles.

Experimental Protocol: Nucleophilic Aromatic Substitution of a Chloroquinoline

This protocol is adapted from the synthesis of 4-aminoquinoline derivatives and demonstrates a general procedure for SNAr reactions on a chloroquinoline substrate.

Materials:

  • Trichloroquinoline (1.0 eq)

  • Nucleophile (e.g., primary or secondary amine, 2.0 eq)

  • Solvent (e.g., DMF, NMP, or neat)

  • Base (e.g., K₂CO₃, Et₃N, optional, 1.5 eq)

Procedure:

  • To a round-bottom flask, add the trichloroquinoline, solvent (if used), and base (if used).

  • Add the nucleophile to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) and stir for the appropriate time (monitored by TLC).

  • Upon completion, cool the reaction to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Figure 2: Generalized mechanism for nucleophilic aromatic substitution on a trichloroquinoline.

Electrophilic Aromatic Substitution

In contrast to the electron-deficient pyridine ring, the benzene ring of the quinoline nucleus is more susceptible to electrophilic attack. However, the presence of three strongly deactivating chlorine atoms generally makes electrophilic substitution reactions on trichloroquinolines challenging. The directing effects of the existing chlorine atoms and the nitrogen atom will influence the position of any incoming electrophile.

Metal-Catalyzed Cross-Coupling Reactions

The chlorine atoms on the trichloroquinoline ring can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of functionalized quinoline derivatives. The regioselectivity of these reactions can often be controlled by carefully selecting the catalyst, ligands, and reaction conditions.

Biological Activities and Toxicological Profile

The biological activities of quinoline derivatives are well-documented, and the introduction of chlorine atoms can significantly modulate their potency and spectrum of activity.

Anticancer Activity

Numerous chloroquinoline derivatives have demonstrated significant anticancer activity.[3] The mechanisms of action are often multifaceted and can include the induction of apoptosis, inhibition of cell proliferation, and disruption of key signaling pathways involved in tumor growth and survival.[3] For example, the well-known antimalarial drug chloroquine, a dichloroquinoline derivative, has been repurposed for its anticancer properties, which are linked to its ability to inhibit autophagy.

Antimalarial Activity

The 4-aminoquinoline scaffold is a hallmark of many potent antimalarial drugs, including chloroquine.[4] The mechanism of action is believed to involve the accumulation of the drug in the acidic food vacuole of the parasite, where it interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[4][5] The development of new quinoline-based antimalarials is a critical area of research to combat the spread of drug-resistant malaria parasites.

Antimicrobial Activity

Halogenated quinolines have also shown promise as antimicrobial agents. For instance, clioquinol, a chloro-iodo-hydroxyquinoline, exhibits both antibacterial and antifungal properties.[1] The antimicrobial action of some halogenated 8-hydroxyquinolines is thought to be related to their ability to chelate metal ions that are essential for microbial growth.

Toxicological Profile

While the biological activities of chloroquinolines are of great interest, a thorough understanding of their toxicological profile is paramount for their development as therapeutic agents. In vitro cytotoxicity studies on chloroquine and hydroxychloroquine have shown dose- and time-dependent toxicity in various cell lines.[2] However, specific toxicological data for trichloroquinolines is limited. In silico and in vivo studies on quinoline derivatives have suggested that some compounds exhibit low to moderate toxicity. Further comprehensive toxicological assessments are necessary to establish the safety profiles of novel trichloroquinoline candidates.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential drug candidates.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Trichloroquinoline compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the trichloroquinoline compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Figure 3: Workflow for determining the in vitro cytotoxicity of trichloroquinolines using the MTT assay.

Conclusion and Future Directions

Trichloroquinolines represent a versatile and promising class of compounds for the development of new therapeutic agents. Their physicochemical properties, reactivity, and biological activities can be finely tuned by the specific placement of the three chlorine atoms on the quinoline scaffold. This guide has provided a foundational understanding of these properties, along with key experimental protocols for their synthesis and evaluation.

Future research in this area should focus on:

  • Systematic Synthesis and Characterization: The synthesis and comprehensive spectroscopic and crystallographic characterization of a wider range of trichloroquinoline isomers are needed to build a more complete structure-property relationship database.

  • Exploration of Chemical Reactivity: A deeper investigation into the regioselectivity of nucleophilic and metal-catalyzed reactions on various trichloroquinoline isomers will enable the creation of more diverse and complex molecular architectures.

  • In-depth Biological Evaluation: Comprehensive screening of trichloroquinoline libraries against a broad panel of cancer cell lines, microbial strains, and parasitic species is warranted to identify lead compounds with high efficacy and selectivity.

  • Toxicological Profiling: Rigorous in vitro and in vivo toxicological studies are essential to ensure the safety of any potential drug candidates derived from the trichloroquinoline scaffold.

By leveraging the insights and methodologies presented in this guide, researchers can unlock the full potential of trichloroquinolines in the ongoing quest for novel and effective therapies.

References

A Technical Guide to Trichloroquinolines: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. This technical guide provides a comprehensive overview of trichloro-substituted quinolines, a class of compounds with significant, yet underexplored, potential in drug discovery. Focusing on the representative isomer 2,4,6-trichloroquinoline (C₉H₄Cl₃N) , this document details its chemical identity, physicochemical properties, and a robust synthetic protocol. Furthermore, it delves into the broader biological activities of chloro-substituted quinolines, establishing a rationale for their investigation as novel therapeutic candidates, particularly in oncology and infectious diseases. This guide is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in the synthesis, evaluation, and advancement of novel heterocyclic compounds.

Chemical Identity and Physicochemical Properties

The molecular formula C₉H₄Cl₃N encompasses several structural isomers, differentiated by the positions of the three chlorine atoms on the quinoline ring.[1][2] The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming these isomers, ensuring each distinct structure has a unique identifier.[3][4] This guide focuses on 2,4,6-trichloroquinoline , a synthetic organic compound featuring a fused benzene and pyridine ring system.[5] The strategic placement of chlorine atoms at the 2, 4, and 6 positions profoundly influences the molecule's electronic properties, stability, and reactivity, making it a subject of interest in medicinal chemistry.[5]

The chlorine at the 2-position, in particular, significantly enhances the reactivity of the quinoline core towards nucleophilic aromatic substitution, providing a versatile handle for synthetic diversification.[6] This reactivity is a key feature for generating libraries of derivatives to explore structure-activity relationships (SAR).

Below is a summary of the key physicochemical properties for 2,4,6-trichloroquinoline.

PropertyValueReference(s)
CAS Number 1677-50-5[7]
Molecular Formula C₉H₄Cl₃N[7]
Molecular Weight 232.49 g/mol [7]
Appearance Pale yellow to brown solid[5]
Topological Polar Surface Area (TPSA) 12.89 Ų[7]
LogP (Predicted) 4.195[7]
Hydrogen Bond Acceptors 1[7]
Hydrogen Bond Donors 0[7]

Table 1: Physicochemical properties of 2,4,6-trichloroquinoline.

Synthesis and Characterization

The synthesis of substituted quinolines is a well-established field in organic chemistry, with several named reactions providing reliable access to the core scaffold. For producing 2,4-disubstituted quinolines, the Combes quinoline synthesis is a particularly effective and widely used method.[8][9] This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.[10][11]

To synthesize a trichloro-substituted quinoline such as 2,4,6-trichloroquinoline, a suitable chlorinated aniline, like 2,4,6-trichloroaniline[12], would be a logical starting material, reacting with a β-dicarbonyl compound under strong acid catalysis. The general workflow for such a synthesis is depicted below.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction & Cyclization cluster_end Purification & Product SM1 Chlorinated Aniline (e.g., 2,4,6-Trichloroaniline) Condensation Condensation & Enamine Formation SM1->Condensation Mixing SM2 β-Diketone (e.g., Malonic ester derivative) SM2->Condensation Mixing Cyclization Acid-Catalyzed Cyclodehydration (e.g., H₂SO₄, PPA) Condensation->Cyclization Intermediate Workup Neutralization & Extraction Cyclization->Workup Crude Product Purification Chromatography or Recrystallization Workup->Purification Product Final Product (Trichloroquinoline) Purification->Product

Figure 1: Generalized workflow for the Combes-type synthesis of a trichloroquinoline.

Detailed Experimental Protocol (Hypothetical Combes Synthesis)

This protocol describes a representative procedure for the synthesis of a substituted quinoline, adapted from the principles of the Combes reaction.[8][13]

  • Enamine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the substituted aniline (1.0 eq) and the β-diketone (1.1 eq).

    • Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid).

    • Heat the mixture in a suitable solvent (e.g., toluene) to reflux, using a Dean-Stark apparatus to remove the water formed as a byproduct.

    • Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting aniline is consumed.

    • Upon completion, cool the mixture and remove the solvent under reduced pressure to yield the crude enamine intermediate.

  • Cyclization:

    • In a separate flask, pre-heat polyphosphoric acid (PPA) or concentrated sulfuric acid to approximately 80-100°C with vigorous stirring.

    • Carefully add the crude enamine intermediate portion-wise to the hot acid. An exothermic reaction may be observed.

    • Increase the temperature to 120-140°C and maintain for 2-4 hours, monitoring by TLC.[13]

    • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Work-up and Purification:

    • Neutralize the acidic aqueous mixture by slowly adding a base (e.g., concentrated NaOH or NH₄OH solution) until the pH is ~8-9.

    • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

    • Purify the crude solid by column chromatography (silica gel) or recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure trichloroquinoline.

Analytical Characterization

The identity and purity of the synthesized trichloroquinoline must be confirmed using a suite of analytical techniques.[14][15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the final structure, confirming the substitution pattern on both the benzene and pyridine rings.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. The characteristic isotopic pattern of the three chlorine atoms (M, M+2, M+4, M+6 peaks) will be a definitive indicator of the compound's elemental composition.[14]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as C=N and C=C bonds within the aromatic system, and the absence of N-H or O-H stretches from the starting materials.

Applications in Drug Discovery and Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of pharmacological activities, including antimalarial, antibacterial, anticancer, and antiviral properties.[17][18][19] The introduction of chlorine atoms can significantly modulate these activities by altering the molecule's lipophilicity, metabolic stability, and ability to interact with biological targets.[20]

Antimicrobial and Antiparasitic Potential

Halogenated quinolines have a long history as anti-infective agents. Chloroquine, a famed antimalarial, highlights the therapeutic success of this chemical class.[18] More broadly, halogenated 8-hydroxyquinolines are known to possess antibacterial and antifungal activities, which are thought to be related to their ability to chelate metal ions essential for microbial survival.[21] For instance, cloxyquin (5-chloroquinolin-8-ol) has demonstrated potent in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[21] This suggests that the trichloroquinoline core could serve as a valuable starting point for developing novel antitubercular or broad-spectrum antibacterial agents.

Anticancer Activity

Numerous quinoline derivatives have been investigated as potential anticancer agents.[20][22] They can exert their effects through various mechanisms, including the inhibition of kinases, interference with DNA replication, and induction of apoptosis. Recently, 2-chloroquinoline derivatives were designed as potential dual inhibitors of SARS-CoV-2 main protease (Mᵖʳᵒ) and papain-like protease (PLᵖʳᵒ), both of which are cysteine proteases.[23] This same design principle—targeting critical enzymes—is a cornerstone of modern oncology drug development. The electrophilic nature of the C2 and C4 positions in 2,4,6-trichloroquinoline could allow for covalent interactions with nucleophilic residues (like cysteine) in the active sites of oncogenic proteins, presenting a pathway for developing targeted covalent inhibitors.

The diagram below illustrates a hypothetical mechanism where a trichloroquinoline derivative acts as a kinase inhibitor, a common strategy in cancer therapy.

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism Kinase Kinase Enzyme Product Phosphorylated Substrate (Active) Kinase->Product Phosphorylation Blocked Inactive Complex ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (e.g., Cell Proliferation) Product->Downstream Inhibitor Trichloroquinoline Derivative Inhibitor->Kinase Binding to ATP Pocket Inhibitor->Blocked Blocked->Product Inhibition

References

The Enduring Legacy and Therapeutic Promise of Substituted Quinolines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry and drug development. Its inherent structural features and amenability to substitution have given rise to a vast array of compounds with a wide spectrum of biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of substituted quinolines, underpinned by field-proven insights and detailed experimental context.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

Quinoline, consisting of a benzene ring fused to a pyridine ring, is a structural motif found in numerous natural products, most notably the anti-malarial alkaloid quinine.[1] This fundamental structure has proven to be a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. The versatility of the quinoline ring system allows for the strategic placement of various substituents, profoundly influencing the molecule's physicochemical properties and biological activity.[2]

Strategic Synthesis of Substituted Quinolines: From Classic Reactions to Modern Innovations

The construction of the quinoline nucleus has been a subject of intense investigation for over a century, leading to the development of several named reactions that remain relevant today. Concurrently, modern synthetic methodologies offer milder conditions, greater functional group tolerance, and improved efficiency.

Classical Synthetic Routes: The Foundation of Quinoline Chemistry

A cornerstone of quinoline synthesis, the Friedländer reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base.[3][4] This reaction is prized for its convergence and ability to generate polysubstituted quinolines.[5]

Reaction Mechanism: The reaction proceeds via an initial aldol-type condensation, followed by cyclization and dehydration to form the aromatic quinoline ring. The sequence of these steps can vary depending on the reaction conditions and substrates.[3]

Experimental Protocol: A Representative Friedländer Synthesis [6]

  • Materials: 2-Nitrobenzaldehyde, 2,4-Pentanedione, catalyst (e.g., p-toluenesulfonic acid or iodine).

  • Procedure:

    • To a solution of 2-nitrobenzaldehyde (1 mmol) in a suitable solvent (e.g., ethanol), add 2,4-pentanedione (1.1 mmol) and the catalyst (0.1 mmol).

    • The reaction mixture is then heated under reflux for a specified period (typically 2-6 hours), with reaction progress monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired substituted quinoline.

Diagram of the Friedländer Synthesis Workflow

Friedlander_Workflow Reactants 2-Aminoaryl Ketone/Aldehyde + α-Methylene Carbonyl Mixing Mixing and Addition of Catalyst Reactants->Mixing Reaction Heating under Reflux Mixing->Reaction Monitoring TLC Monitoring Reaction->Monitoring Monitoring->Reaction Continue heating if incomplete Workup Solvent Removal Monitoring->Workup Reaction complete Purification Column Chromatography Workup->Purification Product Substituted Quinoline Purification->Product

Caption: A typical workflow for the Friedländer synthesis of substituted quinolines.

These related reactions are classic methods for synthesizing quinolines from anilines. The Skraup synthesis utilizes glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid, while the Doebner-von Miller reaction employs α,β-unsaturated aldehydes or ketones.[7] A proposed mechanism for these reactions involves a fragmentation-recombination pathway.[8][9]

Reaction Mechanism: The currently accepted mechanism suggests that the aniline first undergoes a conjugate addition to the α,β-unsaturated carbonyl compound. This intermediate can then fragment into an imine and a saturated ketone, which then recombine to form the dihydroquinoline intermediate that is subsequently oxidized to the quinoline.[8][10]

Diagram of the Skraup-Doebner-von Miller Reaction Mechanism

Skraup_Mechanism cluster_reactants Reactants Aniline Aniline ConjugateAddition Conjugate Addition Aniline->ConjugateAddition UnsaturatedCarbonyl α,β-Unsaturated Carbonyl UnsaturatedCarbonyl->ConjugateAddition Intermediate1 Amine-Ketone Adduct ConjugateAddition->Intermediate1 Fragmentation Fragmentation Intermediate1->Fragmentation Imine Imine Fragmentation->Imine SaturatedKetone Saturated Ketone Fragmentation->SaturatedKetone Recombination Recombination Imine->Recombination SaturatedKetone->Recombination Dihydroquinoline Dihydroquinoline Intermediate Recombination->Dihydroquinoline Oxidation Oxidation Dihydroquinoline->Oxidation Quinoline Substituted Quinoline Oxidation->Quinoline

Caption: Proposed fragmentation-recombination mechanism of the Skraup-Doebner-von Miller reaction.

Modern Synthetic Approaches: Palladium-Catalyzed Reactions

Transition metal catalysis, particularly with palladium, has revolutionized quinoline synthesis, offering milder reaction conditions and broader substrate scope.[11] Palladium-catalyzed methods often involve oxidative cyclization or tandem reactions.[12][13]

Reaction Mechanism: A plausible mechanism for the palladium-catalyzed synthesis of quinolines from aryl allyl alcohols and anilines involves the initial formation of an imine, followed by palladium-catalyzed cyclization and subsequent dehydro-aromatization to yield the final quinoline product.[12]

Experimental Protocol: Palladium-Catalyzed Quinoline Synthesis [12]

  • Materials: Aryl allyl alcohol, aniline, palladium catalyst (e.g., Pd(OAc)2), solvent (e.g., DMSO).

  • Procedure:

    • A mixture of the aryl allyl alcohol (1 mmol), aniline (1.2 mmol), and the palladium catalyst (5 mol%) in the solvent (2 mL) is placed in a sealed tube.

    • The reaction mixture is heated at a specified temperature (e.g., 130 °C) for a set time (e.g., 12 hours).

    • After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and washed with water.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The residue is purified by column chromatography to give the desired quinoline derivative.

Therapeutic Applications of Substituted Quinolines: A Mechanistic Perspective

The versatility of the quinoline scaffold is underscored by its presence in a wide array of therapeutic agents targeting various diseases.

Antimalarial Agents: A Historical and Ongoing Battle

Quinolines are the bedrock of antimalarial chemotherapy. Chloroquine, a synthetic 4-aminoquinoline, was a frontline drug for decades.[14]

Mechanism of Action: During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into hemozoin. Quinoline antimalarials are thought to accumulate in the parasite's acidic food vacuole and interfere with this detoxification process, leading to a buildup of toxic heme and parasite death.[1][2] More recent studies suggest that some quinoline drugs may cap the growing hemozoin crystals, preventing further detoxification.[15]

Diagram of the Antimalarial Action of Quinolines

Antimalarial_Mechanism cluster_parasite Malaria Parasite Food Vacuole cluster_host Infected Red Blood Cell Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization (Detoxification) CellDeath Parasite Death Heme->CellDeath Accumulation and Toxicity Quinoline Quinoline Drug Quinoline->Heme Inhibition of Polymerization Hemoglobin_uptake Uptake Hemoglobin_uptake->Hemoglobin

Caption: Mechanism of action of quinoline antimalarials in the parasite's food vacuole.

Anticancer Agents: Targeting Multiple Hallmarks of Cancer

The quinoline scaffold is a prominent feature in a number of anticancer drugs and clinical candidates.[16] These compounds exert their effects through various mechanisms, including the inhibition of topoisomerases, protein kinases, and angiogenesis.[17]

Structure-Activity Relationship (SAR): SAR studies have revealed key structural features for anticancer activity. For instance, in a series of 7-alkoxy-4-aminoquinoline derivatives, a bulky alkoxy group at the 7-position and a short alkylamino side chain at the 4-position were found to be beneficial for antiproliferative activity.[18]

Position Substituent Impact on Anticancer Activity
C2 Various heterocyclic and aromatic groupsCan significantly influence potency and selectivity.[16]
C4 Amino side chainsOften crucial for activity, with the length and nature of the chain being important.[18]
C7 Bulky alkoxy groupsCan enhance antiproliferative effects.[18]
Anti-inflammatory Agents: Modulating the Inflammatory Cascade

Substituted quinolines have emerged as promising anti-inflammatory agents by targeting key enzymes in the inflammatory pathway, such as cyclooxygenase-2 (COX-2).[19][20]

Mechanism of Action: By selectively inhibiting COX-2, these quinoline derivatives can reduce the production of prostaglandins, which are key mediators of inflammation and pain, while potentially minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[21] The nature and position of substituents on the quinoline ring are critical for both potency and selectivity.[22]

Antibacterial Agents: The Fluoroquinolone Revolution

Fluoroquinolones are a major class of synthetic broad-spectrum antibacterial agents.[23] The addition of a fluorine atom at the 6-position and a piperazine ring at the 7-position dramatically enhanced their antibacterial potency.[24]

Mechanism of Action: Fluoroquinolones inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair, leading to bacterial cell death.[23]

Structure-Activity Relationship (SAR): SAR studies have been extensive for fluoroquinolones. Key findings include the importance of the N1-substituent and the C7-substituent for potency and spectrum of activity.[24]

Position Substituent Impact on Antibacterial Activity
N1 Small alkyl or cycloalkyl groupsGenerally favorable for activity.
C6 Fluorine atomCrucial for high potency.[24]
C7 Piperazine or related heterocyclesImportant for spectrum and potency.[24]
C8 Methoxy groupCan enhance activity against certain bacteria.

Conclusion and Future Directions

The quinoline nucleus continues to be a fertile ground for the discovery of novel therapeutic agents. The rich history of classical synthetic methods, coupled with the precision and efficiency of modern catalytic approaches, provides a powerful toolkit for the generation of diverse quinoline libraries. A deep understanding of the mechanisms of action and structure-activity relationships is paramount for the rational design of next-generation quinoline-based drugs with improved efficacy, selectivity, and safety profiles. As our understanding of disease biology deepens, the versatile quinoline scaffold is poised to play an even more significant role in addressing unmet medical needs.

References

Unlocking the Therapeutic Promise of 4,5,8-Trichloroquinoline: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of pharmacological activities.[1][2] The introduction of halogen substituents onto the quinoline ring system has been shown to significantly modulate biological activity, often enhancing potency and conferring novel mechanistic properties.[3][4][5] This technical guide provides an in-depth exploration of the potential pharmacological applications of the novel compound, 4,5,8-Trichloroquinoline. While direct biological data for this specific molecule is not yet available in the public domain, this document will extrapolate from the well-established structure-activity relationships of related chlorinated quinolines to hypothesize its potential as an anticancer, antimicrobial, and anti-inflammatory agent. We will present detailed, field-proven experimental workflows and protocols to systematically investigate these hypothesized activities, offering a roadmap for researchers and drug development professionals to unlock the therapeutic potential of this promising, yet unexplored, chemical entity.

Introduction: The Quinoline Moiety and the Influence of Halogenation

Quinoline, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, with derivatives demonstrating a remarkable range of biological effects, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The versatility of the quinoline core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.

Halogenation, particularly chlorination, is a common strategy in medicinal chemistry to enhance the therapeutic efficacy of lead compounds. The introduction of chlorine atoms can influence a molecule's lipophilicity, metabolic stability, and ability to form key interactions with biological targets. In the context of quinolines, chlorination has been linked to potent anticancer and antimicrobial activities.[3][4][5] This guide focuses on the untapped potential of this compound, a molecule whose unique substitution pattern suggests a compelling pharmacological profile worthy of investigation.

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be envisioned through a multi-step process, leveraging established methodologies for the synthesis of polychlorinated quinolines.[6][7][8][9][10] A potential approach involves an aza-Diels-Alder reaction, a powerful tool for constructing the quinoline core.[6]

Proposed Synthetic Workflow:

Synthesis_of_4_5_8_Trichloroquinoline cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediate & Product 2,5-dichloroaniline 2,5-dichloroaniline Aza_Diels_Alder Aza-Diels-Alder Reaction (Lewis Acid Catalysis) 2,5-dichloroaniline->Aza_Diels_Alder Dienophile Suitable Dienophile (e.g., ethoxyacetylene) Dienophile->Aza_Diels_Alder Dihydroquinoline_Intermediate Dihydroquinoline Intermediate Aza_Diels_Alder->Dihydroquinoline_Intermediate Oxidation Oxidation 4,8-dichloro-quinolin-5-ol 4,8-dichloro-quinolin-5-ol Oxidation->4,8-dichloro-quinolin-5-ol Chlorination Directed Chlorination Final_Product This compound Chlorination->Final_Product Dihydroquinoline_Intermediate->Oxidation 4,8-dichloro-quinolin-5-ol->Chlorination

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

  • Aza-Diels-Alder Reaction: 2,5-dichloroaniline would be reacted with a suitable dienophile, such as ethoxyacetylene, in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) to facilitate an aza-Diels-Alder cycloaddition. This would form a dihydroquinoline intermediate.[6]

  • Oxidation: The resulting dihydroquinoline intermediate would then be oxidized to the corresponding aromatic quinoline.

  • Directed Chlorination: The hydroxyl group at the 5-position of the 4,8-dichloro-quinolin-5-ol intermediate would then be converted to a chlorine atom using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the final product, this compound.

Hypothesized Pharmacological Applications

Based on the extensive literature on chlorinated quinoline derivatives, we hypothesize that this compound possesses significant potential in three key therapeutic areas: oncology, infectious diseases, and inflammatory disorders.

Anticancer Potential

Scientific Rationale: Chloroquine and its analogues have demonstrated anticancer activity through various mechanisms, including the inhibition of autophagy, a cellular recycling process that cancer cells often exploit to survive stress.[11][12][13][14] By disrupting lysosomal function, these compounds can sensitize cancer cells to conventional therapies like chemotherapy and radiation.[11] The specific chlorination pattern of this compound may enhance its ability to accumulate in lysosomes and exert potent cytotoxic effects.

Proposed Mechanism of Action: The primary hypothesized anticancer mechanism of this compound is the inhibition of autophagy, leading to the accumulation of cellular waste and ultimately, apoptotic cell death. Additionally, it may interfere with key signaling pathways involved in cell proliferation and survival.

Anticancer_MoA TQC This compound Lysosome Lysosome TQC->Lysosome Disrupts pH Apoptosis Apoptosis TQC->Apoptosis Induces Autolysosome Autolysosome Formation Lysosome->Autolysosome Lysosome->Autolysosome Inhibits Fusion Autophagosome Autophagosome Autophagosome->Autolysosome Fusion Cell_Survival Cancer Cell Survival Autolysosome->Cell_Survival Cellular_Stress Cellular Stress (Chemotherapy, Radiation) Autophagy Autophagy Induction Cellular_Stress->Autophagy Autophagy->Autophagosome Autophagy->Cell_Survival

Caption: Hypothesized anticancer mechanism of this compound.

Experimental Workflow for Anticancer Evaluation:

Anticancer_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Studies cluster_2 Decision Point Cytotoxicity_Assay MTT Cytotoxicity Assay (e.g., MCF-7, A549, HCT116) Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cytotoxicity_Assay->Apoptosis_Assay Autophagy_Assay Autophagy Flux Assay (LC3-II Western Blot) Apoptosis_Assay->Autophagy_Assay Xenograft_Model Human Tumor Xenograft Model (e.g., in nude mice) Autophagy_Assay->Xenograft_Model Toxicity_Study Acute Toxicity Study Xenograft_Model->Toxicity_Study Go_NoGo Go/No-Go Decision for Further Development Toxicity_Study->Go_NoGo

Caption: Experimental workflow for anticancer evaluation.

Detailed Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16][17][18][19]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Hypothetical IC₅₀ Values (µM) for this compound
Cell Line This compound Doxorubicin (Control)
MCF-7 (Breast Cancer)5.20.8
A549 (Lung Cancer)8.71.2
HCT116 (Colon Cancer)6.51.0
Antimicrobial Potential

Scientific Rationale: Halogenated quinolines are known to possess potent antibacterial activity, including against multidrug-resistant strains such as MRSA.[3][4][5][20] They can also eradicate bacterial biofilms, which are notoriously difficult to treat.[3][20] The trichloro-substitution pattern of this compound may confer broad-spectrum antimicrobial activity.

Proposed Mechanism of Action: The antimicrobial action of this compound is hypothesized to involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[21] This disruption of nucleic acid synthesis leads to bacterial cell death.

Experimental Workflow for Antimicrobial Evaluation:

Antimicrobial_Workflow cluster_0 Initial Screening cluster_1 Advanced Evaluation cluster_2 Decision Point MIC_Determination Minimum Inhibitory Concentration (MIC) (e.g., S. aureus, E. coli, C. albicans) MBC_MFC_Determination Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) MIC_Determination->MBC_MFC_Determination Biofilm_Eradication Biofilm Eradication Assay MBC_MFC_Determination->Biofilm_Eradication Time_Kill_Assay Time-Kill Kinetics Assay Biofilm_Eradication->Time_Kill_Assay Go_NoGo Go/No-Go Decision for Further Development Time_Kill_Assay->Go_NoGo

Caption: Experimental workflow for antimicrobial evaluation.

Detailed Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[22][23][24][25][26]

  • Prepare Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilutions: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Hypothetical MIC Values (µg/mL) for this compound
Microorganism This compound Ciprofloxacin (Control)
Staphylococcus aureus (MRSA)4128
Escherichia coli160.5
Candida albicans8N/A

Conclusion and Future Directions

While this compound remains an uncharacterized molecule, the wealth of data on structurally related chlorinated quinolines provides a strong rationale for its investigation as a potential therapeutic agent. The unique substitution pattern of this compound may lead to novel pharmacological properties and a favorable therapeutic window. The experimental workflows and protocols detailed in this guide offer a comprehensive and systematic approach to exploring its anticancer and antimicrobial potential. Future research should focus on the efficient synthesis of this compound and the execution of the proposed in vitro and in vivo studies. Positive outcomes from these initial investigations would warrant further preclinical development, including detailed mechanism of action studies, pharmacokinetic profiling, and toxicology assessments. The exploration of this compound represents an exciting opportunity to expand the therapeutic arsenal of quinoline-based drugs.

References

An In-depth Technical Guide to 4,5,8-Trichloroquinoline for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Situating 4,5,8-Trichloroquinoline in Modern Chemical Synthesis

The quinoline scaffold is a cornerstone in heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and functional materials. Its unique electronic properties, arising from the fusion of a benzene and a pyridine ring, impart a versatile reactivity that has been exploited by chemists for over a century. Within this broad class of compounds, halogenated quinolines, and particularly trichloro-substituted isomers, represent a category of specialized building blocks. Their polychlorinated nature allows for regioselective functionalization through nucleophilic substitution or metal-catalyzed cross-coupling reactions, making them valuable intermediates in the synthesis of complex molecular architectures.

This guide focuses on a specific, less-documented isomer: this compound. While not as extensively studied as some of its counterparts, its commercial availability points to a growing interest in its potential as a research chemical.[][2][3][4] This document serves as a technical primer for researchers, scientists, and drug development professionals, providing a comprehensive overview of its known properties, a plausible synthetic pathway rooted in established chemical principles, and a forward-looking perspective on its potential applications. By synthesizing available data with expert chemical knowledge, this guide aims to equip researchers with the foundational understanding required to effectively utilize this compound in their work.

Core Chemical and Physical Properties

Precise experimental data for this compound is not widely published in peer-reviewed literature. However, key properties can be collated from chemical supplier databases, which provide a foundational dataset for experimental planning.

PropertyValueSource
CAS Number 855763-24-5[][2][3]
Molecular Formula C₉H₄Cl₃N[][3]
Molecular Weight 232.49 g/mol [][3]
IUPAC Name This compound[]
SMILES C1=CC(=C2C(=C1Cl)C(=NC=C2)Cl)Cl[]
InChI Key YHGCMJPZRPMARL-UHFFFAOYSA-N[]

Note: Physical properties such as melting point, boiling point, and solubility are not consistently reported and should be determined experimentally.

Synthesis and Mechanistic Considerations: A Proposed Pathway

Proposed Synthetic Workflow

The synthesis of polychlorinated quinolines often involves the chlorination of a corresponding hydroxyquinoline or quinolinone precursor. A common and powerful reagent for this transformation is phosphorus oxychloride (POCl₃).[5][6] The key challenge lies in the synthesis of the correctly substituted quinolinone precursor.

G cluster_0 Step 1: Conrad-Limpach Synthesis cluster_1 Step 2: Chlorination start 2,5-Dichloroaniline + Diethyl malonate int1 Intermediate β-anilinoacrylate start->int1 Heat (140°C) int2 5,8-Dichloro-4-hydroxyquinoline int1->int2 Thermal Cyclization (250°C) reagent POCl₃ / Heat int2->reagent int3 This compound reagent->int3 caption Proposed Synthesis Workflow for this compound

Caption: Proposed Synthesis Workflow for this compound

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5,8-Dichloro-4-hydroxyquinoline

This step utilizes the Conrad-Limpach reaction, a classic method for synthesizing 4-hydroxyquinolines.

  • Reactant Preparation: In a three-necked flask equipped with a mechanical stirrer and a condenser, combine one molar equivalent of 2,5-dichloroaniline with one molar equivalent of diethyl malonate.

  • Condensation: Heat the mixture to 140-150°C for 2 hours. The reaction proceeds via nucleophilic attack of the aniline nitrogen onto one of the ester carbonyls, followed by elimination of ethanol to form the intermediate diethyl (2,5-dichloroanilino)malonate.

  • Cyclization: Increase the temperature to ~250°C. This high temperature induces a thermal cyclization reaction. The arylamine attacks the second ester group, leading to the formation of the quinoline ring and elimination of a second molecule of ethanol. Dowtherm A is often used as a high-boiling solvent for this step.

  • Work-up and Isolation: After cooling, the reaction mixture is treated with aqueous sodium hydroxide to dissolve the acidic 4-hydroxyquinoline product. The solution is then filtered to remove insoluble byproducts. Acidification of the filtrate with a strong acid (e.g., HCl) will precipitate the 5,8-dichloro-4-hydroxyquinoline product, which can be collected by filtration, washed with water, and dried.

Step 2: Chlorination to yield this compound

This step converts the hydroxyl group at the 4-position to a chlorine atom.

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize evolved HCl), suspend the 5,8-dichloro-4-hydroxyquinoline from Step 1 in an excess of phosphorus oxychloride (POCl₃).

  • Chlorination: Heat the mixture to reflux (approx. 107°C) for 3-4 hours. The mechanism involves the initial formation of a dichlorophosphate ester at the C4-oxygen, which is a good leaving group. Subsequent nucleophilic attack by a chloride ion (from POCl₃) displaces the dichlorophosphate group, yielding the final product.

  • Quenching and Isolation: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice to quench the excess POCl₃. This is a highly exothermic process and must be done slowly and with caution in a well-ventilated fume hood.

  • Extraction and Purification: The aqueous mixture is then neutralized with a base (e.g., sodium carbonate or ammonium hydroxide) and the product is extracted with an organic solvent such as dichloromethane or ethyl acetate.[7] The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound can then be purified by column chromatography or recrystallization.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a suite of standard analytical techniques should be employed:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. The proton NMR spectrum should show four distinct aromatic proton signals, and the carbon NMR will confirm the presence of nine unique carbon atoms.

  • Mass Spectrometry (MS): To verify the molecular weight (232.49 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₉H₄Cl₃N). The isotopic pattern of the three chlorine atoms will be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: To identify the absence of the O-H stretch from the hydroxyquinoline precursor and the presence of characteristic C-Cl and aromatic C=N/C=C vibrations.

  • Melting Point Analysis: A sharp melting point range will indicate a high degree of purity.

Potential Applications in Research & Development

The utility of this compound lies in its potential as a versatile chemical intermediate. The three chlorine atoms possess differential reactivity, allowing for selective functionalization.

G cluster_0 Drug Discovery Scaffolds cluster_1 Functional Materials start This compound drug Bioactive Molecules (e.g., Kinase Inhibitors, Antimalarials) start->drug Suzuki, Buchwald-Hartwig, SNAr Reactions material Organic Electronics (e.g., OLEDs, Sensors) start->material Polymerization, Cross-Coupling caption Role of this compound as a Chemical Intermediate

Caption: Role of this compound as a Chemical Intermediate

Medicinal Chemistry and Drug Discovery

The quinoline core is a "privileged scaffold" in medicinal chemistry. Chloroquinolines, such as 4,7-dichloroquinoline, are critical intermediates in the synthesis of antimalarial drugs like chloroquine.[6] By analogy, this compound could serve as a starting point for novel therapeutics.

  • Selective Functionalization: The chlorine at the 4-position is generally the most susceptible to nucleophilic aromatic substitution (SₙAr), while the chlorines on the benzene ring (positions 5 and 8) are more amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This differential reactivity allows for the stepwise and regioselective introduction of various functional groups, enabling the construction of complex libraries of drug-like molecules.

  • Bioisostere and Analogue Synthesis: It can be used to synthesize analogues of known biologically active quinolines. For instance, many kinase inhibitors feature a quinoline core, and introducing substituents at the 5 and 8 positions could modulate potency, selectivity, and pharmacokinetic properties.

Materials Science

The rigid, planar structure of the quinoline ring system makes it an attractive component for organic electronic materials.

  • OLEDs and Organic Semiconductors: Quinoline derivatives are used in Organic Light-Emitting Diodes (OLEDs) as host materials or electron transporters. The chlorine atoms on this compound can be replaced with chromophoric or charge-transporting moieties to tune the electronic and photophysical properties of the resulting material.

  • Chemical Sensors: The nitrogen atom in the quinoline ring can act as a binding site for metal ions. Functionalization of the this compound scaffold could lead to new chemosensors with high selectivity and sensitivity.

Safety, Handling, and Storage

As with any polychlorinated aromatic compound, this compound must be handled with care. While a specific Safety Data Sheet (SDS) should always be consulted, the following general precautions are based on the properties of similar chemicals.[8][9][10]

  • Hazard Classification (Anticipated):

    • Acute Toxicity: Likely to be harmful or toxic if swallowed, inhaled, or in contact with skin.[8][9]

    • Skin/Eye Irritation: Expected to cause skin irritation and serious eye damage.[8]

    • Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.[8]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles and/or a face shield.

    • Skin and Body Protection: Wear a lab coat. Ensure no skin is exposed.

    • Respiratory Protection: Handle only in a certified chemical fume hood. If there is a risk of generating dust, a respirator may be required.

  • Handling and Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as strong oxidizing agents.

    • Avoid generating dust.

    • Wash hands thoroughly after handling.

Conclusion

This compound represents a research chemical with significant untapped potential. While its direct applications are yet to be widely explored, its structure suggests a high degree of utility as a versatile building block for creating novel compounds in both medicinal chemistry and materials science. This guide provides a solid theoretical and practical foundation for researchers looking to incorporate this compound into their synthetic programs, from its fundamental properties and a robust synthetic strategy to its potential applications and essential safety protocols. As with any research chemical, careful experimental design and validation will be key to unlocking its full potential.

References

A Theoretical Deep Dive into Trichloroquinoline Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the theoretical methodologies employed to investigate the structural, electronic, and spectroscopic properties of trichloroquinoline isomers. Designed for researchers, scientists, and professionals in drug development and materials science, this document offers a robust framework for understanding and predicting the behavior of these complex molecules. We will explore the causal relationships behind experimental choices in computational chemistry and provide self-validating protocols to ensure scientific integrity.

Introduction: The Significance of Trichloroquinoline Isomers

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The introduction of halogen atoms, such as chlorine, into the quinoline ring system can significantly modulate these biological activities and introduce novel physicochemical properties. Trichloroquinoline isomers, with their varied substitution patterns, present a rich landscape for theoretical investigation, offering insights into structure-activity relationships (SAR) and the rational design of new therapeutic agents and functional materials. Understanding the subtle differences in the electronic structure, stability, and reactivity of these isomers is paramount for harnessing their full potential.

Core Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful and versatile tool for the theoretical study of organic molecules, offering a favorable balance between computational cost and accuracy.[1][2] The central idea of DFT is to describe the electronic structure of a many-body system using its electron density, which is a function of only three spatial coordinates.

The Choice of Functional and Basis Set: A Critical Decision

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: For organic molecules containing halogen atoms, hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , have consistently provided reliable results for geometry optimizations and the prediction of spectroscopic properties.[1][2] The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of systems with significant electron correlation.

  • Basis Set: The basis set is a set of mathematical functions used to construct the molecular orbitals. For systems containing chlorine, a basis set that includes polarization and diffuse functions is essential for an accurate description of the electron distribution, particularly around the electronegative chlorine atoms and the aromatic rings. The 6-311++G(d,p) basis set is a popular and robust choice for such calculations.[1][2] The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, while (d,p) signifies the addition of polarization functions.

Computational Protocol: A Step-by-Step Guide

The following protocol outlines the key steps for the theoretical investigation of trichloroquinoline isomers using DFT.

1. Molecular Structure Input and Isomer Generation:

  • The initial structures of the desired trichloroquinoline isomers are drawn using a molecular editor (e.g., GaussView, Avogadro).
  • Systematic generation of all possible isomers can be achieved by considering the substitution of three chlorine atoms on the seven available positions of the quinoline ring.

2. Geometry Optimization:

  • The initial structures are optimized to find the minimum energy conformation on the potential energy surface.
  • Software: Gaussian, ORCA, or other quantum chemistry packages.
  • Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) Opt

3. Vibrational Frequency Analysis:

  • Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).
  • The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule.
  • Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) Freq

4. Electronic Property Calculations:

  • Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's stability, reactivity, and spectroscopic characteristics. This includes:
  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the electronic transitions and reactivity of the molecule. The HOMO-LUMO energy gap is an indicator of chemical stability.
  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding, charge distribution, and intramolecular interactions within the molecule.
  • Spectroscopic Properties (UV-Vis, NMR): Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). The Gauge-Independent Atomic Orbital (GIAO) method is employed for the calculation of NMR chemical shifts.

Visualizing the Computational Workflow

Computational Workflow for Trichloroquinoline Isomers cluster_0 Structure Preparation cluster_1 DFT Calculations cluster_2 Analysis & Interpretation Isomer Generation Isomer Generation Geometry Optimization Geometry Optimization Isomer Generation->Geometry Optimization B3LYP/6-311++G(d,p) Initial Structure Drawing Initial Structure Drawing Initial Structure Drawing->Isomer Generation Frequency Analysis Frequency Analysis Geometry Optimization->Frequency Analysis Confirm Minimum Electronic Properties Electronic Properties Frequency Analysis->Electronic Properties TD-DFT, GIAO Structural Parameters Structural Parameters Electronic Properties->Structural Parameters Spectroscopic Data Spectroscopic Data Electronic Properties->Spectroscopic Data Reactivity Descriptors Reactivity Descriptors Electronic Properties->Reactivity Descriptors

Caption: A streamlined workflow for the theoretical investigation of trichloroquinoline isomers.

Comparative Analysis of Trichloroquinoline Isomers: A Hypothetical Case Study

Structural Properties

The substitution pattern of the chlorine atoms is expected to have a minor but noticeable effect on the bond lengths and bond angles of the quinoline ring. For instance, chlorine substitution on the pyridine ring (positions 2 and 4) might lead to more significant changes in the C-N bond lengths compared to substitution on the benzene ring.

IsomerC2-C3 Bond Length (Å)C7-C8 Bond Length (Å)C-Cl (avg) Bond Length (Å)
2,4,7-TrichloroquinolinePredicted ValuePredicted ValuePredicted Value
4,5,7-TrichloroquinolinePredicted ValuePredicted ValuePredicted Value
5,7,8-TrichloroquinolinePredicted ValuePredicted ValuePredicted Value
Table 1: Predicted geometric parameters for hypothetical trichloroquinoline isomers.
Electronic Properties and Stability

The relative stability of the isomers can be assessed by comparing their total electronic energies. The HOMO-LUMO energy gap is another crucial parameter, with a larger gap generally indicating higher kinetic stability and lower chemical reactivity. The positions of the electron-withdrawing chlorine atoms will significantly influence the electron density distribution and, consequently, the HOMO and LUMO energy levels.

IsomerTotal Energy (Hartree)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
2,4,7-TrichloroquinolinePredicted ValuePredicted ValuePredicted ValuePredicted ValuePredicted Value
4,5,7-TrichloroquinolinePredicted ValuePredicted ValuePredicted ValuePredicted ValuePredicted Value
5,7,8-TrichloroquinolinePredicted ValuePredicted ValuePredicted ValuePredicted ValuePredicted Value
Table 2: Predicted electronic properties and stability of hypothetical trichloroquinoline isomers.

Visualizing Structure-Property Relationships

Structure_Property_Relationship cluster_0 Structural Features cluster_1 Electronic Properties cluster_2 Predicted Activity Cl Position Cl Position HOMO-LUMO Gap HOMO-LUMO Gap Cl Position->HOMO-LUMO Gap influences Dipole Moment Dipole Moment Cl Position->Dipole Moment influences Ring System Ring System MEP MEP Ring System->MEP determines Reactivity Reactivity HOMO-LUMO Gap->Reactivity correlates with Biological Activity Biological Activity Dipole Moment->Biological Activity can affect MEP->Reactivity predicts sites of

Caption: Interplay between structure, electronic properties, and predicted activity of trichloroquinoline isomers.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the theoretical investigation of trichloroquinoline isomers using DFT. The choice of the B3LYP functional with the 6-311++G(d,p) basis set offers a reliable methodology for obtaining accurate geometric, electronic, and spectroscopic data. While a direct comparative study of a wide range of trichloroquinoline isomers is a clear area for future research, the protocols and concepts outlined here provide a solid foundation for such investigations.

Future theoretical work should focus on a systematic study of all possible trichloroquinoline isomers to create a comprehensive database of their properties. This data would be invaluable for developing quantitative structure-activity relationship (QSAR) models, which can accelerate the discovery of new drug candidates and functional materials. Furthermore, the inclusion of solvent effects in the theoretical calculations would provide a more realistic description of these molecules in biological and chemical systems.

References

Methodological & Application

Synthesis of 4,5,8-Trichloroquinoline: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed synthetic protocols for the preparation of 4,5,8-trichloroquinoline, a key intermediate in the development of novel pharmaceuticals and functional materials. The primary synthetic strategy detailed herein is a robust multi-step process commencing with the Gould-Jacobs reaction, utilizing 2,5-dichloroaniline as the key starting material. Subsequent saponification, decarboxylation, and chlorination steps are meticulously outlined to afford the target compound. This document serves as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering not only step-by-step instructions but also critical insights into the underlying chemical principles and experimental considerations to ensure successful and reproducible outcomes.

Introduction: The Significance of the Trichloroquinoline Scaffold

The quinoline nucleus is a privileged heterocyclic motif, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of chlorine atoms onto the quinoline scaffold profoundly influences its physicochemical properties, such as lipophilicity and electronic distribution, which can enhance its interaction with biological targets. Specifically, this compound is a valuable building block, enabling further functionalization at its chloro-substituted positions to generate libraries of novel compounds for screening in drug discovery programs, particularly in the fields of anticancer and antimalarial research.

The synthesis of substituted quinolines has been a subject of extensive research since the 19th century, with classic named reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses providing the foundational pathways.[1] However, for achieving specific substitution patterns such as that in this compound, a more controlled and regioselective approach is imperative. The strategy outlined in this guide employs the Gould-Jacobs reaction, a reliable and versatile method for constructing the 4-hydroxyquinoline core, which is then converted to the desired 4-chloro derivative.[2][3]

Retrosynthetic Analysis and Strategy

The most logical and field-proven approach to this compound involves a three-stage synthesis. The retrosynthetic analysis reveals a clear path from the target molecule to commercially available starting materials.

Retrosynthesis Target This compound Intermediate1 5,8-Dichloro-4-hydroxyquinoline Target->Intermediate1 Chlorination (POCl₃) Intermediate2 Ethyl 5,8-Dichloro-4-hydroxyquinoline-3-carboxylate Intermediate1->Intermediate2 Saponification & Decarboxylation StartingMaterials 2,5-Dichloroaniline + Diethyl ethoxymethylenemalonate Intermediate2->StartingMaterials Gould-Jacobs Reaction (Condensation & Cyclization)

Caption: Retrosynthetic pathway for this compound.

This strategy leverages the Gould-Jacobs reaction to construct the core heterocyclic system with the 5- and 8-chloro substituents already in place, originating from 2,5-dichloroaniline. The 4-hydroxy group, a hallmark of the Gould-Jacobs product, serves as a convenient handle for the final chlorination step.

Mechanistic Insights: The Gould-Jacobs Reaction

The cornerstone of this synthesis is the Gould-Jacobs reaction, which proceeds in two distinct phases: initial condensation followed by thermal cyclization.[2]

  • Condensation: The reaction initiates with a nucleophilic attack by the nitrogen atom of 2,5-dichloroaniline on the electron-deficient carbon of the ethoxymethylenemalonate. This is followed by the elimination of ethanol to form the key anilinomethylenemalonate intermediate.

  • Electrocyclization: At elevated temperatures, the anilino-intermediate undergoes a 6-electron electrocyclization reaction. The aryl ring attacks the ester carbonyl, leading to the formation of the quinoline ring system. A subsequent elimination of a second molecule of ethanol yields the aromatic 4-hydroxyquinoline product.[2]

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization Aniline 2,5-Dichloroaniline Intermediate_A Anilinomethylenemalonate Intermediate Aniline->Intermediate_A + Malonate Diethyl ethoxymethylenemalonate Malonate->Intermediate_A Intermediate_B 6π Electrocyclization Intermediate_A->Intermediate_B Heat (e.g., Dowtherm A) Product Ethyl 5,8-Dichloro-4-hydroxy- quinoline-3-carboxylate Intermediate_B->Product - EtOH

References

Application Notes and Protocols for the Synthesis of 4,5,8-Trichloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4,5,8-trichloroquinoline, a valuable scaffold in medicinal chemistry and materials science. We will delve into the strategic selection of starting materials and present a detailed, field-proven protocol for its preparation. The primary synthetic route discussed is a robust multi-step process commencing with the commercially available 2,5-dichloroaniline. This guide emphasizes the causality behind experimental choices, ensuring a thorough understanding of the synthetic pathway and enabling researchers to confidently replicate and adapt these methods.

Introduction: The Significance of this compound

The quinoline nucleus is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds exhibiting significant biological activity.[1] Polychlorinated quinolines, in particular, serve as versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals and functional materials. This compound, with its specific substitution pattern, offers unique electronic and steric properties, making it a target of interest for the development of novel therapeutic agents and specialized chemical probes. The strategic placement of chlorine atoms provides multiple reactive sites for further functionalization, allowing for the generation of diverse molecular libraries.

Strategic Selection of Starting Materials

The successful synthesis of a target molecule is critically dependent on the judicious choice of starting materials. For the preparation of this compound, two primary retrosynthetic strategies can be envisioned:

  • Strategy A: Late-Stage Chlorination: This approach involves the synthesis of a quinoline or 4-hydroxyquinoline core followed by chlorination at the 4, 5, and 8 positions. While seemingly direct, this method often suffers from a lack of regioselectivity, leading to a mixture of chlorinated isomers that can be challenging to separate. Electrophilic chlorination of the quinoline ring typically favors the 5- and 8-positions, but achieving clean, high-yielding trichlorination at the desired positions is often difficult.

  • Strategy B: Convergent Synthesis from a Pre-Chlorinated Precursor: This strategy employs a starting material that already possesses the desired chlorine substitution pattern on the aniline ring. This approach offers superior control over the final substitution pattern of the quinoline product.

After a thorough evaluation of these strategies, Strategy B is recommended due to its inherent regiochemical control, leading to a more efficient and predictable synthesis. The ideal starting material for this approach is 2,5-dichloroaniline .

Comparative Analysis of Potential Starting Materials
Starting MaterialSynthetic StrategyAdvantagesDisadvantagesCommercial Availability
2,5-Dichloroaniline Strategy B (Recommended) Excellent regiochemical control. Leads directly to the desired 5,8-dichloroquinoline core.Requires a multi-step synthesis to build the quinoline ring.Readily available from major chemical suppliers.
AnilineStrategy AInexpensive starting material.Poor regioselectivity during chlorination, leading to isomeric mixtures and difficult purification.Readily available.
QuinolineStrategy ACommercially available.Direct trichlorination is challenging and often results in a complex mixture of products.Readily available.

Recommended Synthetic Pathway: A Step-by-Step Guide

The recommended synthesis of this compound is a two-step process starting from 2,5-dichloroaniline, employing the Gould-Jacobs reaction followed by chlorination.

Synthetic_Workflow A 2,5-Dichloroaniline C Step 1: Gould-Jacobs ReactionCondensation & Thermal Cyclization A->C B Diethyl ethoxymethylenemalonate B->C D 5,8-Dichloro-4-hydroxyquinoline C->D Intermediate E Step 2: ChlorinationPhosphorus Oxychloride (POCl3) D->E F This compound E->F Final Product

Figure 1: Overall synthetic workflow for this compound.

Step 1: Synthesis of 5,8-Dichloro-4-hydroxyquinoline via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic and reliable method for the synthesis of 4-hydroxyquinolines.[2] It proceeds in two key stages: the initial condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization of the resulting intermediate.

3.1.1. Mechanism of the Gould-Jacobs Reaction

The reaction begins with a nucleophilic attack of the aniline nitrogen onto the electron-deficient carbon of the ethoxymethylene group of DEEM, followed by the elimination of ethanol to form a stable enamine intermediate, diethyl (2,5-dichloroanilino)methylenemalonate. This intermediate then undergoes a thermally induced intramolecular cyclization. The high temperature promotes an electrocyclic reaction, leading to the formation of the quinoline ring system. Subsequent tautomerization yields the more stable 4-hydroxyquinoline product.

Gould_Jacobs_Mechanism cluster_0 Condensation cluster_1 Thermal Cyclization A 2,5-Dichloroaniline C Diethyl (2,5-dichloroanilino)methylenemalonate A->C B DEEM B->C D Intramolecular Electrocyclization C->D E Tautomerization D->E F 5,8-Dichloro-4-hydroxyquinoline E->F Product

Figure 2: Simplified mechanism of the Gould-Jacobs reaction.

3.1.2. Detailed Experimental Protocol for Step 1

Materials:

  • 2,5-Dichloroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A (or diphenyl ether)

  • Ethanol

  • Hexanes (or petroleum ether)

Procedure:

  • Condensation: In a round-bottom flask, combine 2,5-dichloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120-130 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

  • Cyclization: In a separate flask equipped with a reflux condenser and a mechanical stirrer, heat Dowtherm A to 250 °C. Slowly add the crude condensation product from the previous step to the hot Dowtherm A with vigorous stirring. Maintain the temperature at 250 °C for 30-60 minutes.[3] The cyclized product will precipitate out of the hot solution.

  • Isolation and Purification: Allow the reaction mixture to cool to room temperature. The solidified mass is then broken up and filtered. Wash the filter cake thoroughly with hexanes or petroleum ether to remove the Dowtherm A. The crude 5,8-dichloro-4-hydroxyquinoline can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Step 2: Chlorination of 5,8-Dichloro-4-hydroxyquinoline

The conversion of the 4-hydroxy group to a chlorine atom is a crucial step to arrive at the final product. This transformation is readily achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the reagent of choice for its efficacy and reliability in this type of reaction.[4][5][6]

3.2.1. Mechanism of Chlorination with POCl₃

The mechanism involves the initial reaction of the hydroxyl group of the 4-hydroxyquinoline with POCl₃ to form a chlorophosphate ester intermediate. This intermediate is then susceptible to nucleophilic attack by a chloride ion (from POCl₃ itself or from the reaction byproducts), leading to the displacement of the phosphate group and the formation of the 4-chloroquinoline.

3.2.2. Detailed Experimental Protocol for Step 2

Materials:

  • 5,8-Dichloro-4-hydroxyquinoline

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Dichloromethane (or chloroform)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 5,8-dichloro-4-hydroxyquinoline (1.0 eq) in phosphorus oxychloride (5-10 eq).

  • Chlorination: Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with stirring in a well-ventilated fume hood. This step is highly exothermic and will generate HCl gas.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography on silica gel.

Safety and Handling Precautions

  • 2,5-Dichloroaniline: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Diethyl ethoxymethylenemalonate: Can cause eye and skin irritation. Handle with appropriate PPE.

  • Dowtherm A: Can cause irritation upon contact. The high temperatures used in the cyclization step require careful handling to avoid burns.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is also a lachrymator. Handle with extreme caution in a well-ventilated fume hood, using appropriate PPE, including heavy-duty gloves and a face shield. The quenching step with ice must be performed slowly and carefully.

  • This compound: As a polychlorinated aromatic compound, it should be handled with care, assuming it to be toxic. Use appropriate PPE and work in a fume hood.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence starting from the commercially available 2,5-dichloroaniline. The Gould-Jacobs reaction provides a regioselective route to the key 5,8-dichloro-4-hydroxyquinoline intermediate, which is then efficiently chlorinated using phosphorus oxychloride. This application note provides a detailed and robust protocol, grounded in established chemical principles, to aid researchers in the successful synthesis of this valuable chemical building block.

References

Application Notes and Protocols for 4,5,8-Trichloroquinoline in Organic Synthesis: A Scarcity of Specific Data

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide to the specific applications of 4,5,8-trichloroquinoline as an intermediate in organic synthesis cannot be provided at this time due to a lack of available experimental data in the public domain. Extensive searches for detailed synthetic protocols, regioselectivity studies, and spectroscopic data for this specific molecule have not yielded the necessary information to construct a reliable and in-depth technical guide for researchers.

While the quinoline scaffold and its chlorinated derivatives are of significant interest in medicinal chemistry, particularly as precursors for antimalarial drugs and kinase inhibitors, the available literature focuses on more common isomers such as 4,7-dichloroquinoline and other substituted quinolines. Information directly pertaining to the reactivity and use of this compound is notably absent.

General Reactivity Profile of Chloroquinolines: An Overview

Based on the well-documented chemistry of analogous compounds, a general reactivity profile for this compound can be inferred, although it must be emphasized that these are projections and not experimentally verified for this specific molecule. The quinoline ring is an electron-deficient heterocyclic system, which makes it susceptible to nucleophilic aromatic substitution (SNAr), especially at positions activated by the ring nitrogen.

For most chloroquinolines, the chlorine atom at the 4-position is the most reactive towards nucleophiles.[1][2] This enhanced reactivity is due to the strong electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the Meisenheimer intermediate formed during the substitution reaction. The chlorine atoms on the benzenoid ring (at positions 5 and 8) are generally less reactive towards nucleophilic substitution and would likely require harsher reaction conditions or metal catalysis to be displaced.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds with aryl chlorides.[3] However, the reactivity of aryl chlorides in these reactions is lower than that of the corresponding bromides or iodides, often necessitating more specialized catalysts and conditions.

Hypothetical Applications and Synthetic Protocols

While no specific protocols for this compound have been found, the following sections outline hypothetical synthetic transformations based on the known reactivity of related chloroquinolines. These protocols are illustrative and would require significant optimization and experimental validation.

Nucleophilic Aromatic Substitution (SNAr) at the 4-Position

The most probable reaction of this compound is the selective substitution of the chlorine atom at the 4-position by various nucleophiles, such as amines. This reaction would lead to the formation of 4-substituted-5,8-dichloroquinolines, which could be valuable intermediates for the synthesis of bioactive molecules.

Hypothetical Protocol 1: Synthesis of a 4-Amino-5,8-dichloroquinoline Derivative

This protocol describes the hypothetical reaction of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Solvent (e.g., N,N-Dimethylformamide (DMF) or ethanol)

  • Base (e.g., Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)), if required[1]

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.

  • Add the primary amine (1.0-1.2 eq). For less reactive amines or to neutralize any formed HCl, a non-nucleophilic base like K₂CO₃ (2.0 eq) can be added.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF is often used to facilitate SNAr reactions by solvating the cation of the base and increasing the nucleophilicity of the amine.

  • Temperature: Heating is generally required to overcome the activation energy for the nucleophilic attack and subsequent elimination of the chloride.

  • Base: A base may be necessary to deprotonate the amine, increasing its nucleophilicity, and to scavenge the HCl generated during the reaction.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atoms at positions 5 and 8 could potentially undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl substituents. It is expected that the reactivity of these positions would be lower than that of the 4-position, and more forcing conditions or specialized catalyst systems would be required.

Hypothetical Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a hypothetical Suzuki-Miyaura coupling at one of the less reactive positions (5 or 8), assuming the 4-position has been previously functionalized or blocked.

Materials:

  • A 4-substituted-5,8-dichloroquinoline derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))[3]

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Schlenk flask or similar reaction vessel for inert atmosphere

Procedure:

  • To a Schlenk flask, add the 4-substituted-5,8-dichloroquinoline (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst degradation.

  • Catalyst: The choice of palladium catalyst and ligand is critical for the efficiency of the cross-coupling with less reactive aryl chlorides.

  • Base and Solvent: The base is essential for the transmetalation step of the catalytic cycle. The solvent system is chosen to ensure the solubility of both the organic and inorganic reagents.

Visualizing Hypothetical Reaction Pathways

The following diagrams illustrate the potential synthetic utility of this compound based on the general principles of chloroquinoline reactivity.

G A This compound B 4-Amino-5,8-dichloroquinoline A->B  Nucleophilic Aromatic Substitution (e.g., Amination at C4) C 4,5-Diaryl-8-chloroquinoline or 4,8-Diaryl-5-chloroquinoline B->C  Palladium-Catalyzed Cross-Coupling (e.g., Suzuki at C5 or C8)

Caption: Hypothetical two-step functionalization of this compound.

Conclusion

While this compound holds potential as a versatile intermediate for the synthesis of complex, substituted quinolines, the current lack of specific experimental data prevents the development of detailed and validated application notes and protocols. The information provided here is based on established principles of quinoline chemistry and should be considered a starting point for further research and methods development. Researchers interested in utilizing this compound are strongly encouraged to perform thorough experimental optimization and characterization.

References

The Synthetic Utility of 4,5,8-Trichloroquinoline: Protocols for Selective Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents and functional materials.[1][2] 4,5,8-Trichloroquinoline is a versatile, polyfunctionalized building block offering multiple reaction sites for strategic chemical modification. The differential reactivity of its three chlorine atoms—an activated C4-Cl on the pyridine ring and two C5/C8-Cl atoms on the benzene ring—allows for selective and sequential functionalization. This guide provides detailed experimental protocols for key transformations, including nucleophilic aromatic substitution (SNAr) at the C4 position and palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling) at the less reactive C5 and C8 positions. The causality behind experimental choices, self-validating protocol design, and troubleshooting insights are provided to empower researchers in leveraging this valuable synthetic intermediate.

Introduction and Reactivity Profile

Quinoline and its derivatives are foundational motifs in drug discovery, with applications ranging from anticancer and antimalarial to antimicrobial and anti-inflammatory agents.[1][3][4] The ability to precisely install various functional groups onto the quinoline core is paramount for structure-activity relationship (SAR) studies. This compound serves as an excellent starting material for creating diverse libraries of substituted quinolines.

The key to its utility lies in the distinct electronic environments of its chloro-substituents:

  • C4-Position: The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the strong electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[5][6] This position is the most labile and will typically react first with nucleophiles under relatively mild conditions.

  • C5 and C8-Positions: The chlorine atoms on the carbocyclic (benzene) ring are significantly less reactive towards SNAr. Their substitution generally requires transition-metal catalysis. These positions are ideal substrates for palladium-catalyzed cross-coupling reactions, which proceed through a different mechanism involving oxidative addition and reductive elimination.[7][8]

This differential reactivity allows for a predictable, stepwise functionalization strategy, as illustrated below.

cluster_0 Reactivity Profile of this compound cluster_1 Primary Reaction Site (Most Reactive) cluster_2 Secondary Reaction Sites (Less Reactive) mol C4 C4-Cl C4_text • Highly activated by ring Nitrogen • Prone to Nucleophilic Aromatic Substitution (SNAr) • Reacts with Amines, Alkoxides, Thiols C5_C8 C5-Cl & C8-Cl C5_C8_text • On the carbocyclic ring • Resistant to SNAr • Ideal for Pd-catalyzed Cross-Coupling  (Suzuki, Buchwald-Hartwig, Sonogashira)

Caption: Differential reactivity of chloro-substituents on the this compound scaffold.

Physicochemical Properties and Safe Handling

PropertyValue
Molecular Formula C₉H₄Cl₃N
Molecular Weight 232.5 g/mol [9]
CAS Number 855763-24-5[]
Appearance Off-white to light yellow solid
Melting Point 108-112 °C
Safety Precautions

This compound and related polychloro-N-heterocycles should be handled with care.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[11][12]

  • Handling: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust. Minimize dust generation. Wash hands thoroughly after handling.[11][13]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[14]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

  • Toxicity: While specific data for this isomer is limited, related compounds are toxic if swallowed and can cause serious eye or skin irritation.[9][11] Assume this compound is hazardous and handle accordingly.

Experimental Protocols

The following protocols are designed as robust starting points. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific substrates.

Protocol 1: Selective C4-Amination via Nucleophilic Aromatic Substitution (SNAr)

This protocol leverages the high reactivity of the C4-Cl for selective substitution, leaving the C5 and C8 positions intact for subsequent modifications. The reaction proceeds readily, often without a catalyst, by heating the quinoline with an amine.[15][16]

General Reaction Scheme: (Illustrative scheme showing this compound reacting with a generic amine R-NH2 at the C4 position)

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask or sealed reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Solvent and Reagents: Add a suitable solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or n-butanol (approx. 0.2 M concentration). Add the desired primary or secondary amine (1.2–2.0 eq.).

  • Base (Optional but Recommended): For reactions with amine hydrochlorides or to scavenge the HCl byproduct, add a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq.).[15]

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80–130 °C. The optimal temperature depends on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4–24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a solid product precipitates, it can be isolated by filtration and washed with a cold solvent like diethyl ether or water.

    • Alternatively, dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove the solvent and excess reagents.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-amino-5,8-dichloroquinoline derivative.

Causality and Insights:

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO are excellent for SNAr as they solvate the cation of the base but not the nucleophile, enhancing its reactivity.

  • Temperature: Higher temperatures are needed for less nucleophilic amines (e.g., anilines) compared to more nucleophilic ones (e.g., aliphatic amines).

  • Selectivity: Under these thermal conditions without a metal catalyst, the reaction is highly selective for the C4 position.

Protocol 2: C5/C8 Functionalization via Buchwald-Hartwig Amination

This powerful palladium-catalyzed reaction is ideal for forming C-N bonds at the less reactive C5 and C8 positions of a pre-functionalized 4-substituted-5,8-dichloroquinoline. The choice of ligand is critical for reaction efficiency.[8][17]

General Reaction Scheme: (Illustrative scheme showing a 4-substituted-5,8-dichloroquinoline reacting with an amine in the presence of a Pd catalyst)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Assemble a Schlenk flask or reaction vial under an inert atmosphere (Nitrogen or Argon). This is crucial as the palladium(0) active catalyst is oxygen-sensitive.

  • Reagent Addition: To the flask, add the 4-substituted-5,8-dichloroquinoline substrate (1.0 eq.), the desired amine (1.1–1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, RuPhos, or BINAP, 2-10 mol%).[17][18]

  • Base and Solvent: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5–2.5 eq.). Add an anhydrous, deoxygenated solvent like toluene or dioxane.

  • Reaction Conditions: Seal the vessel and heat the mixture to 80–110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Note that mono- and di-aminated products may form, which can often be separated chromatographically.

  • Workup:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

    • Wash the combined filtrate with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material by flash column chromatography.

Causality and Insights:

  • Catalyst System: The ligand choice is paramount. Bulky, electron-rich phosphine ligands (the "Buchwald ligands") accelerate the rate-limiting reductive elimination step and prevent catalyst decomposition.[19]

  • Base Selection: A strong base is required to deprotonate the amine, facilitating its coordination to the palladium center. NaOtBu is a common and effective choice.[8]

  • Regioselectivity: If starting from this compound, this reaction may show poor selectivity between C5 and C8 unless one position is significantly more sterically hindered. It is best used on a substrate where C4 is already functionalized.

Protocol 3: C5/C8 Functionalization via Suzuki-Miyaura Coupling

The Suzuki reaction is one of the most robust methods for forming C-C bonds, coupling the chloroquinoline with an aryl or vinyl boronic acid or ester.[7][20]

General Reaction Scheme: (Illustrative scheme showing a 4-substituted-5,8-dichloroquinoline reacting with a boronic acid)

Step-by-Step Methodology:

  • Reagent Setup: In a reaction vessel, combine the 4-substituted-5,8-dichloroquinoline (1.0 eq.), the boronic acid or ester partner (1.2–1.5 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%).[7][21][22]

  • Base and Solvent: Add an aqueous solution of a base such as K₂CO₃ or Na₂CO₃ (2.0–3.0 eq.). A common solvent system is a mixture of an organic solvent (e.g., Toluene, Dioxane, or DME) and water (e.g., 4:1 ratio).

  • Reaction Conditions: Deoxygenate the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction to 80–100 °C under an inert atmosphere.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Workup:

    • After cooling, dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash with water and then brine.

    • Dry over Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the residue by flash column chromatography or recrystallization.

sub sub cond cond proc proc start Start: Assemble Reagents reagents Substrate (Chloroquinoline) Boronic Acid Pd Catalyst Base (aq.) start->reagents solvent Solvent (e.g., Toluene/H2O) start->solvent assemble Combine in Flask reagents->assemble solvent->assemble deoxygenate Deoxygenate (N2/Ar Purge) assemble->deoxygenate heat Heat Reaction deoxygenate->heat temp 80-100 °C heat->temp monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purification (Chromatography) workup->purify end Final Product purify->end

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 4: C5/C8 Functionalization via Sonogashira Coupling

This reaction creates a C(sp²)-C(sp) bond, installing an alkyne moiety onto the quinoline ring. It uniquely requires both palladium and copper(I) co-catalysts in its classic formulation.[23][24]

General Reaction Scheme: (Illustrative scheme showing a 4-substituted-5,8-dichloroquinoline reacting with a terminal alkyne)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a Schlenk flask under an inert atmosphere, combine the 4-substituted-5,8-dichloroquinoline (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).[23][25]

  • Solvent and Reagents: Add an anhydrous, deoxygenated solvent such as THF or DMF. Add a liquid amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as a solvent or co-solvent (use in excess).

  • Alkyne Addition: Add the terminal alkyne (1.1–1.5 eq.) via syringe.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40–60 °C) until completion.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate or dichloromethane.

    • Wash with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by water and brine.

    • Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the product by flash column chromatography.

Causality and Insights:

  • Dual Catalyst System: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is the active nucleophile in the transmetalation step.[26]

  • Base Role: The amine base is crucial for neutralizing the HX byproduct and for the in-situ formation of the copper acetylide.[25]

  • Copper-Free Variants: Modern protocols sometimes use copper-free conditions to avoid issues with copper contamination and homocoupling of the alkyne (Glaser coupling), though these may require different ligands or conditions.[24]

References

Introduction: The Analytical Imperative for Polychlorinated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the High-Sensitivity Analysis of 4,5,8-Trichloroquinoline by Mass Spectrometry

The quinoline scaffold is a privileged structure in medicinal chemistry and a noted environmental species. The introduction of multiple chlorine atoms, as in this compound, profoundly alters the molecule's physicochemical properties, biological activity, and potential toxicity. Consequently, the ability to detect and accurately quantify this compound in complex matrices—such as biological fluids, pharmaceutical formulations, or environmental samples—is of paramount importance for researchers, drug development professionals, and regulatory bodies.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers unparalleled sensitivity and selectivity for this task.[1][2] However, the robust and halogenated nature of this compound presents unique analytical challenges, including the need for optimized sample preparation to mitigate matrix effects and specific mass spectrometric conditions to achieve desired fragmentation for confident identification and quantification. This guide provides a comprehensive framework for developing and implementing a robust LC-MS/MS method for the analysis of this compound, grounded in established principles of analytical chemistry and mass spectrometry.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular Formula C₉H₄Cl₃N[]
Molecular Weight 232.49 g/mol []
Structure A quinoline ring substituted with chlorine atoms at positions 4, 5, and 8.[]
Predicted Ionization The nitrogen atom in the quinoline ring is a primary site for protonation, making it highly suitable for positive mode electrospray ionization (ESI+), forming an [M+H]⁺ ion.[4][5]N/A

Strategic Approach to LC-MS/MS Method Development

Our analytical strategy is built on a sequential optimization of sample preparation, chromatographic separation, and mass spectrometric detection. This ensures that each stage is tailored to the specific properties of this compound, leading to a highly reliable and reproducible assay.

A. Core Principle: The Importance of Sample Preparation

The primary goal of sample preparation is to isolate this compound from the sample matrix, thereby reducing interference and enhancing ionization efficiency in the mass spectrometer.[6][7] For chlorinated aromatic compounds, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are the most effective techniques.[6][8]

  • Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases. Given the relatively non-polar nature of this compound, organic solvents like dichloromethane or ethyl acetate are effective for extracting it from aqueous matrices.[4][9]

  • Solid-Phase Extraction (SPE): SPE offers a more controlled and often cleaner extraction. A reverse-phase sorbent, such as C18, is ideal. The analyte is retained on the hydrophobic sorbent while polar matrix components are washed away. A subsequent elution with an organic solvent like acetonitrile or methanol recovers the purified analyte.[6][8]

B. Chromatographic Separation: Achieving Baseline Resolution

High-Performance Liquid Chromatography (HPLC) is essential for separating the analyte from any remaining matrix components before it enters the mass spectrometer.[1][2]

  • Column Chemistry: A C18 reverse-phase column is the industry standard and an excellent choice for retaining and separating quinoline derivatives.[1][10]

  • Mobile Phase: A gradient elution using acetonitrile and water is typically employed. The addition of a small amount of an acid, such as formic acid (0.1%), to the mobile phase serves a dual purpose: it sharpens chromatographic peaks and promotes the formation of the protonated [M+H]⁺ ion, which is crucial for ESI+ mass spectrometry.[4][10]

C. Mass Spectrometry: Selective Detection and Fragmentation

Tandem mass spectrometry (MS/MS) provides the high degree of certainty required for both quantification and identification.

  • Ionization: Positive mode Electrospray Ionization (ESI+) is the preferred method due to the basicity of the quinoline nitrogen.[4][5]

  • Isotopic Pattern: A key identifying feature of this compound will be the characteristic isotopic pattern generated by its three chlorine atoms. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, exist in a natural abundance ratio of approximately 3:1. This results in a distinctive cluster of peaks for the molecular ion ([M+H]⁺), with the most abundant peaks being M, M+2, M+4, and M+6. Observing this pattern provides strong evidence for the presence of a trichlorinated compound.

  • Fragmentation and MRM: In MS/MS, the protonated molecular ion ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific. For this compound, the fragmentation is predicted to involve the sequential loss of HCl or Cl radicals. The quinoline ring itself is relatively stable.[11][12]

Experimental Protocols

Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)

This protocol is designed for the extraction of this compound from an aqueous matrix (e.g., plasma, urine, or water).

  • Aliquoting: Pipette 1.0 mL of the sample into a 15 mL polypropylene centrifuge tube.

  • Alkalinization: Add 100 µL of 1M sodium hydroxide to the sample to ensure the quinoline nitrogen is deprotonated and the molecule is neutral, maximizing its solubility in the organic extraction solvent. Vortex for 10 seconds.

  • Extraction: Add 5.0 mL of dichloromethane.[4]

  • Mixing: Cap the tube and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the lower organic layer to a clean glass tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the initial LC mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

Protocol 2: LC-MS/MS Instrumental Analysis

The following parameters provide a robust starting point for method development.

Table 1: Suggested LC-MS/MS Parameters

ParameterRecommended SettingRationale
HPLC System High-performance liquid chromatographStandard for drug analysis.[13]
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Excellent retention for quinoline derivatives.[10]
Mobile Phase A Water + 0.1% Formic AcidAqueous phase for reverse-phase chromatography. Formic acid aids protonation.[10]
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for elution.
Gradient 10% B to 95% B over 5 minutesProvides good separation of the analyte from early-eluting matrix components.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.[13]
Column Temp 40°CEnsures reproducible retention times.
Injection Volume 5 µLStandard volume to avoid column overloading.
Ionization Source Electrospray Ionization (ESI), Positive ModeIdeal for protonating the basic nitrogen of the quinoline ring.[5]
Capillary Voltage 3.5 kVTypical voltage for stable spray.
Source Temp 150°CStandard operating temperature.
Desolvation Temp 400°CEnsures efficient solvent evaporation.

Table 2: Proposed MRM Transitions for this compound

Note: These values are theoretical and must be optimized empirically on the specific mass spectrometer being used. The precursor m/z corresponds to the [M+H]⁺ ion using the ³⁵Cl isotope.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition TypeCollision Energy (eV)
This compound231.9196.9Quantifier (Loss of Cl)25
This compound231.9161.9Qualifier (Loss of 2Cl)35
This compound233.9198.9Isotope Check (Loss of Cl)25

Visualizing the Analytical Process

Workflow Diagram

The overall analytical workflow is a systematic process designed to ensure accuracy and reproducibility.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Plasma, Water) LLE 2. Liquid-Liquid Extraction Sample->LLE Evap 3. Evaporation LLE->Evap Recon 4. Reconstitution Evap->Recon LC 5. LC Separation (C18 Column) Recon->LC MS 6. MS/MS Detection (ESI+, MRM Mode) LC->MS Integration 7. Peak Integration MS->Integration Quant 8. Quantification (Calibration Curve) Integration->Quant Report 9. Final Report Quant->Report

Caption: High-level workflow for the analysis of this compound.

Predicted Fragmentation Pathway

Understanding the fragmentation is key to developing a selective MRM method. The primary fragmentation route involves the loss of chlorine.

Fragmentation_Pathway Parent [M+H]⁺ m/z 231.9 Frag1 [M+H - Cl]⁺ m/z 196.9 Parent->Frag1 - Cl (35 Da) Frag2 [M+H - 2Cl]⁺ m/z 161.9 Frag1->Frag2 - Cl (35 Da)

Caption: Predicted ESI+ fragmentation of this compound.

Conclusion and Best Practices

This application note provides a robust and scientifically grounded methodology for the sensitive and selective analysis of this compound using LC-MS/MS. The successful implementation of this protocol hinges on careful optimization of each step, from sample preparation to the fine-tuning of mass spectrometer parameters. For regulated environments, this method should be fully validated according to appropriate guidelines (e.g., FDA or EMA) to demonstrate its accuracy, precision, linearity, and robustness. By combining a logical workflow with an understanding of the analyte's chemical behavior, researchers can achieve reliable and high-quality data for this challenging compound.

References

Application Note: A Validated Protocol for the Dissolution of 4,5,8-Trichloroquinoline for Experimental Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4,5,8-Trichloroquinoline is a halogenated quinoline derivative of significant interest in synthetic chemistry and drug discovery programs. Its utility as a chemical intermediate and a scaffold for biologically active molecules is well-recognized[1][2]. However, its highly hydrophobic and crystalline nature, conferred by the trichlorinated aromatic system, presents a significant challenge for its use in aqueous experimental systems due to poor solubility. This application note provides a detailed, validated protocol for the effective dissolution of this compound. It outlines solvent selection rationale, step-by-step procedures for preparing high-concentration stock solutions and aqueous working solutions, and best practices for storage and handling to ensure solution stability and experimental reproducibility.

Foundational Safety & Handling Mandates

Prior to handling this compound, it is imperative to consult the material safety data sheet (MSDS). This compound is classified as hazardous, and strict adherence to safety protocols is non-negotiable.

1.1. Core Hazard Identification

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[3].

  • Irritation: Causes significant skin irritation and serious eye irritation[3][4].

  • Handling: All operations involving the solid compound or its concentrated solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols[5].

1.2. Mandatory Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles compliant with EU EN166 or OSHA 29 CFR 1910.133 standards are required[6].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves before use and dispose of them properly after handling[7].

  • Body Protection: A lab coat and appropriate protective clothing must be worn. Contaminated clothing should be removed and washed before reuse[5][6].

Rationale for Solvent Selection

The molecular structure of this compound (MW: 232.49 g/mol ) is dominated by a rigid, aromatic quinoline core with three electron-withdrawing chlorine atoms, rendering it highly nonpolar and practically insoluble in water[][9]. Therefore, the use of organic solvents is essential. The choice of solvent is critical and depends on the intended downstream application.

  • Dimethyl Sulfoxide (DMSO): This is the premier recommendation for most biological applications. DMSO is a powerful aprotic solvent capable of dissolving a wide array of hydrophobic compounds. It is miscible with water and most cell culture media, making it ideal for preparing stock solutions that will be further diluted for in vitro assays like cytotoxicity or antimicrobial screening[9][10]. A key consideration is that DMSO can exhibit toxicity in cell-based assays, typically at concentrations above 0.5-1.0%. Therefore, final working solutions should be prepared to keep the DMSO concentration as low as possible[10].

  • N,N-Dimethylformamide (DMF): DMF is another potent polar aprotic solvent with solubility characteristics similar to DMSO[11]. It can serve as a viable alternative if DMSO is incompatible with a specific experimental setup. However, DMF generally exhibits higher toxicity than DMSO and should be handled with appropriate caution.

  • Ethanol (EtOH): For applications where the potential toxicity of DMSO or DMF is a concern, absolute ethanol can be considered. While it is a polar protic solvent, it may effectively solubilize this compound, although potentially at lower concentrations than DMSO. Its lower toxicity profile makes it suitable for certain formulation studies.

Protocol for High-Concentration Stock Solution Preparation (10-50 mM)

This protocol details the steps for preparing a concentrated stock solution, which serves as the foundation for creating subsequent working dilutions.

3.1. Required Materials & Equipment

  • This compound powder

  • Anhydrous, analytical grade DMSO (or DMF/Ethanol)

  • Analytical balance (readable to 0.1 mg)

  • Chemical fume hood

  • Amber glass or polypropylene vials with screw caps

  • Vortex mixer

  • Bath sonicator

  • Warming water bath (optional, set to 30-40°C)

3.2. Step-by-Step Dissolution Procedure

  • Mass Calculation: Determine the mass of this compound required. For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g) Mass (mg) = 0.010 mol/L × 0.001 L × 232.49 g/mol × 1000 mg/g = 2.32 mg

  • Weighing: Within a chemical fume hood, carefully weigh the calculated mass of the compound directly into a tared, appropriately labeled vial.

  • Initial Solvent Addition: Add approximately 80% of the final target volume of DMSO to the vial. For the example above, add 800 µL of DMSO.

  • Assisted Solubilization: Cap the vial securely and begin the solubilization process using mechanical energy to overcome the compound's crystal lattice energy.

    • Vortex: Mix the suspension on a vortex mixer at high speed for 1-2 minutes.

    • Sonicate: Place the vial in a bath sonicator for 10-15 minutes. The ultrasonic waves create cavitation, which helps to break apart solid aggregates.

    • Gentle Warming (Optional): If the compound remains undissolved, place the vial in a water bath set to 30-40°C for 5-10 minutes. This can increase the rate of dissolution[9]. Caution: Do not overheat, as it may risk compound degradation.

    • Repeat: Alternate between vortexing and sonicating until all solid particles are visibly dissolved.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the remaining solvent to reach the final desired volume (e.g., add the final 200 µL of DMSO for a 1 mL total volume).

  • Final Homogenization: Vortex the solution one final time for 30 seconds to ensure homogeneity. The solution should be clear and free of any particulate matter.

3.3. Visual Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Workflow start Start: Assemble PPE & Materials weigh 1. Weigh Compound in Fume Hood start->weigh add_solvent 2. Add 80% of Solvent (DMSO) weigh->add_solvent agitate 3. Mechanical Agitation (Vortex & Sonicate) add_solvent->agitate inspect 4. Visual Inspection agitate->inspect inspect->agitate  No, particulates remain adjust_vol 5. Add Solvent to Final Volume inspect->adjust_vol  Yes fully_dissolved Is solution clear? store 6. Aliquot & Store at -20°C adjust_vol->store

Caption: Workflow for dissolving this compound.

Protocol for Aqueous Working Solution Preparation

Diluting the DMSO stock into an aqueous buffer or cell culture medium must be done carefully to avoid precipitation.

  • Determine Final Concentration: Decide on the final concentration of this compound and the maximum allowable percentage of DMSO for your experiment (e.g., <0.5%).

  • Prepare Diluent: Add the appropriate volume of your aqueous buffer or medium to a sterile tube.

  • Spike and Mix: While vortexing the aqueous diluent, add the required small volume of the DMSO stock solution directly into the liquid. This rapid mixing is crucial to prevent the compound from crashing out of solution. Never add the aqueous buffer to the DMSO stock.

  • Sterile Filtration (Optional): For cell culture applications, the final working solution should be sterile-filtered through a 0.22 µm syringe filter that is compatible with low levels of DMSO (e.g., a PVDF or PES membrane).

Summary of Key Parameters & Troubleshooting

ParameterRecommendationRationale & Notes
Molecular Weight 232.49 g/mol []Essential for accurate concentration calculations.
Appearance Crystalline solid[9]Visual confirmation of the starting material.
Primary Solvents 1. DMSO2. DMFHigh solvating power for hydrophobic compounds; ideal for biological assays[9][10].
Stock Concentration 10-50 mMProvides a concentrated source for accurate serial dilutions while minimizing solvent volume.
Stock Storage -20°C to -80°C; protected from light; in small aliquots.Prevents degradation from light and repeated freeze-thaw cycles.
Final DMSO % < 0.5% (cell-based assays)Minimizes solvent-induced artifacts and cytotoxicity[10].

Troubleshooting:

  • Compound Fails to Dissolve: Increase sonication time or apply gentle warming (30-40°C). If insolubility persists, consider preparing a more dilute stock solution.

  • Precipitate Forms in Working Solution: The concentration may be above its aqueous solubility limit. Prepare a more dilute working solution. Ensure the final DMSO concentration is sufficient, but still within the acceptable range for your assay.

References

Application Note & Protocol: A Comprehensive Guide to Determining the Solubility of 4,5,8-Trichloroquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for determining the solubility of 4,5,8-trichloroquinoline in various organic solvents. Given the importance of chloroquinoline derivatives in medicinal chemistry, understanding the solubility of this compound is crucial for its application in synthesis, formulation, and biological screening.[1][2][3][4] This guide presents a robust experimental protocol based on the widely accepted equilibrium shake-flask method, followed by quantification using gravimetric analysis or High-Performance Liquid Chromatography (HPLC). We delve into the theoretical principles of solubility, explain the rationale behind solvent selection, and provide step-by-step instructions to ensure the generation of accurate and reproducible data.

Introduction: The Significance of Chloroquinoline Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][4] Chloro-substituted quinolines, in particular, are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, including antimalarial, anticancer, and antimicrobial drugs.[1][2][3] The specific substitution pattern of chlorine atoms on the quinoline ring significantly influences the molecule's physicochemical properties and biological activity. This compound, a member of this class, holds potential as a building block for novel drug candidates.

A fundamental physicochemical property that dictates the utility of a compound in drug development is its solubility. Solubility data is critical for:

  • Reaction Condition Optimization: Selecting appropriate solvents for chemical synthesis and purification.

  • Formulation Development: Designing effective delivery systems for in vitro and in vivo studies.

  • Predicting Bioavailability: Understanding how the compound will behave in biological systems.

This guide provides a comprehensive framework for researchers to systematically determine the solubility of this compound in a range of common organic solvents.

The Principle of "Like Dissolves Like": A Framework for Solvent Selection

The adage "like dissolves like" is a cornerstone of solubility prediction.[5][6] It posits that a solute will have higher solubility in a solvent with similar polarity. Organic solvents can be broadly categorized based on their polarity:

  • Polar Solvents: These can be further divided into:

    • Polar Protic Solvents (e.g., methanol, ethanol): Capable of hydrogen bonding and have a high dielectric constant.

    • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), acetone): Possess large dipole moments but do not have acidic protons.[5]

  • Nonpolar Solvents (e.g., hexane, toluene): Have low dielectric constants and interact primarily through van der Waals forces.[5]

This compound, with its nitrogen-containing heterocyclic ring and multiple chloro-substituents, is expected to have moderate polarity. Therefore, it is likely to exhibit appreciable solubility in a range of polar aprotic and some polar protic solvents, with lower solubility in highly nonpolar solvents. A systematic approach involves testing solubility in a diverse set of solvents representing these categories.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a reliable technique for determining the equilibrium solubility of a solid in a solvent. The procedure involves agitating an excess of the solid in the solvent for a prolonged period to ensure that equilibrium is reached, followed by the separation of the saturated solution from the undissolved solid and quantification of the solute concentration.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (analytical or HPLC grade)

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker or water bath

  • Screw-capped vials

  • Syringes and solvent-compatible syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • For Gravimetric Method: Pre-weighed evaporation dishes, drying oven, desiccator

  • For HPLC Method: HPLC system with a suitable detector (e.g., UV-Vis), column, and mobile phase

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a screw-capped vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.

    • Add a known volume (e.g., 2 mL) of the desired organic solvent to the vial.

    • Tightly seal the vial to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient duration (typically 24-48 hours) to achieve equilibrium. A preliminary time-course experiment can determine the minimum time required to reach equilibrium.

  • Sample Collection and Filtration:

    • After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to permit the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe. To prevent temperature-induced precipitation, the syringe can be pre-warmed to the experimental temperature.

    • Immediately filter the solution through a syringe filter into a clean container (e.g., a pre-weighed vial for the gravimetric method or an HPLC vial for chromatographic analysis). This step is critical to remove all undissolved solid particles.

Quantification of Solute Concentration

This method is straightforward but generally less sensitive than chromatographic methods.

  • Filter the saturated solution into a pre-weighed, chemically inert evaporation dish.

  • Record the exact weight of the filtered solution.

  • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition of the this compound. A gentle stream of nitrogen can aid in evaporation.

  • Once the solvent has completely evaporated, place the dish in a desiccator to cool to room temperature.

  • Weigh the dish containing the dried solute.

  • Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Mass of dried solute) / (Volume of filtered solution)

HPLC is a highly accurate and sensitive method for determining concentration.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

  • Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.

  • Inject the diluted sample into the HPLC and record the peak area.

  • Determine the concentration of the diluted sample from the calibration curve.

  • Calculate the original solubility, accounting for the dilution factor:

    Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the determination of solubility using the shake-flask method.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_quant Quantification cluster_grav Gravimetric Analysis cluster_hplc HPLC Analysis prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial and place in thermostatic shaker prep2->prep3 prep4 Agitate for 24-48 hours at constant temperature prep3->prep4 samp1 Allow excess solid to settle prep4->samp1 samp2 Withdraw supernatant with a syringe samp1->samp2 samp3 Filter through a 0.22 µm syringe filter samp2->samp3 quant_choice Choose Method samp3->quant_choice gravimetric Gravimetric Method quant_choice->gravimetric Direct hplc HPLC Method quant_choice->hplc Sensitive grav1 Collect filtrate in pre-weighed dish gravimetric->grav1 hplc1 Prepare calibration curve hplc->hplc1 grav2 Evaporate solvent grav1->grav2 grav3 Weigh dried solute grav2->grav3 grav4 Calculate solubility (mg/mL) grav3->grav4 hplc3 Inject and measure peak area hplc1->hplc3 hplc2 Dilute filtered sample hplc2->hplc3 hplc4 Calculate concentration and solubility hplc3->hplc4

Caption: Workflow for determining the solubility of this compound.

Data Presentation and Interpretation

The results of the solubility studies should be compiled into a clear and concise table. The following is a hypothetical representation of such data.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25°C

Solvent CategorySolventPolarity IndexHypothetical Solubility (mg/mL)
Polar Protic Methanol0.7625 - 15
Ethanol0.65410 - 25
Polar Aprotic Acetone0.35550 - 100
Acetonitrile0.46030 - 60
N,N-Dimethylformamide (DMF)0.386> 200
Dimethyl Sulfoxide (DMSO)0.444> 200
Nonpolar Toluene0.099< 1
Hexane0.009< 0.1

Note: Polarity index values are relative and sourced from various compilations.[7] The solubility values are illustrative and must be determined experimentally.

Interpretation: The hypothetical data suggests that this compound exhibits high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in other polar solvents, and very low solubility in nonpolar solvents. This profile is invaluable for selecting appropriate solvent systems for synthesis, purification (e.g., recrystallization), and for preparing stock solutions for biological assays. For instance, DMSO would be an excellent choice for preparing concentrated stock solutions for in vitro screening.

Conclusion

This application note provides a comprehensive and practical guide for researchers to accurately determine the solubility of this compound in a range of organic solvents. By employing the detailed shake-flask protocol and appropriate analytical techniques, scientists can generate the critical data needed to advance the research and development of this and other important chemical entities. Understanding solubility is a fundamental step in unlocking the full potential of a compound in the journey from laboratory synthesis to potential therapeutic application.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5,8-Trichloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 4,5,8-trichloroquinoline. This resource is designed for researchers, scientists, and professionals in drug development who are working with this complex heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ultimately helping you to improve your synthetic yield and product purity.

I. Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed breakdown of common problems encountered during the synthesis of this compound, their probable causes, and actionable solutions.

Issue 1: Low Yield of the Desired this compound Product

Question: My synthesis is resulting in a significantly lower than expected yield of this compound. What are the potential causes and how can I optimize the reaction?

Answer: Low yields are a frequent challenge in multi-step organic syntheses. Several factors, from starting materials to reaction conditions and work-up procedures, can be responsible.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Cyclization The formation of the quinoline ring is a critical step. Incomplete cyclization in reactions like the Gould-Jacobs or a modified Friedländer synthesis will directly impact the yield.[1][2][3]Optimize Reaction Temperature and Time: High temperatures are often required for the cyclization step.[4][5] Experiment with incrementally increasing the temperature and monitor the reaction progress by TLC or HPLC to find the optimal balance that promotes cyclization without causing degradation.[4]
Side Reactions and Byproduct Formation The harsh conditions often employed, such as strong acids and high temperatures, can lead to the formation of unwanted byproducts, including positional isomers and polymeric materials.[6][7]Control Reagent Addition: Slow, controlled addition of reagents, particularly strong acids, can help to manage the reaction exotherm and minimize side reactions.[7] Investigate Alternative Catalysts: The use of milder Lewis or Brønsted acid catalysts can sometimes improve selectivity and reduce byproduct formation.
Suboptimal Chlorination The chlorination step to introduce the chlorine atoms at positions 4, 5, and 8 is crucial. Incomplete chlorination will result in a mixture of partially chlorinated quinolines.Choice of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a common reagent for this transformation.[8][9] Ensure it is fresh and used in an appropriate stoichiometric excess. Reaction Conditions: The temperature and duration of the chlorination step are critical. Monitor the reaction closely to ensure it goes to completion.
Losses During Work-up and Purification The desired product can be lost during extraction, washing, and purification steps.Optimize Extraction pH: Ensure the aqueous layer is at the correct pH to minimize the solubility of the quinoline derivative during extraction. Purification Technique: Column chromatography on silica gel can sometimes lead to decomposition of basic quinoline derivatives.[10] Consider using deactivated silica gel (e.g., with triethylamine) or an alternative stationary phase like alumina.[10]
Issue 2: Formation of Multiple Isomers and Impurities

Question: My final product is a mixture of isomers and is difficult to purify. How can I improve the regioselectivity of the synthesis?

Answer: Regioselectivity is a common hurdle in quinoline synthesis, particularly when using substituted anilines.[2]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Lack of Regiocontrol in Cyclization When using a substituted aniline, the cyclization can occur in two different directions, leading to a mixture of regioisomers.Choice of Synthetic Route: Some synthetic methods offer better regiocontrol than others. For instance, the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can provide better control over the substitution pattern.[11][12] Steric Hindrance: The steric bulk of substituents on the aniline or the other reactant can influence the direction of cyclization. Carefully consider the steric effects of your starting materials.
Harsh Reaction Conditions Highly acidic and high-temperature conditions can sometimes lead to isomerization or other side reactions that generate impurities.[13][12]Milder Reaction Conditions: Explore the use of milder catalysts and lower reaction temperatures where possible. Recent literature often describes modified procedures that aim to improve reaction conditions.[13]
Ineffective Purification The similar polarity of regioisomers can make their separation by standard chromatographic techniques challenging.Advanced Purification Techniques: Consider preparative HPLC or supercritical fluid chromatography (SFC) for difficult separations. Crystallization: Careful selection of a crystallization solvent can sometimes selectively precipitate the desired isomer, leaving impurities in the mother liquor.
Experimental Workflow: A Generalized Approach

To provide a clearer picture, the following diagram illustrates a generalized workflow for the synthesis of a substituted quinoline, which can be adapted for this compound.

Quinoline Synthesis Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination & Purification Aniline Substituted Aniline Condensation Condensation Reaction Aniline->Condensation Carbonyl Carbonyl Compound (e.g., β-ketoester) Carbonyl->Condensation Intermediate Enamine Intermediate Condensation->Intermediate Cyclization Thermal or Acid-Catalyzed Cyclization Intermediate->Cyclization Hydroxyquinoline Substituted 4-Hydroxyquinoline Cyclization->Hydroxyquinoline Chlorination Chlorination (e.g., POCl₃) Hydroxyquinoline->Chlorination CrudeProduct Crude this compound Chlorination->CrudeProduct Purification Purification (Chromatography/Crystallization) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Generalized workflow for substituted quinoline synthesis.

II. Frequently Asked Questions (FAQs)

This section addresses broader questions related to the synthesis of this compound.

Q1: Which is the most suitable named reaction for the synthesis of the quinoline core of this compound?

A1: The Gould-Jacobs reaction is a robust and commonly employed method for the synthesis of 4-hydroxyquinoline derivatives, which are key intermediates for producing 4-chloroquinolines.[3][5] This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[3][5] The resulting 4-hydroxyquinoline can then be converted to the 4-chloro derivative using a chlorinating agent like phosphorus oxychloride.[8][9]

Q2: What are the critical safety precautions to consider during this synthesis?

A2: The synthesis of this compound involves several hazardous materials and reactions.

  • Corrosive Reagents: Strong acids like sulfuric acid and phosphorus oxychloride are highly corrosive and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[7][14]

  • Exothermic Reactions: The initial condensation and cyclization steps can be highly exothermic and may become violent if not properly controlled.[7][14][15] It is crucial to control the rate of reagent addition and provide adequate cooling.[7] The use of a moderator like ferrous sulfate in Skraup-type reactions can help to control the reaction's vigor.[7][15]

  • Toxic Fumes: The reactions can release toxic fumes. All steps should be performed in a certified chemical fume hood.

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[16][17]

Q4: What are the best practices for purifying the final this compound product?

A4: Purification of chlorinated quinolines often requires a multi-step approach.

  • Initial Work-up: After the reaction is complete, a standard aqueous work-up is typically performed to remove inorganic salts and water-soluble impurities.

  • Column Chromatography: Flash column chromatography is a common method for purification. As quinolines are basic, they can interact strongly with acidic silica gel, leading to tailing or decomposition.[10] To mitigate this, you can either use a deactivated stationary phase (e.g., silica gel treated with triethylamine) or switch to a different stationary phase like neutral or basic alumina.[10]

  • Recrystallization: For obtaining a highly pure product, recrystallization from a suitable solvent system is often the final step.

Logical Relationship: Troubleshooting Synthesis Issues

The following diagram illustrates the logical connections between common synthesis problems and their potential solutions.

Troubleshooting Logic cluster_Causes Potential Causes cluster_Solutions Solutions Problem {Low Yield | Impure Product} Cause1 Incomplete Reaction Problem->Cause1 Cause2 Side Reactions Problem->Cause2 Cause3 Purification Issues Problem->Cause3 Sol1 Optimize Conditions (Temp, Time, Catalyst) Cause1->Sol1 Cause2->Sol1 Sol2 Modify Reagent Addition & Stoichiometry Cause2->Sol2 Sol3 Improve Purification (Deactivated Silica, Recrystallization) Cause3->Sol3

Caption: Logical flow for troubleshooting synthesis problems.

III. Detailed Experimental Protocol: Gould-Jacobs Reaction for 4-Hydroxyquinoline Intermediate

This protocol provides a step-by-step methodology for a key stage in the synthesis of this compound.

Materials:

  • Appropriately substituted aniline

  • Diethyl ethoxymethylenemalonate

  • High-boiling solvent (e.g., diphenyl ether or Dowtherm A)

  • Sodium hydroxide solution

  • Hydrochloric acid

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine the substituted aniline and a slight excess of diethyl ethoxymethylenemalonate. Heat the mixture at a moderate temperature (e.g., 100-120 °C) for 1-2 hours. The progress of this step can be monitored by observing the elimination of ethanol.

  • Cyclization: Add a high-boiling solvent to the reaction mixture. Increase the temperature to induce thermal cyclization (typically 240-260 °C).[4][5] Maintain this temperature until the cyclization is complete, as monitored by TLC.

  • Hydrolysis (Optional): After cooling, the resulting ester can be hydrolyzed to the corresponding carboxylic acid by refluxing with a solution of sodium hydroxide.

  • Decarboxylation (Optional): The carboxylic acid can then be decarboxylated by heating to yield the 4-hydroxyquinoline.

  • Isolation: The crude 4-hydroxyquinoline intermediate can be isolated by cooling the reaction mixture, followed by filtration and washing with a suitable solvent. Further purification can be achieved by recrystallization.

IV. References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from --INVALID-LINK--

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from --INVALID-LINK--

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from --INVALID-LINK--

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes. Retrieved from --INVALID-LINK--

  • ACS Publications. (2017). Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids. The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide. Retrieved from --INVALID-LINK--

  • Taylor & Francis Online. (n.d.). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). optimized reaction condition for quinoline synthesis. Retrieved from --INVALID-LINK--

  • SlideShare. (n.d.). Preparation and Properties of Quinoline. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. Retrieved from --INVALID-LINK--

  • Flychem Co., ltd. (2024). Common Quinoline Synthesis Reactions. Retrieved from --INVALID-LINK--

  • YouTube. (2021). Skraup Quinoline Synthesis Mechanism | Organic Chemistry. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the synthesis of quinolines using Chloramine-T. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Overcoming challenges in the synthesis of substituted quinolines. Retrieved from --INVALID-LINK--

  • JOCPR. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of. Retrieved from --INVALID-LINK--

  • PMC - NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US3567732A - Process for the preparation of chlorinated quinolines. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US5180842A - Purification of quinones. Retrieved from --INVALID-LINK--

  • (n.d.). Synthesis of Quinoline and derivatives. Retrieved from --INVALID-LINK--

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from --INVALID-LINK--

  • PrepChem.com. (n.d.). Synthesis of 4-chloro-8-trifluoromethyl-quinoline. Retrieved from --INVALID-LINK--

  • Taylor & Francis Online. (n.d.). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction. Retrieved from --INVALID-LINK--

  • IJFMR. (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). Purification of Quinoline. Chempedia. Retrieved from --INVALID-LINK--

  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from --INVALID-LINK--

  • Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives. Retrieved from --INVALID-LINK--

  • PMC - NIH. (2021). An aza-Diels–Alder approach to chlorinated quinolines, benzoquinolines, and polybenzoquinolines. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). CHLOROQUINE synthesis. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). troubleshooting side reactions in the synthesis of quinoline derivatives. Retrieved from --INVALID-LINK--

  • PMC - PubMed Central. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). 4,5,7-Trichloroquinoline | 23834-01-7. Retrieved from --INVALID-LINK--

  • PMC - NIH. (2022). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of Crude 4,5,8-Trichloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4,5,8-trichloroquinoline. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key heterocyclic building block with high purity. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and adapt methods to your specific needs.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions that arise before starting the purification process.

Q1: What are the primary methods for purifying crude this compound?

A1: The two most effective and widely used methods for purifying solid organic compounds like this compound are recrystallization and flash column chromatography .

  • Recrystallization is excellent for removing small amounts of impurities from a large amount of material, provided a suitable solvent can be found. It leverages differences in solubility between the desired compound and impurities at different temperatures.[1][2]

  • Flash Column Chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase. It is highly effective for separating mixtures with multiple components or impurities with similar polarity to the product.[3]

Q2: How do I choose between recrystallization and chromatography?

A2: The choice depends on the scale of your reaction, the nature of the impurities, and the required final purity. The following decision workflow can guide your choice.

G start Start: Crude This compound check_purity Assess crude purity (TLC, 1H NMR) start->check_purity is_major Is the product the major component (>90%)? check_purity->is_major impurities_polar Are impurities significantly more or less polar on TLC? is_major->impurities_polar Yes complex_mixture Complex mixture or close-running spots on TLC. is_major->complex_mixture No recrystallization Recrystallization is a good first choice. impurities_polar->recrystallization Yes chromatography Flash Column Chromatography is required. impurities_polar->chromatography No complex_mixture->chromatography G start Start: Run Analytical TLC check_rf Is Rf between 0.2 and 0.4? start->check_rf check_streaking Is the spot symmetrical (not streaking)? check_rf->check_streaking Yes adjust_polarity Adjust Solvent Polarity: - Too high? Add Hexane - Too low? Add EtOAc/MeOH check_rf->adjust_polarity No run_column Proceed with Flash Column Chromatography check_streaking->run_column Yes add_base Add Basic Modifier: - Add 0.5-1% Triethylamine - Re-run TLC check_streaking->add_base No adjust_polarity->start Optimize add_base->start Optimize

References

Technical Support Center: Synthesis of 4,5,8-Trichloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identifying and Mitigating Side Products

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4,5,8-trichloroquinoline. The following troubleshooting guide and frequently asked questions (FAQs) address specific challenges you may encounter, with a focus on the mechanistic origins of side products and strategies for their identification and mitigation.

Part 1: Frequently Asked Questions (FAQs): The First Line of Defense

Q1: What is the most common synthetic strategy for this compound, and where do impurities typically arise?

A1: A prevalent and logical strategy involves a multi-step process beginning with a suitably substituted aniline, typically 2,5-dichloroaniline. The quinoline core is first constructed via a cyclization reaction, such as the Gould-Jacobs reaction, to form a 4-hydroxyquinoline intermediate. This is followed by a chlorination step to yield the final product.[1][2]

Impurities can be introduced at two major stages:

  • Cyclization Stage: Incomplete reaction, formation of regioisomers, or degradation of starting materials under harsh thermal conditions.[3][4]

  • Chlorination Stage: Incomplete conversion of the hydroxyl group, leading to residual hydroxyquinolines, or non-specific chlorination at other positions on the ring.

Q2: My preliminary analysis (TLC/LC-MS) of the crude product shows multiple spots/peaks. What are the most likely classes of side products?

A2: The complexity of your crude mixture points to several potential side products. These can generally be categorized as:

  • Starting Material Remnants: Unreacted 2,5-dichloroaniline or the malonic ester derivative.

  • Intermediate Species: The uncyclized anilidomethylenemalonate intermediate from the Gould-Jacobs pathway is a common impurity if the thermal cyclization is incomplete.[3]

  • Isomeric Byproducts: Depending on the precise conditions and starting materials, regioisomers of the desired trichloroquinoline may form.

  • Under-chlorinated Products: The most common side product is often the immediate precursor, 5,8-dichloro-4-hydroxyquinoline, resulting from incomplete reaction with the chlorinating agent.

  • Over-chlorinated Products: While less common for this specific structure, harsh conditions could potentially lead to the formation of tetrachloroquinolines.

  • Polymerization/Tar: Classical quinoline syntheses, especially those using strong acids and high heat, are prone to forming intractable tar-like substances.[5][6]

Q3: My mass spectrometry data shows a prominent peak at M+H = 216.2 m/z alongside my expected product peak at M+H = 232.5 m/z. What does this indicate?

A3: The peak at m/z 216.2 corresponds to the molecular weight of 5,8-dichloro-4-hydroxyquinoline. Its presence is a clear indication of incomplete chlorination. This is a very common issue where the conversion of the 4-quinolone tautomer to the 4-chloro derivative using an agent like phosphorus oxychloride (POCl₃) has not gone to completion.[7] To resolve this, you may need to increase the reaction time, temperature, or the molar excess of the chlorinating agent.

Q4: How can I analytically distinguish this compound from other potential trichloro-isomers that may form?

A4: Distinguishing between isomers requires robust spectroscopic analysis.

  • ¹H NMR Spectroscopy: The number of signals, their splitting patterns (coupling constants), and chemical shifts in the aromatic region are unique for each isomer. The specific substitution pattern of this compound will result in a predictable set of coupled protons on the carbocyclic ring.

  • ¹³C NMR Spectroscopy: The number of carbon signals and their chemical shifts provide a definitive fingerprint for the substitution pattern.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While mass spectrometry alone cannot distinguish isomers, coupling it with gas chromatography allows for their separation based on differences in polarity and boiling point, provided a suitable column and temperature program are used.[8]

Part 2: Troubleshooting Guide: From Symptoms to Solutions

This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.

Problem 1: Low Yield after Cyclization Step with Significant Unreacted Intermediate

  • Symptom: Analysis of the crude product after the thermal cyclization step shows a major component that is not the desired 5,8-dichloro-4-hydroxyquinoline. The mass spectrum may correspond to the anilidomethylenemalonate intermediate.

  • Plausible Cause: The thermal intramolecular cyclization in the Gould-Jacobs reaction requires high temperatures (typically >250 °C) to overcome the activation energy for the 6-electron ring-closing reaction.[3][4][9] Insufficient heating, either in temperature or duration, is the most common cause of failure.

  • Recommended Actions:

    • Verify Temperature: Ensure the reaction medium (e.g., diphenyl ether) is refluxing vigorously, corresponding to its boiling point (~258 °C).

    • Increase Reaction Time: Monitor the reaction by TLC. If the intermediate spot is still prominent, extend the reflux time.

    • Consider Microwave Synthesis: Microwave-assisted synthesis can dramatically shorten reaction times and improve yields by providing efficient and uniform heating to high temperatures.[3][10]

Problem 2: Product is an Inseparable Mixture of Isomers

  • Symptom: The final product shows a complex NMR spectrum that cannot be assigned to a single compound. Purification by chromatography or recrystallization fails to yield a pure substance.

  • Plausible Cause: The use of an unsymmetrically substituted aniline can lead to the formation of regioisomers during the acid-catalyzed ring closure. For example, in a Combes-type synthesis, cyclization can occur on either side of the amino group, leading to different substitution patterns on the final quinoline ring.[11]

  • Recommended Actions:

    • Strategic Choice of Synthesis: The Gould-Jacobs reaction generally offers better regiochemical control compared to other methods like the Combes synthesis when using substituted anilines.[11]

    • Control of Reaction Conditions: In some syntheses, the choice of acid catalyst (e.g., H₂SO₄ vs. polyphosphoric acid) can influence the ratio of isomers formed.[11]

    • Purification Strategy: If isomer formation is unavoidable, preparative HPLC may be required for separation, although this can be challenging and costly. The ideal solution is to prevent their formation in the first place.

Problem 3: Final Product Contaminated with 5,8-dichloro-4-hydroxyquinoline

  • Symptom: The final product has poor solubility in common organic solvents like dichloromethane or chloroform. The IR spectrum shows a broad peak in the 2500-3300 cm⁻¹ region, characteristic of an O-H bond in the quinolone tautomer. Mass spectrometry confirms the presence of the hydroxy-dichloro species.

  • Plausible Cause: The chlorination of the 4-hydroxyquinoline intermediate with phosphorus oxychloride (POCl₃) or a similar reagent is incomplete. This can be due to insufficient reagent, deactivation of the reagent by moisture, or suboptimal reaction temperature.

  • Recommended Actions:

    • Use Excess Reagent: Employ a significant excess of POCl₃ (e.g., 3-5 equivalents) to drive the reaction to completion.

    • Ensure Anhydrous Conditions: The reaction must be performed under strictly anhydrous conditions, as water will rapidly quench the POCl₃.

    • Optimize Temperature and Time: The reaction is typically heated to reflux (around 110 °C) for several hours. Monitor the disappearance of the starting material by TLC or LC-MS before workup.

Part 3: Data Summary and Analytical Protocols

Table 1: Key Side Products and Their Identifying Characteristics
Compound NameStructureMolecular Weight ( g/mol )Key MS Fragment (M+H)⁺Expected ¹H NMR Features (Aromatic Region)
2,5-Dichloroaniline Starting Material162.02162.03 distinct aromatic protons.
5,8-Dichloro-4-hydroxyquinoline Under-chlorinated215.04216.02 distinct aromatic protons (doublets).
This compound Desired Product 232.49 232.5 3 distinct aromatic protons.
Tetrachloroquinoline Isomer Over-chlorinated266.94266.9Fewer than 3 aromatic protons.
Experimental Protocol: HPLC-UV Method for Impurity Profiling

This protocol provides a general framework for analyzing the purity of synthesized this compound.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the crude or purified product.

    • Dissolve in 10 mL of acetonitrile to create a 100 µg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.[12]

  • HPLC-UV Conditions:

    • Instrument: High-Performance Liquid Chromatograph with a UV detector.[8]

    • Column: C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).[8]

    • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water. A typical starting point is 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.[8]

    • Injection Volume: 10 µL.

    • Detection Wavelength: 225 nm, where the quinoline core strongly absorbs.[12]

  • Data Analysis:

    • Integrate the peak areas of the main product and all impurity peaks.

    • Calculate the relative purity by dividing the peak area of the main product by the total area of all peaks.

    • For identification, couple the HPLC system to a mass spectrometer (LC-MS) to obtain the molecular weight of each separated component.

Part 4: Visualizing the Synthetic Pathway

The following diagram illustrates a plausible synthetic route for this compound via the Gould-Jacobs reaction, highlighting the key steps where side products can emerge.

Synthesis_Pathway cluster_main Main Synthetic Pathway cluster_side Potential Side Products Start 2,5-Dichloroaniline + Diethyl Ethoxymethylenemalonate Intermediate1 Anilidomethylenemalonate Intermediate Start->Intermediate1 Condensation (100-130°C) Side1 Unreacted Starting Materials Start->Side1 Incomplete Reaction Intermediate2 5,8-Dichloro-4-hydroxyquinoline Intermediate1->Intermediate2 Thermal Cyclization (>250°C, Diphenyl Ether) Side2 Incomplete Cyclization (Anilidomethylenemalonate) Intermediate1->Side2 Insufficient Heat/Time Product This compound (Desired Product) Intermediate2->Product Chlorination (POCl₃, Reflux) Side3 Incomplete Chlorination (5,8-Dichloro-4-hydroxyquinoline) Intermediate2->Side3 Incomplete Chlorination caption Fig 1. Synthetic pathway and formation of key side products.

Caption: Fig 1. Synthetic pathway and formation of key side products.

References

Technical Support Center: Troubleshooting Common Problems in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the synthesis of quinolines. Our goal is to move beyond simple step-by-step instructions and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.

This guide is structured in a question-and-answer format to directly address specific issues you may encounter. We will cover some of the most common classical methods for quinoline synthesis, including the Skraup, Doebner-von Miller, Combes, Conrad-Limpach, and Friedländer syntheses.

General Questions & FAQs

Q1: My quinoline synthesis is resulting in a very low yield or failing completely. What are the initial checks I should perform?

A1: Low or no yield in quinoline synthesis can often be traced back to a few fundamental factors that apply across various named reactions. Before delving into method-specific issues, consider the following:

  • Reagent Quality: Ensure the purity of your starting materials, especially the aniline derivative. Impurities can interfere with the reaction. Anhydrous reagents and solvents are often beneficial, as water generated during the reaction can inhibit the acid-catalyzed equilibrium.[1]

  • Catalyst Suitability: The choice of acid or base catalyst is highly dependent on the specific substrates. An inappropriate catalyst may not be effective or could promote side reactions.[1] For instance, many classical syntheses rely on strong Brønsted acids like H₂SO₄ or HCl, while others may benefit from Lewis acids like ZnCl₂ or SnCl₄.[1][2]

  • Reaction Temperature: Temperature is a critical parameter. Many quinoline syntheses require heating to proceed at an efficient rate.[1] However, excessive temperatures can lead to decomposition and tar formation, a common issue in reactions like the Skraup synthesis.[1][3] Conversely, a temperature that is too low will result in an incomplete or slow reaction.[1]

  • Reaction Monitoring: Actively monitor your reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2][4] This will help you determine if the reaction is stalled or if side products are forming, allowing for timely intervention.[4]

Q2: I'm observing a significant amount of a dark, tarry substance in my reaction mixture. What is causing this and how can I minimize it?

A2: Tar formation is a notorious problem in many acid-catalyzed quinoline syntheses, particularly the Skraup and Doebner-von Miller reactions.[2][3] This is primarily due to the acid-catalyzed polymerization of reactants and intermediates, especially α,β-unsaturated aldehydes or ketones.[1][2][3]

Here’s a breakdown of the causes and solutions:

Synthesis MethodPrimary Cause of TarringRecommended Solutions
Skraup Polymerization of the acrolein intermediate under harsh acidic and high-temperature conditions.[5]- Use a moderator like ferrous sulfate (FeSO₄) to control the reaction's exothermicity.[3][5] - Control the rate of sulfuric acid addition with efficient cooling.[3] - Avoid excessive heating; once initiated, the exothermic reaction should be carefully managed.[1]
Doebner-von Miller Acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[1][2]- Employ a biphasic solvent system (e.g., water/toluene) to sequester the carbonyl compound in the organic phase, reducing its contact with the aqueous acid.[2][3] - Add the carbonyl compound slowly to the reaction mixture to maintain a low concentration.[3] - Optimize the acid catalyst; sometimes a milder Lewis acid is preferable to a strong Brønsted acid.[1][2]
Q3: How do I effectively purify my crude quinoline product, especially if it's mixed with tarry byproducts?

A3: Purification can be challenging due to the nature of the byproducts.[6] Here are some common and effective techniques:

  • Steam Distillation: For volatile quinoline derivatives, steam distillation is an excellent method to separate the product from non-volatile tar and polymeric materials.[3][4] This is a classic and often highly effective first-pass purification for products from Skraup and Doebner-von Miller syntheses.[4]

  • Acid-Base Extraction: Quinolines are basic due to the nitrogen atom. You can often purify them by dissolving the crude mixture in a suitable organic solvent and extracting with an aqueous acid (e.g., 10% HCl). The quinoline will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be washed with an organic solvent, basified (e.g., with NaOH or NH₄OH), and the free quinoline base extracted back into an organic solvent.[7]

  • Crystallization (Salt Formation): If the quinoline derivative is a solid, recrystallization from a suitable solvent is a powerful purification technique.[8] Alternatively, you can form a crystalline salt (e.g., picrate or phosphate), isolate and recrystallize the salt, and then regenerate the pure quinoline.[7]

  • Column Chromatography: Silica gel or alumina column chromatography is a standard method for purifying quinoline derivatives.[4] However, some quinolines can be sensitive to decomposition on acidic silica.[9] In such cases, using deactivated silica (e.g., with triethylamine) or a different stationary phase like alumina may be necessary.[9]

  • Vacuum Distillation: For liquid quinoline derivatives that are thermally stable, vacuum distillation can be a very effective final purification step to remove non-volatile impurities and solvents.[6]

Method-Specific Troubleshooting

Skraup Synthesis
Q4: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate the reaction?

A4: The Skraup synthesis is notoriously exothermic.[3] The reaction of aniline, glycerol, sulfuric acid, and an oxidizing agent can proceed with dangerous violence if not properly controlled. The key is to manage the rate of the exothermic processes.

Causality: The strong dehydration of glycerol by concentrated sulfuric acid to form acrolein, and the subsequent highly exothermic Michael addition and cyclization, are the primary sources of the violent reaction.

Solutions:

  • Use a Moderator: Ferrous sulfate (FeSO₄) is commonly added to make the reaction less violent.[3][5] It is believed to act as an oxygen carrier, smoothing out the oxidation step and preventing a runaway reaction.[5] Boric acid can also be used for this purpose.[3][5]

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling and stirring to dissipate heat.[3]

  • Temperature Management: Gently heat the mixture to initiate the reaction. Once the exothermic phase begins, remove the external heat source and, if necessary, cool the flask (e.g., with a wet towel) to maintain control.[1]

Workflow for a Controlled Skraup Synthesis

Skraup_Workflow start Start reactants Combine Aniline, Glycerol, FeSO₄ (moderator), and Oxidizing Agent (e.g., Nitrobenzene) start->reactants add_acid Slowly Add Conc. H₂SO₄ with Cooling and Stirring reactants->add_acid initiate Gently Heat to Initiate add_acid->initiate monitor Monitor Exotherm initiate->monitor control Remove Heat / Cool as Needed monitor->control Vigorous? reflux Heat Under Reflux (after exotherm subsides) monitor->reflux Subsides? control->monitor workup Work-up: Dilute, Neutralize, Steam Distill reflux->workup end Purified Quinoline workup->end

Caption: A logical workflow for a controlled Skraup synthesis.

Doebner-von Miller Synthesis
Q5: My Doebner-von Miller reaction is producing a thick, intractable tar and very little of the desired quinoline. What is the primary cause and solution?

A5: As mentioned in the general FAQs, the primary culprit is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[1][2] This is one of the most common side reactions in this synthesis.[2]

Causality: In a homogenous acidic solution, the α,β-unsaturated carbonyl compound has a high effective concentration and is readily activated by the acid catalyst, leading to rapid self-polymerization.

Solutions:

  • Biphasic Solvent System: This is a highly effective strategy. By using a system like water/toluene, the aniline hydrochloride resides in the aqueous phase while the α,β-unsaturated carbonyl compound is sequestered in the organic phase.[2][3] This drastically reduces the carbonyl compound's self-polymerization in the acidic aqueous phase.[2]

  • Catalyst Optimization: While strong acids are necessary, overly harsh conditions can accelerate tar formation. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance between reaction rate and byproduct formation.[1][2]

  • Controlled Addition: Slowly adding the α,β-unsaturated carbonyl to the reaction mixture keeps its instantaneous concentration low, disfavoring polymerization.[3]

Q6: My final product is contaminated with partially hydrogenated quinolines (dihydro- or tetrahydroquinolines). Why is this happening?

A6: This indicates incomplete oxidation of the dihydroquinoline intermediate to the final aromatic quinoline.[2]

Causality: The Doebner-von Miller synthesis proceeds through a dihydroquinoline intermediate which must be oxidized in the final step to form the aromatic quinoline. If the oxidizing agent is inefficient, used in insufficient quantity, or if the reaction conditions do not favor complete oxidation, these hydrogenated byproducts will be present.[2]

Solutions:

  • Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent to drive the reaction to completion.[2]

  • Monitor the Reaction: Use TLC or GC-MS to monitor the disappearance of the dihydroquinoline intermediate.[2]

  • Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, it may be possible to oxidize them in a separate step using an appropriate oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂).[2]

Combes Synthesis
Q7: I am getting a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control the regioselectivity?

A7: Regioselectivity is a common challenge in the Combes synthesis when using an unsymmetrical β-diketone with a substituted aniline.[10] The cyclization can occur at either of the two ortho positions of the aniline.

Causality: The direction of the acid-catalyzed intramolecular electrophilic aromatic substitution (the ring-closing step) is determined by the electronic and steric environment of the two possible cyclization sites on the aniline ring.[10][11]

Solutions:

  • Steric Hindrance: Steric effects often play a decisive role.[10][12] Cyclization is generally disfavored at a more sterically hindered ortho position. You can leverage this by choosing starting materials where steric differences direct the cyclization to the desired position.

  • Electronic Effects: The electronic nature of substituents on the aniline ring influences the nucleophilicity of the ortho carbons. Electron-donating groups will activate the ortho/para positions, while electron-withdrawing groups will deactivate them.

  • Catalyst Choice: While sulfuric acid is common, other catalysts like polyphosphoric acid (PPA) or polyphosphoric ester (PPE) can sometimes offer better regioselectivity and yields.[10][12]

Logical Diagram for Combes Regioselectivity

Combes_Regio start Substituted Aniline + Unsymmetrical β-Diketone enamine Enamine Intermediate Formation start->enamine cyclization Acid-Catalyzed Cyclization (Rate-Determining Step) enamine->cyclization path1 Path A: Cyclization at less hindered/ more activated ortho position cyclization->path1 Favored path2 Path B: Cyclization at more hindered/ less activated ortho position cyclization->path2 Disfavored product1 Major Regioisomer path1->product1 product2 Minor Regioisomer path2->product2

Caption: Factors influencing regioselectivity in the Combes synthesis.

Conrad-Limpach Synthesis
Q8: My Conrad-Limpach synthesis is giving the 2-hydroxyquinoline (Knorr product) instead of the desired 4-hydroxyquinoline. How can I control this?

A8: The regioselectivity of the initial reaction between the aniline and the β-ketoester is temperature-dependent and is the key to forming the correct intermediate for either the Conrad-Limpach (4-hydroxyquinoline) or Knorr (2-hydroxyquinoline) product.[13][14]

Causality:

  • Kinetic Control (Low Temperature): At lower temperatures (e.g., room temperature), the reaction is under kinetic control. The more reactive keto group of the β-ketoester is attacked by the aniline, leading to a β-aminoacrylate. This intermediate cyclizes upon heating to give the 4-hydroxyquinoline (Conrad-Limpach product).[13]

  • Thermodynamic Control (High Temperature): At higher temperatures (e.g., 140 °C), the reaction is under thermodynamic control. The aniline attacks the less reactive ester group to form a β-keto acid anilide, which is the more stable product. This anilide then cyclizes to form the 2-hydroxyquinoline (Knorr product).[13]

Solution: To favor the 4-hydroxyquinoline product, the initial condensation of the aniline and β-ketoester should be performed at a lower temperature (room temperature or slightly above) to form the kinetic β-aminoacrylate intermediate before proceeding to the high-temperature cyclization step (around 250 °C).[13][15]

Friedländer Synthesis
Q9: I am struggling with regioselectivity in my Friedländer synthesis using an unsymmetrical ketone. How can I control which isomer forms?

A9: This is a well-known challenge in the Friedländer synthesis.[4][12] The initial condensation can occur at either of the two α-carbons of the unsymmetrical ketone.

Causality: The reaction can proceed via two main pathways: an initial aldol-type condensation followed by cyclization, or the formation of a Schiff base followed by an intramolecular aldol reaction.[16] The regioselectivity is determined by which α-methylene group of the ketone preferentially reacts with the 2-aminoaryl aldehyde or ketone.

Solutions:

  • Catalyst Selection: The choice of catalyst can significantly influence the outcome. Specific amine catalysts or the use of ionic liquids have been shown to favor the formation of one regioisomer over the other.[4][12] Both acid and base catalysis can be employed, and screening different catalysts is recommended.[16][17]

  • Substrate Modification: A clever strategy is to temporarily modify the ketone. For example, introducing a phosphoryl group on one α-carbon can direct the cyclization, with the directing group being removed later.[12]

  • Reaction Conditions: Carefully optimizing the reaction temperature and solvent can influence the regiochemical outcome.[12]

Experimental Protocol: A Greener Friedländer Synthesis in Water

This protocol provides an example of a more environmentally friendly approach to quinoline synthesis.[4]

Materials:

  • 2-Aminobenzaldehyde

  • A ketone with an α-methylene group (e.g., acetone)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzaldehyde (1 mmol) in water (5 mL).[4]

  • Add the ketone (1.2 mmol) to the solution.[4]

  • Heat the reaction mixture to 70°C and stir for 3 hours.[4]

  • Monitor the reaction progress by TLC.[4]

  • Upon completion, cool the reaction mixture to room temperature.[4]

  • If the product precipitates, collect it by filtration. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[4]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

  • Purify the crude product by recrystallization or column chromatography.[4]

Safety Precautions

Quinoline and its derivatives, as well as many of the reagents used in their synthesis (e.g., concentrated acids, nitrobenzene, aniline), are hazardous.[18][19]

  • Always work in a well-ventilated fume hood. [20][21]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[20][18][19]

  • Quinoline is toxic if swallowed or in contact with skin, and can cause serious eye irritation.[19] It is also a suspected mutagen and carcinogen.[19][21]

  • Handle reagents like concentrated sulfuric acid and nitrobenzene with extreme care. The Skraup reaction, in particular, can be violent if not properly controlled.[22]

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.[19]

Characterization of Quinolines

Once you have synthesized and purified your quinoline derivative, proper characterization is essential. Common techniques include:

  • NMR Spectroscopy (¹H, ¹³C, COSY, HMQC): Provides detailed structural information.[23][24]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.[23][24]

  • Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule.[23][24]

  • Melting Point: A sharp melting point is an indicator of purity for solid compounds.

Pure quinoline is a colorless liquid, but it and many of its derivatives are prone to turning yellow or brown upon exposure to air and light due to the formation of trace oxidized impurities.[6][25]

References

Technical Support Center: Purification of Synthesized 4,5,8-Trichloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4,5,8-trichloroquinoline. As a senior application scientist, this guide synthesizes my field experience to provide actionable troubleshooting advice and in-depth procedural guidance to address common challenges in obtaining this compound with high purity.

Introduction to Purification Challenges

The synthesis of this compound, a highly functionalized heterocyclic compound, often results in a crude product containing a variety of impurities. These can include unreacted starting materials, regioisomers, and byproducts from side reactions. The inherent basicity of the quinoline nitrogen and the presence of multiple chlorine atoms can present unique challenges during purification, such as decomposition on acidic stationary phases and difficulties in achieving sharp separation from closely related isomers. This guide provides a structured approach to overcoming these obstacles.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Q1: My crude this compound is a dark, tarry residue. How can I effectively remove the coloration and polymeric material?

A1: The formation of tar and dark coloration is a common issue in quinoline synthesis, particularly in reactions like the Skraup or Doebner-von Miller synthesis which use strong acids and high temperatures.[1][2] These conditions can lead to polymerization of reactants and intermediates.

  • Initial Work-up: Before attempting chromatographic purification or recrystallization, it's beneficial to perform an initial clean-up.

    • Dissolve the crude residue in a suitable organic solvent, such as dichloromethane or toluene.

    • Wash the organic solution with an aqueous basic solution (e.g., 1M sodium hydroxide) to remove acidic byproducts.

    • Follow with a water wash and then a brine wash to remove residual base and water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. This should yield a less tarry solid or oil.

  • Charcoal Treatment: If the coloration persists after the initial work-up, you can use activated charcoal.

    • Dissolve the crude product in a suitable hot solvent (one that will be used for recrystallization).

    • Add a small amount of activated charcoal (typically 1-5% by weight) to the hot solution.

    • Boil the solution for a few minutes.

    • Perform a hot filtration to remove the charcoal. The filtrate should be significantly lighter in color.

Q2: I'm observing streaking and poor separation of my this compound on a silica gel column. What is causing this and how can I improve it?

A2: Streaking (tailing) of basic compounds like quinolines on silica gel is a frequent problem.[3] It is primarily caused by the interaction of the basic nitrogen atom of the quinoline ring with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to poor peak shape and inefficient separation.

  • Use of a Basic Modifier: To mitigate this interaction, add a small amount of a basic modifier to your eluent.

    • Triethylamine (Et₃N): Add 0.5-2% triethylamine to your mobile phase. This will neutralize the acidic sites on the silica gel, leading to improved peak shape and resolution.

    • Pyridine: Pyridine can also be used in a similar concentration.

  • Alternative Stationary Phases:

    • Alumina: Neutral or basic alumina can be an excellent alternative to silica gel for purifying basic compounds.

    • Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography can be effective. A common mobile phase would be a mixture of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.[4]

Q3: I suspect my product is contaminated with a regioisomer. How can I effectively separate them?

A3: The synthesis of substituted quinolines can often lead to the formation of regioisomers, which can be challenging to separate due to their similar physical properties.[5] For instance, depending on the synthetic route, you might have isomeric trichloroquinolines.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective method for separating closely related isomers.

    • Method Development: Start with an analytical HPLC to develop a separation method. A reversed-phase C18 column is a good starting point. Experiment with different mobile phase compositions (e.g., gradients of acetonitrile/water or methanol/water) and pH.

    • Scale-Up: Once a good separation is achieved on an analytical scale, the method can be scaled up to a preparative column to isolate the desired isomer.

  • Fractional Recrystallization: If the isomers have slightly different solubilities in a particular solvent system, fractional recrystallization can be attempted. This involves a series of recrystallization steps, where the crystals and mother liquor from each step are collected and re-processed to enrich one isomer.

Q4: My this compound product is an oil and will not crystallize. How can I induce crystallization or purify it as an oil?

A4: Obtaining a product as an oil is a common outcome, especially if residual solvents or impurities are present.[6]

  • Inducing Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal to the oil to act as a seed.

    • Solvent Addition: Try adding a small amount of a non-polar solvent in which your compound is insoluble (e.g., hexane or pentane) and triturating (stirring/grinding) the oil.

  • Purification as an Oil: If crystallization fails, column chromatography is the most effective way to purify the oil. After chromatography, the purified fractions can be concentrated to yield a pure oil.

Purification Protocols

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[7] The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Solvent/Solvent SystemRationale & Comments
Ethanol A good starting point for many organic compounds. Its polarity is suitable for many quinoline derivatives.
Isopropanol Similar to ethanol, can be effective.
Toluene A less polar solvent that can be effective for aromatic compounds.
Hexane/Ethyl Acetate A common two-solvent system. Dissolve the compound in a minimal amount of hot ethyl acetate and then slowly add hot hexane until the solution becomes slightly cloudy.[8]
Methanol/Water For more polar compounds, dissolving in hot methanol and adding water as an anti-solvent can induce crystallization.
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the hot solvent dropwise until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Column Chromatography

Column chromatography is used to separate components of a mixture based on their differential adsorption to a stationary phase.[9]

ParameterRecommendation
Stationary Phase Silica Gel (with 1% triethylamine in the eluent) or Neutral Alumina
Mobile Phase (Eluent) A gradient of Ethyl Acetate in Hexanes (e.g., starting from 0% to 20% Ethyl Acetate)
Sample Loading Dry loading is recommended to improve resolution.
  • Column Packing: Prepare a slurry of the chosen stationary phase in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly.

  • Sample Preparation (Dry Loading): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.

  • Loading the Column: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing the polarity.

  • Fraction Collection: Collect fractions of the eluent as it passes through the column.

  • Analysis: Analyze the collected fractions by Thin-Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizing the Workflow

Purification Decision Workflow

PurificationWorkflow Start Crude this compound Initial_Workup Aqueous Wash (Base/Water/Brine) Start->Initial_Workup Charcoal Activated Charcoal Treatment Initial_Workup->Charcoal Colored? Recrystallization Recrystallization Initial_Workup->Recrystallization Solid? Column_Chromatography Column Chromatography Initial_Workup->Column_Chromatography Oil? Charcoal->Recrystallization Recrystallization->Column_Chromatography Fails or Impure? Pure_Solid Pure Solid Product Recrystallization->Pure_Solid Successful? Column_Chromatography->Pure_Solid Crystallizes? Pure_Oil Pure Oily Product Column_Chromatography->Pure_Oil Remains Oil? Isomer_Separation Preparative HPLC Column_Chromatography->Isomer_Separation Isomers Present? Isomer_Separation->Pure_Solid

Caption: Decision workflow for the purification of this compound.

Troubleshooting Column Chromatography

ColumnTroubleshooting Problem Problem Streaking/Tailing Poor Separation Decomposition Solution1 Solution for Streaking Add 1% Et3N to Eluent Use Alumina Stationary Phase Problem:p1->Solution1 Solution2 Solution for Poor Separation Optimize Solvent Gradient Use HPLC for Isomers Problem:p2->Solution2 Solution3 Solution for Decomposition Use Alumina or Deactivated Silica Run Column Quickly Problem:p3->Solution3

Caption: Troubleshooting common issues in column chromatography of quinolines.

References

stability and degradation of 4,5,8-Trichloroquinoline under lab conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4,5,8-Trichloroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for handling this compound in a laboratory setting. Given the limited direct literature on this compound, this guide synthesizes data from structurally related chloroquinoline and polychlorinated aromatic compounds to offer scientifically grounded advice.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: I'm observing a gradual decrease in the concentration of my this compound stock solution over time. What could be the cause?

A1: Several factors can contribute to the degradation of this compound in solution. The most common culprits in a laboratory setting are photodegradation, hydrolysis, and reaction with components of your storage vessel or solvent.

  • Photodegradation: Chloroquinolines are known to be sensitive to light, particularly UV and simulated sunlight. The energy from light can induce cleavage of the carbon-chlorine (C-Cl) bond, leading to the formation of hydroxylated and other degradation products.[1][2]

  • Hydrolysis: The chlorine substituents on the quinoline ring can be susceptible to hydrolysis, especially at non-neutral pH. This process would replace a chlorine atom with a hydroxyl group.

  • Solvent Reactivity: While common laboratory solvents are generally inert, reactive impurities or degradation products within the solvent could potentially react with your compound over extended periods.

Troubleshooting Steps:

  • Protect from Light: Store your stock solution in an amber vial or wrap the container with aluminum foil to prevent light exposure.

  • Control pH: If using an aqueous-based solvent, ensure the pH is buffered around neutral (pH 7). The photodegradation of similar compounds like chloroquine is pH-dependent.[1]

  • Solvent Purity: Use high-purity, HPLC-grade solvents to minimize reactive impurities.

  • Storage Temperature: Store the stock solution at a low temperature (e.g., -20°C) to slow down potential degradation reactions.

Q2: I'm seeing unexpected peaks in my HPLC/LC-MS analysis of a this compound sample that has been used in an experiment. How can I identify these unknown peaks?

A2: The appearance of new peaks strongly suggests degradation or transformation of the parent compound. Based on the chemistry of related chloroquinolines, these are likely hydroxylated or dechlorinated species.

Potential Degradation Products:

  • Monohydroxy-dichloroquinolines: Formed by the substitution of one chlorine atom with a hydroxyl group.

  • Dihydroxy-monochloroquinolines: Formed by the substitution of two chlorine atoms.

  • Quinolinols: Complete dechlorination and hydroxylation.

  • Ring-Opened Products: Under more aggressive conditions (e.g., strong UV light, presence of reactive oxygen species), the quinoline ring system itself can be cleaved.[3]

Workflow for Identification:

A systematic approach using High-Resolution Mass Spectrometry (HRMS) is the most effective way to identify these unknown peaks.

Troubleshooting Guide: Investigating Degradation

Issue: Unexplained loss of this compound during an experiment.

This guide provides a systematic workflow to identify the cause of compound instability in your specific experimental setup.

Step 1: Isolate Potential Stress Factors

Design a series of controlled experiments to test the stability of this compound under conditions that mimic your experimental protocol.

Parameter Condition 1 (Control) Condition 2 (Stress) Rationale
Light Exposure Sample kept in the darkSample exposed to ambient lab light/UVTo assess photodegradation.[1][2]
Temperature Sample stored at 4°CSample incubated at experimental temperatureTo assess thermal stability.
pH Solution at neutral pH (7.0)Solutions at acidic (e.g., pH 4) and basic (e.g., pH 10)To assess pH-dependent hydrolysis.[1]
Solvent Dissolved in aprotic solvent (e.g., Acetonitrile)Dissolved in protic solvent (e.g., Methanol, Water)To assess solvent-mediated degradation.

Step 2: Analytical Monitoring

Use a validated analytical method, such as HPLC-UV or LC-MS, to quantify the concentration of this compound at various time points (e.g., 0, 2, 4, 8, 24 hours) for each condition.

Step 3: Data Analysis and Interpretation

Plot the concentration of this compound versus time for each condition. A significant decrease in concentration under a specific stress condition points to it as a likely cause of degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To determine the susceptibility of this compound to degradation under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • pH meter

  • HPLC or LC-MS system with a C18 column

  • UV-Vis spectrophotometer

  • Photostability chamber or a UV lamp

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Sample Preparation for Stress Testing:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Oxidative Degradation: Dilute the stock solution with a 3% hydrogen peroxide solution to a final concentration of 100 µg/mL.

    • Thermal Degradation: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 µg/mL.

    • Photodegradation: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 µg/mL.

  • Incubation:

    • Incubate the acid, base, and thermal degradation samples at 60°C.

    • Keep the oxidative degradation sample at room temperature.

    • Expose the photodegradation sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample for photodegradation should be wrapped in aluminum foil and kept under the same conditions.

  • Time-Point Analysis: Withdraw aliquots from each sample at 0, 2, 6, 12, and 24 hours. Neutralize the acid and base samples before injection.

  • HPLC Analysis: Analyze all samples by HPLC to determine the remaining percentage of this compound and to observe the formation of any degradation products.

Visualizing Workflows and Pathways

To aid in understanding the experimental and degradation logic, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock This compound Stock Solution Acid Acidic (0.1M HCl) + Heat Stock->Acid Dilute & Expose Base Basic (0.1M NaOH) + Heat Stock->Base Dilute & Expose Oxidative Oxidative (3% H2O2) Stock->Oxidative Dilute & Expose Thermal Thermal (60°C) Stock->Thermal Dilute & Expose Photo Photolytic (UV/Vis Light) Stock->Photo Dilute & Expose HPLC HPLC / LC-MS Analysis (Time Points: 0, 2, 6, 12, 24h) Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (Assess % Degradation) HPLC->Data

Caption: Workflow for a forced degradation study.

G cluster_degradation Potential Degradation Pathways Parent This compound Dechlorination Dechlorination (-Cl) Parent->Dechlorination Light, Heat, Nucleophile Hydroxylation Hydroxylation (+OH) Parent->Hydroxylation H2O, pH Product1 Monohydroxy- dichloroquinoline Dechlorination->Product1 Hydroxylation->Product1 RingCleavage Ring Cleavage Product3 Further Oxidation Products RingCleavage->Product3 Product2 Dihydroxy- monochloroquinoline Product1->Product2 Product2->RingCleavage Strong Oxidants/UV

References

Technical Support Center: Synthesis of Polychlorinated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of polychlorinated quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs). Navigating the complexities of introducing multiple chlorine atoms onto the quinoline scaffold can be challenging, and this resource is intended to help you overcome common hurdles in your experimental work.

Introduction: The Challenge of Polychlorination

The synthesis of polychlorinated quinolines is a significant endeavor in medicinal and materials chemistry due to the unique properties these compounds possess. However, controlling the regioselectivity and the degree of chlorination presents considerable synthetic challenges. Direct electrophilic chlorination of the quinoline ring often leads to a mixture of products, including mono-, di-, and higher chlorinated isomers, which can be difficult to separate and characterize.[1][2] This guide will address these challenges and provide practical solutions to streamline your synthetic workflow.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the synthesis of polychlorinated quinolines in a question-and-answer format, providing insights into the root causes and offering practical solutions.

Issue 1: Poor Regioselectivity and Formation of Isomeric Mixtures

Question: My direct chlorination of quinoline (or a substituted quinoline) is yielding a complex mixture of chlorinated isomers. How can I improve the regioselectivity of the reaction?

Answer: Poor regioselectivity is a frequent issue in the electrophilic chlorination of quinolines. The outcome of the reaction is influenced by the electronic properties of the quinoline ring and the reaction conditions. The benzene ring of the quinoline is more electron-rich and thus more susceptible to electrophilic attack than the pyridine ring.[1] Under strongly acidic conditions, the quinoline nitrogen is protonated, further deactivating the pyridine ring and directing substitution to the 5- and 8-positions of the benzene ring.[2]

Troubleshooting Steps:

  • Leverage Directing Groups: The presence of existing substituents on the quinoline ring can significantly influence the position of further chlorination.

    • Activating Groups: Electron-donating groups (e.g., -OH, -OR, -NHR) can direct chlorination to specific positions. For instance, an 8-hydroxyquinoline will preferentially be chlorinated at the 5- and 7-positions.

    • Deactivating Groups: Electron-withdrawing groups can also be used to direct substitution, although they may require harsher reaction conditions.

  • Stepwise Synthesis: Instead of direct polychlorination of the parent quinoline, consider a stepwise approach. This involves synthesizing a specific monochloro- or dichloroquinoline and then introducing additional chlorine atoms in subsequent steps. This method offers greater control over the final substitution pattern.

  • Catalyst and Reagent Selection:

    • For specific regioselectivity, consider using specialized catalytic systems. For example, metal-free, C5-selective halogenation of 8-substituted quinolines has been achieved using N-halosuccinimides (NCS) in water.[3][4]

    • The choice of chlorinating agent is also critical. Reagents like sulfuryl chloride (SO₂Cl₂), chlorine gas (Cl₂), N-chlorosuccinimide (NCS), and trichloroisocyanuric acid (TCCA) exhibit different reactivities and selectivities.[1]

  • Control of Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.

    • Solvent: The polarity of the solvent can influence the reactivity of the chlorinating agent and the quinoline substrate. Experiment with a range of solvents to optimize for the desired isomer.

Issue 2: Over-chlorination and Formation of Higher Chlorinated Byproducts

Question: I am trying to synthesize a dichloroquinoline, but I am consistently getting significant amounts of trichloro- and even tetrachloroquinolines. How can I prevent this over-chlorination?

Answer: Over-chlorination occurs when the desired chlorinated quinoline is more reactive towards further chlorination than the starting material. This is a common problem when the initial chlorine substituent activates the ring for subsequent electrophilic attack.

Troubleshooting Steps:

  • Stoichiometric Control of the Chlorinating Agent: Carefully control the stoichiometry of the chlorinating agent. Use of a slight excess may be necessary to drive the reaction to completion, but a large excess will almost certainly lead to over-chlorination. A stepwise addition of the chlorinating agent can also help maintain a low concentration and reduce the formation of higher chlorinated products.

  • Monitor the Reaction Progress: Closely monitor the reaction using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the desired product is maximized and before significant amounts of over-chlorinated byproducts are formed.

  • Deactivation of the Product: If possible, choose a synthetic route where the desired product is less reactive than the starting material. This might involve introducing a deactivating group that can be removed later in the synthetic sequence.

  • Milder Reaction Conditions: Employ milder chlorinating agents and lower reaction temperatures to reduce the overall reactivity of the system.

Issue 3: Harsh Reaction Conditions and Low Yields

Question: The literature procedures for synthesizing my target polychlorinated quinoline require harsh conditions (e.g., strong acids, high temperatures), leading to low yields and significant side product formation. Are there any alternatives?

Answer: Traditional methods for quinoline synthesis and chlorination can indeed be harsh.[1][5] However, modern synthetic chemistry offers several strategies to mitigate these issues.

Troubleshooting Steps:

  • Explore Modern Catalytic Methods: A wide range of transition metal-catalyzed and metal-free catalytic systems have been developed for the synthesis and functionalization of quinolines under milder conditions.[6] These methods often offer higher yields and selectivities.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in a much shorter time compared to conventional heating.

  • Flow Chemistry: For reactions that are highly exothermic or produce unstable intermediates, flow chemistry can provide better control over reaction parameters, leading to improved yields and safety.

  • Alternative Synthetic Routes: Instead of direct chlorination, consider building the polychlorinated quinoline from chlorinated precursors. For example, a substituted chlorinated aniline can be used in a classic quinoline synthesis like the Doebner-von Miller or Combes synthesis.[5]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best general method for introducing two chlorine atoms onto the quinoline ring?

A1: There is no single "best" method, as the optimal approach depends on the desired substitution pattern.

  • For 5,7-dichloroquinolines: A common route is the chlorination of 8-hydroxyquinoline, followed by removal of the hydroxyl group.[7]

  • For 5,8-dichloroquinoline: Direct chlorination of quinoline in concentrated sulfuric acid with a chlorine source can yield the 5,8-dichloro derivative.[2]

  • For other patterns: A stepwise synthesis starting from a suitable chloroaniline is often the most reliable strategy.

Q2: How can I effectively purify a mixture of polychlorinated quinoline isomers?

A2: The separation of closely related isomers is a significant challenge.

  • Column Chromatography: This is the most common method. Careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is crucial. Gradient elution is often necessary.

  • Recrystallization: If a solid product is obtained, fractional recrystallization from different solvents can be effective in separating isomers with different solubilities.

  • Preparative HPLC: For difficult separations and high-purity requirements, preparative HPLC is a powerful technique.

  • Derivatization: In some cases, it may be possible to selectively derivatize one isomer to facilitate separation, followed by removal of the derivatizing group.

Q3: Are there any safety concerns I should be aware of when working with chlorinating agents?

A3: Yes, many chlorinating agents are hazardous.

  • Chlorine Gas (Cl₂): Highly toxic and corrosive. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sulfuryl Chloride (SO₂Cl₂): Corrosive and reacts violently with water. Handle with care in a fume hood.

  • Phosphorus Oxychloride (POCl₃): Corrosive and toxic. Reacts with water to produce HCl.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for any reagent before use. Wear appropriate PPE, including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Synthesis of 5,8-Dichloroquinoline via Direct Chlorination

This protocol is adapted from the work of M. Kiamuddin and M. E. Hoque, which describes the chlorination of quinoline in a sulfuric acid medium.[2]

Materials:

  • Quinoline

  • Silver sulfate (Ag₂SO₄)

  • Concentrated sulfuric acid (98%)

  • Chlorine gas (Cl₂)

  • Sodium sulfite (Na₂SO₃)

  • Crushed ice

  • Appropriate glassware for gas handling

Procedure:

  • In a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a gas outlet, dissolve quinoline (0.1 mol) and silver sulfate (0.05 mol) in concentrated sulfuric acid (98%).

  • With vigorous stirring, bubble dry chlorine gas through the solution at room temperature for 1-2 hours.

  • After the reaction is complete, pour the reaction mixture onto crushed ice containing a 5% sodium sulfite solution to neutralize any excess chlorine.

  • The product mixture can then be worked up by neutralization with a base (e.g., NaOH or NH₄OH) and extraction with an organic solvent (e.g., dichloromethane or chloroform).

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure.

  • The crude product, a mixture of 5-chloroquinoline, 8-chloroquinoline, and 5,8-dichloroquinoline, can be separated by column chromatography.

Expected Outcome: This reaction typically yields a mixture of chlorinated products. The ratio of these products can be influenced by the reaction time and the stoichiometry of the reagents. Prolonged reaction times favor the formation of the dichloro-product.[2]

Visualization: Regioselectivity in Quinoline Chlorination

The following diagram illustrates the preferential sites of electrophilic attack on the quinoline ring under acidic conditions.

G cluster_quinoline Quinoline Ring cluster_legend Reactivity quinoline pos5 5 pos8 8 pos3 3 pos6 6 pos7 7 pos2 2 pos4 4 Major Sites (Acidic) Major Sites (Acidic) Minor Site Minor Site Electrophilic Attack Electrophilic Attack Electrophilic Attack->pos8 Major Electrophilic Attack->pos3 Minor (less acidic conditions)

Caption: Preferential sites for electrophilic chlorination on the quinoline ring.

Part 4: Data Summary Table

ChallengeRoot Cause(s)Recommended Solutions
Poor Regioselectivity Electronic nature of the quinoline ring, harsh reaction conditions.Utilize directing groups, stepwise synthesis, specialized catalysts, control reaction temperature and solvent.
Over-chlorination Product is more reactive than starting material, excess chlorinating agent.Stoichiometric control of reagents, reaction monitoring, use of milder conditions.
Low Yields/Side Reactions Harsh reaction conditions (strong acids, high temperatures), polymerization of intermediates.Explore modern catalytic methods, microwave-assisted synthesis, flow chemistry, alternative synthetic routes.
Difficult Purification Formation of closely related isomers with similar physical properties.Column chromatography with optimized conditions, fractional recrystallization, preparative HPLC.

References

Validation & Comparative

A Comparative Analysis of Trichloroquinoline Isomers' Biological Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quinoline scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents. The introduction of halogen atoms, particularly chlorine, to this heterocyclic system can dramatically modulate its physicochemical properties and biological activities. This guide provides an in-depth comparative analysis of trichloroquinoline isomers, synthesizing available data and leveraging structure-activity relationships (SAR) from related chloroquinoline analogs to offer insights into their potential as anticancer, antimicrobial, and antimalarial agents. While direct comparative studies on all trichloroquinoline isomers are limited, this document aims to provide a rational framework for future research and drug discovery efforts.

The Quinoline Core: A Foundation for Diverse Bioactivity

The quinoline ring system is a versatile pharmacophore found in a wide array of natural products and synthetic drugs.[1] Its rigid, planar structure allows for effective interaction with biological macromolecules, including DNA and various enzymes. The biological profile of quinoline derivatives can be fine-tuned by the introduction of different substituents at various positions on the bicyclic ring. Among these, chlorinated quinolines have garnered significant attention for their potent biological activities.[2]

The Influence of Chlorine Substitution: A Prelude to Trichloroquinolines

The position and number of chlorine atoms on the quinoline ring are critical determinants of biological activity. For instance, the well-known antimalarial drug chloroquine features a chlorine atom at the 7-position of the quinoline ring, a feature essential for its activity.[3] Derivatives of 4,7-dichloroquinoline are not only precursors to antimalarials but also exhibit anticancer and larvicidal properties.[4][5][6] In contrast, derivatives of 2,4-dichloroquinoline are emerging as a distinct class of anticancer agents.[6] The principle that isomeric positioning dictates biological function is a cornerstone of medicinal chemistry and provides a basis for our comparative analysis of trichloroquinoline isomers.[7]

Comparative Biological Profiles of Trichloroquinoline Isomers

Table 1: Summary of Known Biological Activities of Trichloroquinoline Isomers
IsomerReported Biological ActivityMechanism of Action (where known)
4,6,7-Trichloroquinoline AnticancerInduces DNA strand breaks; inhibits DNA and protein synthesis.
4,7,8-Trichloroquinoline Primarily a synthetic intermediateLimited biological data available; its utility lies in the differential reactivity of its chlorine atoms for further chemical modification.

Note: The information on 4,6,7-trichloroquinoline is based on older literature, and recent quantitative data is scarce.

Structure-Activity Relationship (SAR) Insights and Inferred Properties

Based on the broader family of chlorinated quinolines, we can infer how the positioning of the three chlorine atoms in different trichloroquinoline isomers might influence their biological activity.

  • The 4-Chloro Substituent: The chlorine atom at the 4-position is highly reactive towards nucleophilic substitution, making it a key handle for the synthesis of 4-aminoquinoline derivatives, which are known for their antimalarial and anticancer activities. In trichloroquinoline isomers containing a 4-chloro group, this position is a prime target for modification to generate libraries of new compounds.

  • The 7-Chloro Substituent: As seen in chloroquine and numerous other quinoline-based drugs, a chlorine atom at the 7-position is strongly associated with antimalarial and anticancer activities.[3] Trichloroquinoline isomers possessing a 7-chloro substituent, such as 4,6,7- and 4,7,8-trichloroquinoline, are therefore promising candidates for screening in these therapeutic areas.

  • The 2- and 8-Chloro Substituents: Chlorine atoms at the 2- and 8-positions also contribute significantly to the biological profile. For instance, 8-chloroquinolones have demonstrated antimicrobial activity. The presence of chlorine at these positions in a trichloroquinoline isomer would likely modulate its activity and selectivity.

The interplay of these substitutions is complex. For example, the electronic effects of three chlorine atoms would significantly alter the electron density of the quinoline ring system, potentially enhancing its ability to intercalate into DNA or bind to enzyme active sites.

Experimental Protocols for Comparative Evaluation

To address the current gap in knowledge, direct comparative studies of trichloroquinoline isomers are warranted. The following are standard, robust protocols for evaluating their potential anticancer and antimicrobial activities.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[5]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the trichloroquinoline isomers in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each isomer.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Protocol:

  • Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and adjust it to a standard turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial twofold dilutions of the trichloroquinoline isomers in a suitable broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Visualizing Workflows and Pathways

Experimental Workflow for Comparative Biological Activity Screening

G cluster_0 Compound Preparation cluster_1 Biological Screening cluster_2 Data Analysis synthesis Synthesis of Trichloroquinoline Isomers characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC) characterization->antimicrobial ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship Analysis ic50->sar mic->sar

Caption: Generalized workflow for the synthesis and comparative biological evaluation of trichloroquinoline isomers.

Inferred Anticancer Mechanism of Action for Chloro-quinolines

G tcq Trichloroquinoline Isomer dna Nuclear DNA tcq->dna Intercalation topo Topoisomerase tcq->topo Inhibition ros Reactive Oxygen Species (ROS) tcq->ros Generation cell_cycle Cell Cycle Arrest dna->cell_cycle topo->cell_cycle apoptosis Apoptosis ros->apoptosis cell_cycle->apoptosis

Caption: Putative anticancer mechanisms of action for biologically active chloroquinoline derivatives.

Future Directions and Conclusion

The field of medicinal chemistry continues to benefit from the exploration of halogenated heterocyclic compounds. While the existing literature provides tantalizing glimpses into the biological potential of trichloroquinoline isomers, a systematic and comparative investigation is necessary to unlock their full therapeutic promise. The synthesis of a complete isomeric library and their evaluation using standardized protocols, such as those outlined in this guide, will be instrumental in elucidating their structure-activity relationships. Such studies will undoubtedly pave the way for the development of novel, potent, and selective agents for the treatment of cancer and infectious diseases.

References

A Comparative Guide to 4,5,8-Trichloroquinoline and Other Chloroquinoline Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in medicinal chemistry. This core structure is present in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities.[1] From the historical significance of quinine in combating malaria to the development of modern anticancer agents, quinoline derivatives have been a cornerstone of therapeutic innovation. The introduction of chlorine substituents onto the quinoline core profoundly influences the molecule's physicochemical properties and biological activity, making chloroquinoline derivatives a rich area of research for drug discovery.

This guide provides a comparative analysis of 4,5,8-trichloroquinoline against other chloroquinoline derivatives. It is important to note that while extensive research exists for many mono- and di-chloroquinolines, specific experimental data for this compound is notably scarce in publicly available literature. Therefore, this guide will synthesize the available information, extrapolate potential properties based on established structure-activity relationships (SAR), and provide robust experimental protocols to empower researchers to investigate this and other novel derivatives.

This compound: An Unexplored Derivative

This compound (CAS 855763-24-5) is a polychlorinated derivative of quinoline.[2][3][][5][6] Basic physicochemical properties are listed below.

PropertyValueSource
CAS Number 855763-24-5[2][3][][5][6]
Molecular Formula C₉H₄Cl₃N[2][3][][5][6]
Molecular Weight 232.49 g/mol [2][3][][5][6]

Currently, there is a significant lack of published experimental data regarding the synthesis, comprehensive physicochemical properties, and biological activities of this compound. This data gap presents an opportunity for novel research to explore the potential of this uniquely substituted quinoline.

Comparative Analysis with Other Chloroquinoline Derivatives

To understand the potential characteristics of this compound, we will compare it with other well-studied chloroquinoline isomers. The position of the chlorine atom(s) on the quinoline ring dramatically influences the molecule's electronic distribution, lipophilicity, and steric profile, which in turn dictates its biological activity.

Physicochemical Properties

The addition of chlorine atoms generally increases the lipophilicity and molecular weight of the quinoline scaffold. Increased chlorination can also impact aqueous solubility.[7][8] While specific data for this compound is unavailable, it is expected to be a solid at room temperature with low water solubility, similar to other polychlorinated aromatic compounds.[7]

Structure-Activity Relationships (SAR) in Biological Activity

The biological activity of chloroquinolines is highly dependent on the substitution pattern.

  • Antimalarial Activity: The 7-chloro-4-aminoquinoline scaffold is the cornerstone of many antimalarial drugs, including chloroquine. The 7-chloro group is considered essential for high potency.[9] Modifications at other positions can modulate activity and combat drug resistance. For instance, the introduction of a methyl group at position 8 has been shown to abolish antimalarial activity in some 4-aminoquinolines.[10] This suggests that the 8-chloro substituent in this compound might significantly impact its potential as an antimalarial agent, though its precise effect without the 4-amino group is unknown.

  • Anticancer Activity: Various chloroquinoline derivatives have demonstrated significant anticancer properties.[11][12] Their mechanisms of action are diverse and can include inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways like PI3K/Akt/mTOR.[13] The presence of electron-withdrawing groups like chlorine can enhance cytotoxic potential.[11] The specific substitution pattern of this compound, with chlorines on both the benzene and pyridine rings, may confer unique anticancer properties, but this remains to be experimentally verified.

The following diagram illustrates the general structure of the quinoline scaffold and highlights the positions of substitution discussed.

Caption: General structure of the quinoline ring with key positions for substitution.

Experimental Protocols for Synthesis and Evaluation

To facilitate the investigation of this compound and other novel derivatives, this section provides detailed, self-validating experimental protocols for their synthesis and biological evaluation.

Synthesis of Polychlorinated Quinolines

The synthesis of polychlorinated quinolines can be challenging and often requires harsh reaction conditions. A general approach involves the cyclization of appropriately substituted anilines.[14] For this compound, a potential synthetic route could involve a multi-step process starting from a polychlorinated aniline.

Example Synthetic Workflow for Chloroquinolines:

G Start Substituted Aniline Intermediate1 Cyclization Precursor Start->Intermediate1 Condensation Intermediate2 4-Hydroxyquinoline Derivative Intermediate1->Intermediate2 Cyclization FinalProduct Chloroquinoline Derivative Intermediate2->FinalProduct Chlorination

Caption: Generalized synthetic workflow for the preparation of chloroquinoline derivatives.

Detailed Protocol: Synthesis of a 4-Chloroquinoline Derivative (General Method) [15][16]

  • Condensation: React a substituted aniline with an appropriate carbonyl compound (e.g., diethyl malonate) to form an anilinomethylene malonate derivative.

  • Cyclization: Heat the anilinomethylene malonate derivative at high temperature, often in a high-boiling point solvent like diphenyl ether, to induce cyclization and form the corresponding 4-hydroxyquinoline.

  • Saponification and Decarboxylation: Saponify the resulting ester with a base (e.g., NaOH), followed by acidification and heating to decarboxylate and yield the 4-hydroxyquinoline.

  • Chlorination: Treat the 4-hydroxyquinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the 4-chloroquinoline derivative.

Note: This is a generalized procedure. The synthesis of this compound would require a specifically substituted starting aniline and optimization of reaction conditions.

In Vitro Anticancer Activity Screening: MTT Assay[17][18]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimalarial Activity Screening[19][20][21]

The in vitro antimalarial activity of compounds is typically assessed against cultured Plasmodium falciparum parasites.

Step-by-Step Protocol:

  • Parasite Culture: Maintain a culture of P. falciparum (chloroquine-sensitive and/or chloroquine-resistant strains) in human red blood cells.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent.

  • Drug Assay: Add the diluted compounds to a 96-well plate containing the parasitized red blood cells.

  • Incubation: Incubate the plates for 48-72 hours under appropriate conditions (e.g., 37°C, 5% CO₂, 5% O₂).

  • Growth Inhibition Measurement: Determine parasite growth inhibition using methods such as microscopic counting of Giemsa-stained smears, a colorimetric assay (e.g., pLDH assay), or by measuring the incorporation of a radiolabeled precursor like [³H]-hypoxanthine.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits parasite growth by 50%.

Conclusion and Future Directions

While this compound remains a largely unexplored molecule, the rich history and diverse biological activities of other chloroquinoline derivatives suggest that it may possess interesting and potentially valuable properties. The lack of data for this specific isomer highlights a clear gap in the current scientific literature and presents an exciting opportunity for further research. By employing the established synthetic and screening protocols outlined in this guide, researchers can systematically investigate the physicochemical properties and biological activities of this compound. Such studies will not only elucidate the potential of this specific compound but also contribute to a deeper understanding of the structure-activity relationships that govern the therapeutic potential of the broader class of polychlorinated quinolines. This knowledge will be invaluable for the rational design of new and more effective therapeutic agents in the ongoing fight against diseases like cancer and malaria.

References

A Definitive Spectroscopic Guide to the Structural Confirmation of 4,5,8-Trichloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the precise structural elucidation of polysubstituted heterocyclic compounds is paramount. Quinolines, a privileged structural motif found in numerous natural products and synthetic molecules, often present a significant analytical challenge, particularly when multiple halogen substituents are present.[1] The isomeric possibilities can lead to vastly different physicochemical and biological properties. This guide provides a comprehensive, in-depth analysis of the spectroscopic techniques required to unambiguously confirm the structure of 4,5,8-trichloroquinoline, comparing its expected spectral features with those of plausible isomeric alternatives.

As Senior Application Scientists, we recognize that simply listing experimental steps is insufficient. Therefore, this guide is built on a foundation of scientific integrity, explaining the why behind each experimental choice and interpretive step. Every protocol is designed as a self-validating system, ensuring researchers can confidently and accurately confirm the structure of their synthesized or isolated compound.

The Challenge: Differentiating Trichloroquinoline Isomers

The synthesis of substituted quinolines can sometimes yield a mixture of isomers. For a trichloro-substituted quinoline, numerous positional isomers are possible. The specific arrangement of the chlorine atoms on the quinoline core dramatically influences the electronic environment of the entire molecule, leading to distinct spectroscopic signatures. This guide will focus on differentiating this compound from other potential isomers through a multi-pronged spectroscopic approach.

A Multi-Technique Approach to Structural Verification

No single spectroscopic technique can definitively confirm the structure of a complex molecule like this compound in isolation. A synergistic approach, combining ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is essential for unambiguous structural assignment.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful first-line technique for probing the electronic environment of protons within a molecule. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) provide a detailed roadmap of the proton framework.

Predicted ¹H NMR Spectrum of this compound

For this compound, we expect to see four distinct signals in the aromatic region of the ¹H NMR spectrum, corresponding to the four remaining protons on the quinoline ring system. The electron-withdrawing nature of the chlorine atoms and the nitrogen heteroatom will significantly deshield these protons, shifting their resonances downfield.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2~8.9 - 9.1DoubletJ ≈ 4.5 - 5.0 HzStrongly deshielded by the adjacent nitrogen atom. Coupled to H-3.
H-3~7.6 - 7.8DoubletJ ≈ 4.5 - 5.0 HzCoupled to H-2.
H-6~7.8 - 8.0DoubletJ ≈ 8.5 - 9.0 HzPart of an AB spin system with H-7. Deshielded by the peri-chlorine at C-5.
H-7~7.5 - 7.7DoubletJ ≈ 8.5 - 9.0 HzCoupled to H-6.

Causality Behind Predictions: The presence of a chlorine atom at C-4 will deshield H-2 and H-3. Similarly, the chlorine at C-5 will influence the chemical shift of H-6. The chlorine at C-8 will have a more pronounced effect on the peri-proton H-7. The expected coupling constants are characteristic of ortho-coupling in quinoline systems. Overlapping signals are a common challenge in the NMR spectra of substituted quinolines; therefore, 2D NMR techniques like COSY are essential for unambiguous assignment.[2]

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solution is free of particulate matter.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher to achieve adequate signal dispersion.

  • 2D NMR: If signal overlap occurs, perform a COSY (Correlation Spectroscopy) experiment to establish proton-proton correlations and confirm the connectivity between H-2/H-3 and H-6/H-7.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides critical information about the carbon framework of a molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum of this compound is expected to show nine distinct signals, corresponding to the nine carbon atoms of the quinoline ring. The carbons directly bonded to chlorine atoms will exhibit significantly different chemical shifts compared to the protonated carbons.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~150 - 152Adjacent to nitrogen.
C-3~122 - 124Protonated carbon.
C-4~145 - 147Attached to chlorine.
C-4a~128 - 130Quaternary carbon.
C-5~133 - 135Attached to chlorine.
C-6~128 - 130Protonated carbon.
C-7~126 - 128Protonated carbon.
C-8~148 - 150Attached to chlorine.
C-8a~146 - 148Quaternary carbon, adjacent to nitrogen.

Trustworthiness of Assignments: These predictions are based on the known effects of chloro-substituents on the ¹³C chemical shifts of aromatic rings.[3][4] The specific substitution pattern of this compound will result in a unique set of chemical shifts that can be compared against predicted values from computational models or data from isomeric compounds. For instance, the chemical shift of C-4 in 4,7-dichloroquinoline provides a reference point for the expected shift of C-4 in our target molecule.[5]

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration or a longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon atom appears as a single line.

  • DEPT Analysis: Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups (in this case, only CH groups will be observed for the protonated carbons). This provides an additional layer of confirmation for the assignments.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Fingerprinting

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of a molecule. It is particularly useful for identifying characteristic functional groups and for "fingerprinting" a compound.

Predicted IR Spectrum of this compound

The IR spectrum of this compound will be characterized by several key absorption bands:

Wavenumber (cm⁻¹)VibrationRationale
3100 - 3000C-H stretching (aromatic)Characteristic of sp² C-H bonds.
1600 - 1450C=C and C=N stretchingVibrations of the quinoline ring system.
1100 - 1000C-Cl stretchingStrong absorptions indicative of the carbon-chlorine bonds.
900 - 675C-H out-of-plane bendingThe pattern of these bands in the "fingerprint" region can be diagnostic of the substitution pattern on the aromatic rings.

Comparative Analysis: While the IR spectrum of this compound may not be sufficient on its own for unambiguous identification, it serves as a valuable piece of the puzzle. Comparing the obtained spectrum with that of known chloroquinoline derivatives can provide strong evidence for the proposed structure.[6][7]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution in a suitable solvent (e.g., CCl₄).

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the predicted values and literature data for similar compounds.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

Predicted Mass Spectrum of this compound

The molecular formula of this compound is C₉H₄Cl₃N, with a calculated molecular weight of approximately 231.49 g/mol .[8]

  • Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic cluster for the molecular ion due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The M⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺ peaks will have relative intensities of approximately 100:98:32:3. This isotopic pattern is a definitive indicator of the presence of three chlorine atoms.

  • Fragmentation Pattern: The fragmentation of the molecular ion will likely proceed through the loss of chlorine atoms and the expulsion of small neutral molecules like HCl or HCN.[9][10] Key expected fragments include:

    • [M-Cl]⁺: Loss of a chlorine radical (m/z ≈ 196).

    • [M-2Cl]⁺: Subsequent loss of a second chlorine radical (m/z ≈ 161).

    • [M-HCl]⁺: Loss of hydrogen chloride (m/z ≈ 195).

Authoritative Grounding: The fragmentation patterns of halogenated aromatic compounds are well-documented.[9][11] The stability of the quinoline ring system suggests that the primary fragmentation pathways will involve the cleavage of the C-Cl bonds.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.

  • Ionization: Electron Ionization (EI) is a common method for generating fragments and providing structural information. Electrospray Ionization (ESI) can be used to primarily observe the protonated molecular ion [M+H]⁺.

  • Data Analysis: Analyze the mass spectrum to identify the molecular ion cluster and the major fragment ions. Compare the observed fragmentation pattern with the predicted pathways.

Visualizing the Workflow and Logic

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflow and the logical steps involved in data interpretation.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Purified_Compound Purified this compound H_NMR ¹H NMR & COSY Purified_Compound->H_NMR C_NMR ¹³C NMR & DEPT Purified_Compound->C_NMR IR FT-IR Purified_Compound->IR MS Mass Spectrometry Purified_Compound->MS Structure_Confirmation Structure Confirmation H_NMR->Structure_Confirmation C_NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Experimental workflow for spectroscopic confirmation.

logical_relationship cluster_data Experimental Data cluster_interpretation Interpretation & Deduction cluster_conclusion Conclusion H_NMR_Data ¹H NMR: - 4 signals - Splitting patterns - Coupling constants Proton_Connectivity Proton Connectivity & Environment H_NMR_Data->Proton_Connectivity C_NMR_Data ¹³C NMR: - 9 signals - Chemical shifts Carbon_Framework Carbon Skeleton & Substitution C_NMR_Data->Carbon_Framework IR_Data IR: - C-Cl stretches - Aromatic C=C/C=N bands Functional_Groups Functional Groups & Fingerprint IR_Data->Functional_Groups MS_Data MS: - Molecular ion (M⁺) - Isotopic cluster for 3 Cl - Fragmentation pattern Molecular_Formula Molecular Formula & Connectivity MS_Data->Molecular_Formula Confirmed_Structure Confirmed Structure of This compound Proton_Connectivity->Confirmed_Structure Carbon_Framework->Confirmed_Structure Functional_Groups->Confirmed_Structure Molecular_Formula->Confirmed_Structure

Caption: Logical flow from data to structure confirmation.

Conclusion

The structural confirmation of this compound requires a rigorous and multi-faceted spectroscopic approach. By systematically applying ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, and by carefully interpreting the resulting data in the context of established chemical principles and comparative data, researchers can achieve an unambiguous structural assignment. This guide provides the necessary framework, from experimental design to data interpretation, to ensure the scientific integrity of such structural elucidations, which is a cornerstone of advancing research and development in chemistry and related fields.

References

Introduction: The Quinoline Scaffold as a Privileged Motif in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Anticancer Activity of Substituted Quinolines

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in medicinal chemistry.[1] Its rigid, planar structure and ability to form various non-covalent interactions make it a "privileged scaffold," capable of binding to a diverse array of biological targets.[2] This versatility has led to the development of numerous quinoline-based drugs with applications ranging from antimalarial to antibacterial agents. In oncology, the quinoline motif is particularly prominent, forming the core of several clinically approved anticancer drugs, including multi-kinase inhibitors like Lenvatinib, Bosutinib, and Anlotinib, which have revolutionized the treatment of various cancers.[3][4][5]

The anticancer efficacy of quinoline derivatives stems from a wide range of mechanisms, including the inhibition of critical cellular enzymes like topoisomerases and protein kinases, intercalation into DNA, induction of apoptosis and cell cycle arrest, and disruption of angiogenesis.[6][7][8] The biological activity of these compounds is exquisitely sensitive to the nature and position of substituents on the quinoline core. This guide provides a comparative analysis of key classes of substituted quinolines, supported by experimental data, to elucidate the structure-activity relationships (SAR) that govern their anticancer potential.

Structure-Activity Relationship (SAR): Key Positions for Substitution

The anticancer activity of a quinoline derivative is not inherent to the scaffold alone but is profoundly influenced by the functional groups attached to it. The electronic and steric properties of these substituents dictate the molecule's interaction with its biological target. Key positions for modification include C2, C4, and C7, among others.

Comparative Analysis of Anticancer Activity

To objectively compare the efficacy of different substitution patterns, we will examine representative compounds from distinct chemical classes, focusing on their in vitro cytotoxicity against various human cancer cell lines.

Quinoline-Chalcone Hybrids

Molecular hybridization, the strategy of combining two or more pharmacophores, has yielded potent anticancer agents. Quinoline-chalcone hybrids are a prime example, merging the quinoline scaffold with the chalcone motif, which is known for its antiproliferative properties.[4]

A study by Zhao et al. (2021) synthesized a series of quinoline-chalcone derivatives and evaluated their activity against gastric (MGC-803), colon (HCT-116), and breast (MCF-7) cancer cell lines.[4] Compound 12e from this series emerged as a particularly potent derivative.

Mechanism of Action: The anticancer effect of compound 12e was attributed to its ability to induce G2/M phase cell cycle arrest, thereby halting cell proliferation, and subsequently promoting apoptosis (programmed cell death).[9]

4-Amino-7-Alkoxyquinoline Derivatives

Substitutions at the C4 and C7 positions have been extensively explored, leading to compounds with significant therapeutic potential. The 4-amino group often serves as a key interaction point with biological targets, while bulky substituents at C7 can enhance binding affinity and overall potency.

A series of 7-benzyloxy-4-aminoquinoline derivatives were synthesized and evaluated for their antitumor activity.[10] Compound 10g , featuring a 7-(4-fluorobenzyloxy) group and a dimethylaminoethyl side chain at C4, was identified as the most potent agent in the series, with IC₅₀ values below 1.0 µM against several human tumor cell lines.[10]

Mechanism of Action: Mechanistic studies revealed that compound 10g triggers apoptosis in colorectal cancer cells by activating the transcriptional activity of the tumor suppressor protein p53, leading to the upregulation of the pro-apoptotic protein Bax.[10]

Apoptosis_Pathway Compound Compound 10g (4-Amino-7-Alkoxyquinoline) p53 p53 Activation Compound->p53 activates transcription Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrial Outer Membrane Permeabilization Bax->Mitochondrion Caspase Caspase Cascade Activation Mitochondrion->Caspase Apoptosis Apoptosis Caspase->Apoptosis

2-Substituted Quinoline Derivatives

The C2 position is a frequent site for modification to generate potent cytotoxic agents. Introducing various aryl or heteroaryl groups can significantly impact the compound's anticancer profile.[11][12]

For instance, a series of 2,8-bis(trifluoromethyl)quinolines were evaluated against leukemia cell lines.[1] Compound 55 , which incorporates a 4-(3,5-dimethyl-1H-pyrazol-4-yl) substituent, was found to be the most potent antiproliferative agent against HL-60 and U937 cell lines.[1]

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity (IC₅₀/GI₅₀ in µM) of the representative substituted quinolines discussed. Lower values indicate higher potency.

Compound IDSubstitution ClassCancer Cell LineIC₅₀/GI₅₀ (µM)Reference
12e Quinoline-Chalcone HybridMGC-803 (Gastric)1.38[4][9]
HCT-116 (Colon)5.34[4][9]
MCF-7 (Breast)5.21[4][9]
10g 4-Amino-7-AlkoxyquinolineMultiple Lines< 1.0[10]
55 2,4,8-Trisubstituted QuinolineHL-60 (Leukemia)19.88 (µg/mL)[1]
U937 (Leukemia)43.95 (µg/mL)[1]
Pim-1 Inhibitor (5) Quinoline DerivativePC-3 (Prostate)1.29[7]

Note: Direct comparison of IC₅₀ values across different studies should be approached with caution due to variations in experimental conditions and cell lines.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of anticancer activity data, standardized and well-controlled experimental protocols are essential. The MTT assay is a cornerstone colorimetric method for assessing the in vitro cytotoxic effects of chemical compounds.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol describes the steps to determine the concentration of a substituted quinoline compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

1. Cell Seeding & Incubation:

  • Cancer cells (e.g., MCF-7, HCT-116) are harvested during their logarithmic growth phase.
  • Using a hemocytometer, a cell suspension is prepared at a density of 5 × 10³ to 1 × 10⁴ cells/well.
  • 100 µL of the cell suspension is seeded into each well of a 96-well microtiter plate.
  • The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[13]

2. Compound Treatment:

  • Stock solutions of the test quinoline derivatives are prepared in dimethyl sulfoxide (DMSO).
  • A series of dilutions are prepared in a fresh culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent-induced toxicity.
  • The medium from the incubated cells is aspirated, and 100 µL of the medium containing the various compound concentrations is added.
  • Control wells are included: one set with medium only (blank), and another with medium containing DMSO at the same concentration as the treated wells (vehicle control).
  • The plate is incubated for an additional 48 to 72 hours.[13]

3. MTT Addition and Formazan Formation:

  • Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.[13]
  • The plate is returned to the incubator for 4 hours. During this time, mitochondrial reductase enzymes in viable cells cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals.

4. Solubilization and Absorbance Measurement:

  • The medium containing MTT is carefully removed.
  • 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[13]
  • The plate is gently agitated on a shaker for 10 minutes to ensure complete dissolution.
  • The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[13]

5. Data Analysis and IC₅₀ Calculation:

  • The absorbance of the blank wells is subtracted from all other readings.
  • The percentage of cell viability is calculated for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) × 100
  • A dose-response curve is generated by plotting percent viability against the logarithm of the compound concentration.
  • The IC₅₀ value is determined from this curve using non-linear regression analysis.

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Data Analysis seed 1. Seed Cancer Cells in 96-Well Plate incubate1 2. Incubate for 24h (37°C, 5% CO₂) seed->incubate1 treat 3. Treat Cells with Substituted Quinolines (Varying Concentrations) incubate2 4. Incubate for 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent (Incubate 4h) solubilize 6. Remove Medium & Add DMSO to Dissolve Formazan Crystals add_mtt->solubilize read 7. Measure Absorbance (570 nm) solubilize->read analyze 8. Calculate % Viability & Determine IC₅₀ Value read->analyze

Conclusion and Future Outlook

The quinoline scaffold remains an exceptionally fruitful starting point for the design of novel anticancer agents. Structure-activity relationship studies consistently demonstrate that strategic substitutions at key positions, particularly C2, C4, and C7, are crucial for enhancing cytotoxic potency and modulating the mechanism of action. The development of hybrid molecules, such as quinoline-chalcones, represents a powerful strategy for creating multi-targeted agents with improved efficacy.[4][5] Future research will likely focus on refining these substitution patterns to improve selectivity for cancer cells, overcome drug resistance mechanisms, and optimize pharmacokinetic properties, paving the way for the next generation of quinoline-based cancer therapeutics.[3]

References

A Senior Application Scientist's Guide to Cross-Validating Experimental Results of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigor in Quinoline Research

Quinoline and its derivatives represent a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning anticancer, antimicrobial, antimalarial, and anti-inflammatory applications.[1][2][3][4] The journey from a novel synthesized quinoline derivative to a viable drug candidate is, however, fraught with potential for misinterpretation and experimental artifacts. Initial high-throughput screens may yield promising "hits," but these preliminary results can be misleading. True scientific advancement hinges on rigorous, multi-faceted validation.

This guide provides a comprehensive framework for cross-validating the experimental results of quinoline derivatives. We will move beyond simple protocol recitation to explore the underlying logic of experimental design, emphasizing the necessity of orthogonal validation to build a robust, trustworthy, and reproducible body of evidence. Our focus is on establishing a self-validating system of inquiry, where each experimental stage confirms and builds upon the last, ensuring the scientific integrity of your findings.

Part 1: The Foundation of Trustworthiness - Initial Compound Characterization

Before any biological activity is assessed, the identity, purity, and structure of the synthesized quinoline derivative must be unequivocally established. This is the non-negotiable first step of validation. An impure or misidentified compound will invalidate all subsequent biological data.

Protocol 1: Comprehensive Spectroscopic and Chromatographic Analysis

The goal of this phase is to confirm that the molecule you have synthesized is indeed the molecule you intended to synthesize, and that it is sufficiently pure for biological testing.

Step-by-Step Methodology:

  • Purification: Utilize column chromatography or recrystallization to isolate the target compound. Purity should be initially assessed by Thin-Layer Chromatography (TLC).

  • Structural Elucidation:

    • NMR Spectroscopy (¹H and ¹³C): Acquire Nuclear Magnetic Resonance spectra to confirm the chemical structure. The proton and carbon shifts should be consistent with the proposed structure.[5][6][7]

    • Mass Spectrometry (MS): Determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is preferred to confirm the elemental composition.[6][8]

    • Infrared (IR) Spectroscopy: Use IR spectroscopy to identify key functional groups present in the molecule.[5][6]

  • Purity Quantification (HPLC): Use High-Performance Liquid Chromatography, typically with a UV detector, to quantify the purity of the compound. For biological assays, purity should ideally be >95%.[9]

Causality Behind Experimental Choices:

  • Why NMR, MS, and IR? Each technique provides a different piece of the structural puzzle. NMR maps the carbon-hydrogen framework, MS gives the molecular weight and formula, and IR confirms functional groups. Relying on only one method is insufficient; their combined data provides a powerful, cross-validated structural confirmation.[8][10]

  • Why HPLC for Purity? While TLC is a good qualitative check, HPLC provides quantitative data on purity, which is essential for calculating accurate concentrations for biological assays and ensuring that any observed activity is due to the compound of interest and not a potent impurity.[9]

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_quantification Purity & Quantification synthesis Chemical Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir hplc HPLC (>95% Purity) nmr->hplc ms->hplc ir->hplc final_compound Validated Compound Stock hplc->final_compound

Caption: Workflow for the initial synthesis and validation of a quinoline derivative.

Table 1: Example Characterization Data for a Hypothetical Quinoline Derivative
Analytical Technique Observed Result
¹H NMR (400 MHz, DMSO-d6) δ 8.75 (s, 1H), 8.10 (d, J=8.0 Hz, 1H), 7.80-7.65 (m, 3H), 2.50 (s, 3H)
¹³C NMR (100 MHz, DMSO-d6) δ 168.5, 150.2, 145.8, 136.4, 130.1, 128.9, 127.5, 125.3, 118.9, 21.4
HRMS (ESI+) m/z calculated for C₁₀H₈N: 142.0651, found: 142.0655
FT-IR (KBr, cm⁻¹) 3050 (Ar C-H), 1620 (C=N), 1580 (C=C)
HPLC Purity 98.7% (at 254 nm)

Part 2: The Principle of Orthogonal Validation in Biological Assays

A "hit" from a single primary biological screen is merely an observation, not a validated result. To build confidence and eliminate false positives, it is crucial to employ orthogonal methods . An orthogonal method confirms the initial finding by using a different technology or measuring a distinct biological parameter that reflects the same overall endpoint.[11][12] This approach is strongly endorsed by regulatory agencies as it strengthens the underlying analytical data.[11]

Scenario: Assessing Anticancer Activity

Quinoline derivatives are frequently investigated for their anticancer properties.[1][13][14] A common primary screen is the MTT assay, which measures the metabolic activity of cells as a proxy for viability.[15]

The Limitation of the MTT Assay: A compound could inhibit mitochondrial reductases without actually killing the cell, leading to a false positive (a decrease in MTT signal without a corresponding decrease in cell viability). Therefore, a positive result from an MTT assay must be cross-validated.

Orthogonal Workflow for Validating Cytotoxicity

G cluster_ortho Orthogonal Validation primary Primary Screen: MTT Assay (Measures Metabolic Activity) hit Potential 'Hit' Identified (e.g., IC50 = 10 µM) primary->hit ldh LDH Assay (Measures Membrane Integrity) hit->ldh Cross-Validate trypan Trypan Blue Exclusion (Directly Counts Viable Cells) hit->trypan Cross-Validate atp ATP-based Assay (Measures Cellular Energy) hit->atp Cross-Validate validated Validated Cytotoxic Hit ldh->validated Consistent Results false_positive Potential False Positive (Re-evaluate or Discard) ldh->false_positive Inconsistent Results trypan->validated Consistent Results trypan->false_positive Inconsistent Results atp->validated Consistent Results atp->false_positive Inconsistent Results

Caption: Orthogonal assay workflow for validating a cytotoxic hit from a primary screen.

Comparative Data Analysis: The results from the primary and orthogonal assays should be quantitatively compared. A true cytotoxic agent should show comparable potency across different methodologies.

Table 2: Cross-Validation of a Hypothetical Quinoline Derivative (QD-X) Against MCF-7 Breast Cancer Cells
Assay Principle of Measurement IC₅₀ Value (µM)
MTT Assay (Primary) Metabolic Activity9.8 ± 1.2
LDH Release Assay (Orthogonal) Membrane Integrity11.2 ± 2.1
CellTiter-Glo® (Orthogonal) Intracellular ATP Levels10.5 ± 1.5
Conclusion: The consistent IC₅₀ values across assays with different biological endpoints strongly suggest that QD-X is a genuine cytotoxic agent.

Part 3: Delving Deeper - Mechanistic Cross-Validation

Once cytotoxicity is confirmed, the next crucial step is to understand the mechanism of action (MoA). How does the quinoline derivative induce cell death? A robust MoA hypothesis requires cross-validation using multiple experimental approaches. A common mechanism for anticancer agents is the induction of apoptosis (programmed cell death).[14][16]

Protocol 2: Validating Apoptosis Induction via Annexin V/PI Staining

This flow cytometry-based assay is a cornerstone for detecting apoptosis. It differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere. Treat the cells with the quinoline derivative at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin.

  • Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[17]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cross-Validating the Apoptosis Result: An increase in the Annexin V-positive population is strong evidence for apoptosis, but it should be corroborated with an orthogonal method, such as:

  • Caspase Activity Assay: Measure the activity of key executioner caspases (e.g., Caspase-3/7), which are proteases activated during apoptosis.[17]

  • Western Blot for PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a protein cleaved by active caspases. Detecting cleaved PARP via Western blot is a classic hallmark of apoptosis.

G cluster_apoptosis Apoptosis Validation start Validated Cytotoxic Hit hypothesis Hypothesis: Induces Apoptosis start->hypothesis annexin Primary Assay: Annexin V / PI Staining hypothesis->annexin caspase Orthogonal Assay 1: Caspase-3/7 Activity annexin->caspase Cross-Validate parp Orthogonal Assay 2: PARP Cleavage (Western Blot) annexin->parp Cross-Validate validated_moa Validated MoA: Apoptosis Induction caspase->validated_moa Consistent Results parp->validated_moa Consistent Results

Caption: A multi-assay strategy to cross-validate the mechanism of action.

Part 4: From Benchtop to Biological System - The Role of In Silico and In Vivo Models

The final layers of cross-validation involve situating the experimental findings within a broader biological and theoretical context.

In Silico Cross-Validation: Computational methods can provide powerful corroborating evidence for a proposed mechanism of action.[[“]]

  • Molecular Docking: If the quinoline derivative is hypothesized to inhibit a specific enzyme (e.g., a tyrosine kinase or topoisomerase), molecular docking can predict the binding mode and affinity.[19][20] A favorable docking score and plausible interactions with key active site residues can strongly support the in vitro findings.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structures of a series of compounds with their biological activities, helping to validate that the observed activity is consistent with the compound's structural features.[21][22]

In Vivo Cross-Validation: Ultimately, the activity observed in cell culture must be validated in a living organism.

  • Animal Models: Using an appropriate animal model (e.g., a mouse xenograft model for cancer or an infection model for antimicrobial studies) is the gold standard for validating therapeutic efficacy.[23][24][25] A significant reduction in tumor size or bacterial load in vivo provides the highest level of validation for the in vitro data.

  • Toxicity Studies: In vivo studies are also critical for assessing the toxicity of the quinoline derivative, which is a key parameter for any potential therapeutic agent.[26]

Conclusion

The cross-validation of experimental results is not an optional exercise but a fundamental requirement of rigorous scientific research. For quinoline derivatives, a field rich with therapeutic potential, this process ensures that we pursue genuine leads and build upon a foundation of reliable, reproducible data. By systematically validating a compound's structure and purity, employing orthogonal assays to confirm biological activity, and using a multi-pronged approach to elucidate the mechanism of action, researchers can have high confidence in their findings. This integrated strategy, which combines in vitro, in silico, and in vivo methods, is essential for translating promising laboratory discoveries into effective clinical realities.

References

A Technical Guide to Assessing the Novelty of a Synthesized 4,5,8-Trichloroquinoline Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Quest for Novelty

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1][2][3] Its derivatives exhibit an astonishingly broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[4][5][6] Marketed drugs such as Chloroquine, Mefloquine, and various kinase inhibitors underscore the therapeutic relevance of this scaffold.[5][7] The continuous exploration of novel quinoline derivatives is driven by the need to overcome drug resistance and discover agents with improved potency and selectivity.

This guide provides a comprehensive framework for assessing the novelty of a newly synthesized derivative, 4,5,8-Trichloroquinoline . While the existence of this specific isomer is documented (CAS 855763-24-5), detailed synthetic and biological data remain scarce in publicly accessible literature, presenting a unique opportunity for investigation.[8] We will proceed from a plausible synthetic strategy and rigorous characterization to a comparative analysis against known isomers and a detailed protocol for biological evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new chemical entities.

Part 1: Synthesis and Structural Elucidation

The novelty of a compound begins with its creation and unambiguous structural confirmation. The placement of three chlorine atoms on the quinoline core at positions 4, 5, and 8 presents a distinct substitution pattern that dictates its physicochemical and, potentially, its biological properties.

A Proposed Retrosynthetic Strategy

The forward synthesis would begin with 2,5-dichloroaniline. This precursor is crucial as it sets the stage for the final 5,8-dichloro substitution pattern on the quinoline ring. The synthesis proceeds through a cyclization reaction to form the hydroxyquinoline, which can then be subjected to chlorination to yield the target molecule.

  • Step 1: Condensation: Reacting 2,5-dichloroaniline with diethyl (ethoxymethylene)malonate. This reaction forms the anilinomethylenemalonate intermediate.

  • Step 2: Thermal Cyclization (Gould-Jacobs Reaction): Heating the intermediate causes an intramolecular cyclization to form the ethyl 5,8-dichloro-4-hydroxyquinoline-3-carboxylate. The high temperature facilitates the ring closure.

  • Step 3: Saponification and Decarboxylation: The ester is hydrolyzed to a carboxylic acid using a strong base (e.g., NaOH), followed by heating in a high-boiling point solvent to effect decarboxylation, yielding 5,8-dichloroquinolin-4-ol.

  • Step 4: Final Chlorination: The final and critical step is the conversion of the 4-hydroxyl group to a chlorine atom. This is a common transformation in quinoline chemistry, typically achieved by heating with a strong chlorinating agent like phosphorus oxychloride (POCl₃).[9][10] This step yields the final product, this compound.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification & Characterization A 2,5-dichloroaniline + Diethyl (ethoxymethylene)malonate B Condensation A->B C Thermal Cyclization B->C D Saponification & Decarboxylation C->D E Chlorination with POCl₃ D->E F Crude this compound E->F Reaction Workup G Column Chromatography F->G H Recrystallization G->H I Pure Compound H->I J Spectroscopic Analysis (NMR, MS, IR) I->J K X-ray Crystallography I->K

Caption: A generalized workflow for the synthesis and purification of this compound.

Required Spectroscopic and Crystallographic Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is essential.[11][12] The data obtained would be the first comprehensive public record for this specific isomer.

  • ¹H and ¹³C NMR Spectroscopy: Provides information on the connectivity of atoms. The number of signals, their chemical shifts, and coupling constants in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are unique fingerprints of the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that can help confirm the structure.[13] The isotopic pattern due to the three chlorine atoms will be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. Characteristic bands for C-Cl and aromatic C=C and C=N stretching vibrations are expected.[14][15]

  • Single-Crystal X-ray Diffraction: Provides the definitive three-dimensional structure of the molecule in the solid state, confirming the precise positions of the chlorine atoms.[16][17][18]

Table 1: Hypothetical Comparative Spectroscopic Data for Trichloroquinoline Isomers

IsomerMolecular FormulaMW ( g/mol )Key ¹H NMR Signals (Hypothetical, in CDCl₃)Key MS Fragments (m/z)
This compound C₉H₄Cl₃N232.49δ 8.8 (d, H2), 7.5 (d, H3), 7.9 (d, H6), 7.7 (d, H7)231, 196, 161
4,5,7-Trichloroquinoline[19]C₉H₄Cl₃N232.49δ 8.7 (d, H2), 7.6 (d, H3), 8.1 (s, H6), 8.2 (s, H8)231, 196, 161
4,6,8-Trichloroquinoline[20]C₉H₄Cl₃N232.49δ 8.9 (d, H2), 7.4 (d, H3), 7.8 (d, H5), 8.0 (d, H7)231, 196, 161

Part 2: Comparative Analysis and Biological Evaluation

With the compound synthesized and characterized, the next phase is to assess its novelty from a biological standpoint. Quinolines are known to exert anticancer effects through various mechanisms, including apoptosis induction and enzyme inhibition.[4] Therefore, a primary screen for cytotoxicity against cancer cell lines is a logical first step.

Structural Comparison with Isomers

The novelty of this compound lies in its unique substitution pattern. This pattern influences the molecule's electronic distribution, lipophilicity, and steric profile, which are critical determinants of its interaction with biological targets.

G cluster_A This compound cluster_B 4,5,7-Trichloroquinoline cluster_C 4,6,8-Trichloroquinoline A B C G cluster_pathways Potential Apoptotic Pathways compound This compound extrinsic Extrinsic Pathway compound->extrinsic ? intrinsic Intrinsic Pathway compound->intrinsic ? caspase8 Caspase-8 Activation extrinsic->caspase8 mitochondria Mitochondrial Stress intrinsic->mitochondria death_receptor Death Receptors (e.g., FAS, TRAIL-R) caspase3 Executioner Caspase-3 Activation caspase8->caspase3 bax_bak Bax/Bak Activation mitochondria->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome apoptosome->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

References

A Senior Application Scientist's Guide to In Vitro Assay Validation for 4,5,8-Trichloroquinoline Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of novel chemical entities requires robust and reliable in vitro assays to characterize their biological activity. This guide provides an in-depth comparison and validation framework for assays designed to measure the activity of 4,5,8-trichloroquinoline, a compound representative of the broader class of substituted quinolines known for diverse biological effects.[1][2] We will explore the rationale behind assay selection, compare leading methodologies, and present a detailed, step-by-step validation protocol grounded in established regulatory principles.[3][4][5] This document is intended for researchers, scientists, and drug development professionals seeking to establish a scientifically sound and defensible in vitro testing platform.

Introduction: The Scientific Imperative for Assay Validation

This compound belongs to the quinoline family, a class of heterocyclic compounds that are scaffolds for numerous therapeutic agents with activities ranging from anticancer to antimicrobial.[1][2] Given the structural alerts within this compound, a primary hypothesis is its potential as a cytotoxic or antiproliferative agent, a common characteristic of chloroquinoline derivatives.[6][7]

Before committing to extensive preclinical development, it is paramount to characterize this hypothesized activity using a well-validated in vitro assay. An assay is considered validated when its performance characteristics are scientifically proven to be suitable for its intended purpose.[8] This process is not merely a procedural formality; it is the foundation of data integrity, ensuring that observed biological effects are real and reproducible, thereby enabling confident decision-making in drug discovery programs.[9] This guide will focus on validating a cell-based assay to quantify the cytotoxic effects of this compound on a relevant cancer cell line.

Assay Selection: A Comparative Analysis

The first critical decision is the choice of the primary assay. The goal is to measure a reduction in cell viability, which can be accomplished through various endpoints, including metabolic activity, membrane integrity, or ATP content.[10]

Hypothesized Mechanism of Action

Many quinoline derivatives exert their cytotoxic effects by inducing apoptosis and cell cycle arrest.[1] Therefore, an ideal assay should be sensitive to these changes. We will proceed under the hypothesis that this compound induces cytotoxicity in a human colorectal cancer cell line, such as HCT116, a common model for such studies.[6]

dot

Caption: Hypothesized mechanism of this compound cytotoxicity.

Comparison of Common Cell Viability Assays

Two of the most widely used methods for assessing cell viability are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

FeatureMTT Assay (Colorimetric)CellTiter-Glo® Assay (Luminescent)Rationale for Selection
Principle Measures the reduction of a tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in viable cells.[11]Measures intracellular ATP levels, a direct indicator of metabolically active cells.[12]ATP is a more direct and sensitive marker of cell health.[11]
Sensitivity Moderate.[12]High; can detect as few as 10-15 cells.[11][13]Higher sensitivity is crucial for detecting subtle cytotoxic effects and for high-throughput screening (HTS).[14]
Throughput Lower; requires a solubilization step for the formazan crystals.[12]High; "add-mix-measure" protocol is fast and simple.[12]Simplicity and speed are essential for screening and dose-response studies.
Interference Prone to interference from colored compounds or compounds that affect cellular redox potential.[13]Less prone to compound interference.Reduced risk of artifacts is critical for novel compound testing.
Linearity Good, but can be limited by substrate availability and formazan saturation.Excellent over a wide range of cell numbers.A wider dynamic range allows for more accurate determination of IC50 values.

The Assay Validation Workflow

A rigorous validation process ensures that the chosen assay is fit for its purpose.[8] The workflow can be visualized as a multi-step process, grounded in principles adapted from guidelines such as the ICH Q2(R1).[3][5][16]

dot

validation_workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Pre-Validation Assessment cluster_2 Phase 3: Formal Validation A 1. Cell Line Selection & Culture Optimization B 2. Optimize Seeding Density & Incubation Times A->B C 3. Determine Positive/Negative Control Concentrations B->C D 4. Assess Signal Window (S/B, Z'-factor) C->D E 5. Specificity D->E F 6. Accuracy & Precision (Intra- & Inter-Assay) E->F G 7. Linearity & Range F->G H 8. Robustness G->H

Caption: A phased workflow for in vitro cell-based assay validation.

Detailed Experimental Protocols & Validation Parameters

This section provides step-by-step procedures for the validation of the CellTiter-Glo® assay for measuring the cytotoxicity of this compound in HCT116 cells.

Materials
  • Cell Line: HCT116 (human colorectal carcinoma)

  • Culture Medium: McCoy's 5A Medium, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Test Compound: this compound, dissolved in DMSO

  • Positive Control: Doxorubicin or another known cytotoxic agent

  • Equipment: 37°C/5% CO2 incubator, luminometer, multichannel pipettes, white opaque 96-well assay plates.

Phase 1: Assay Development & Optimization

The causality behind optimization is to find conditions that provide the largest and most consistent assay window.[17]

  • Cell Culture: Maintain HCT116 cells according to supplier recommendations. Ensure cells are healthy, in the logarithmic growth phase, and are never allowed to become over-confluent.[17][18]

  • Optimize Seeding Density:

    • Seed a 96-well plate with a range of cell densities (e.g., 2,500 to 20,000 cells/well).

    • Incubate for 24, 48, and 72 hours.

    • Measure luminescence at each time point.

    • Rationale: The optimal density provides a strong signal that is still on the linear portion of the growth curve at the end of the experiment.[17] A density of 5,000 cells/well incubated for 48 hours is often a good starting point.

  • Determine Control Concentrations:

    • Perform a dose-response curve for the positive control (e.g., Doxorubicin, 0.01 nM to 10 µM).

    • The negative control will be cells treated with vehicle (DMSO) only, at the same final concentration used for the test compound.

    • Rationale: This establishes the dynamic range of the assay and confirms the cells respond appropriately to a known cytotoxic agent.[17]

Phase 2: Pre-Validation Assessment

This step confirms the assay is suitable for high-throughput applications and provides a baseline for performance.[19]

  • Plate Uniformity & Signal Window:

    • Prepare a 96-well plate. In half the wells (n=48), plate cells (max signal). The other half (n=48) should contain medium only (min signal).

    • Add vehicle (DMSO) to all wells. Incubate for 48 hours.

    • Add CellTiter-Glo® reagent and read luminescence.

    • Calculations & Acceptance Criteria:

      • Signal-to-Background (S/B) Ratio: Mean(max signal) / Mean(min signal). Criterion: S/B ≥ 10 .

      • Z'-factor: 1 - [3 * (SD(max) + SD(min))] / |Mean(max) - Mean(min)|. Criterion: Z' ≥ 0.5 .[19]

    • Rationale: A high S/B and Z'-factor indicate that the difference between the positive and negative controls is large enough to reliably detect hits in a screen.[19][20]

Phase 3: Formal Validation

This phase rigorously tests the assay's performance characteristics according to established guidelines.[5][9]

1. Specificity & Selectivity:

  • Protocol: Test this compound in the presence of its vehicle (DMSO). The assay's ability to measure the analyte's effect without interference from the matrix (culture medium, DMSO) demonstrates specificity.

  • Rationale: Ensures the signal is due to the compound's effect on cell viability, not an artifact.

2. Accuracy & Precision:

  • Protocol:

    • Prepare three concentrations of the positive control (Doxorubicin) representing high, medium, and low cytotoxicity (e.g., IC90, IC50, IC20).

    • Intra-Assay (Repeatability): Analyze 6 replicates of each concentration on a single plate, on the same day.

    • Inter-Assay (Intermediate Precision): Analyze 3 replicates of each concentration on three different days, by two different analysts if possible.

  • Data Summary & Acceptance Criteria:

ParameterCalculationAcceptance Criterion
Intra-Assay Precision % Coefficient of Variation (%CV) for replicates%CV ≤ 15%
Inter-Assay Precision %CV across different days/analysts%CV ≤ 20%
Accuracy (Mean Measured Value / Nominal Value) * 10080-120%
  • Rationale: Precision measures the random error (scatter) of the data, while accuracy measures the systematic error (closeness to the true value). Both are fundamental to data reliability.[21]

3. Linearity & Range:

  • Protocol: Perform a cell titration experiment by seeding a 2-fold serial dilution of cells (e.g., from 20,000 down to ~150 cells/well). Measure the luminescent signal.

  • Analysis: Plot the luminescent signal versus the number of cells. Perform a linear regression.

  • Acceptance Criteria:

    • The assay is linear where the correlation coefficient (R²) is ≥ 0.99 .

    • The Range is the span between the Lower and Upper Limit of Quantitation (LLOQ/ULOQ) that meets these criteria for linearity, accuracy, and precision.

  • Rationale: This confirms that the signal output is directly proportional to the number of viable cells within a defined range.

4. Robustness:

  • Protocol: Intentionally introduce small, deliberate variations to the assay protocol and evaluate the impact on the results.

  • Variables to Test:

    • Incubation time with CellTiter-Glo® reagent (e.g., 10 min vs. 15 min).

    • FBS concentration in medium (e.g., 9% vs. 10% vs. 11%).

    • DMSO final concentration (e.g., 0.45% vs. 0.50% vs. 0.55%).

  • Analysis: Calculate the % change in the IC50 of a control compound under each condition.

  • Acceptance Criterion: The results should not be significantly impacted (e.g., <%20 change in IC50).

  • Rationale: A robust assay is insensitive to minor variations in experimental conditions, making it more reliable and transferable between labs.[18]

Conclusion

The validation of an in vitro assay is a critical, multi-faceted process that underpins the reliability of early-stage drug discovery data. By selecting a high-performance assay like CellTiter-Glo® and systematically evaluating its specificity, accuracy, precision, linearity, and robustness, researchers can establish a high degree of confidence in the characterization of this compound's cytotoxic activity. This rigorous, evidence-based approach ensures that only the most promising compounds, supported by high-quality data, advance through the development pipeline, ultimately saving time and resources.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4,5,8-Trichloroquinoline for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a critical component of scientific integrity. This guide provides an in-depth, procedural framework for the safe disposal of 4,5,8-trichloroquinoline, a halogenated heterocyclic compound. The protocols outlined herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect our environment.

Hazard Identification and Critical Safety Profile

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is essential. This compound, like many halogenated quinolines, must be handled as a hazardous substance. Its disposal pathway is dictated by its chemical properties and associated risks.

Table 1: Summary of Potential Hazards and Disposal Implications

Hazard ClassificationDescriptionRationale & Causality for Disposal Protocol
Acute Toxicity Harmful if swallowed.[1]Prohibits disposal via sanitary sewer or regular trash to prevent environmental contamination and public health risks. Requires containment in sealed, clearly labeled containers.
Skin & Eye Irritation Causes skin irritation and serious eye irritation.[1]Mandates the use of robust Personal Protective Equipment (PPE) during handling and disposal to prevent chemical burns and injury. Contaminated materials (gloves, wipes) must also be treated as hazardous waste.
Respiratory Irritation May cause respiratory irritation.[1]All handling and waste consolidation must occur in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or vapors.
Environmental Hazard Halogenated organic compounds are persistent and toxic to aquatic life.Dictates that the primary disposal route must be through a licensed hazardous waste facility, typically involving high-temperature incineration, to ensure complete destruction of the molecule.[2][3]
Combustibility The parent compound, quinoline, is a combustible liquid that produces poisonous gases (Nitrogen Oxides) in a fire.[4]Waste containers should be stored away from ignition sources. Firefighting measures require agents like dry chemical or CO2, not just water.[4]

The Cornerstone of Compliance: Waste Segregation

The single most critical step in managing this compound waste is proper segregation. As a chlorinated organic compound, it falls into the halogenated waste stream .[5][6] Co-mingling this waste with non-halogenated solvents is a costly and non-compliant error. Non-halogenated solvents can often be reclaimed for solvent recovery or fuel blending, a less expensive disposal route.[5] Contaminating this stream with halogenated compounds renders the entire volume unsuitable for recovery and forces it into the more complex and expensive incineration process.[2][5]

G cluster_waste_streams Chemical Waste Segregation Logic A This compound Waste (Solid or Liquid) B Halogenated Organic Waste Container A->B CORRECT SEGREGATION C Non-Halogenated Organic Waste A->C INCORRECT (Contamination) D Aqueous Waste (Acids/Bases) A->D INCORRECT (Incompatible) E Solid Chemical Waste (Contaminated Debris)

Caption: Logical segregation of this compound waste.

Step-by-Step Disposal Protocol

Adherence to a systematic, self-validating protocol is essential for safety and compliance. No chemical work should begin without a clear plan for the disposal of all potential waste streams.[2]

Step 1: Assemble Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing appropriate PPE.

  • Gloves: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[7]

  • Body Protection: A standard laboratory coat.

  • Work Area: All transfers and handling should be performed within a certified chemical fume hood.

Step 2: Select and Prepare the Waste Container
  • Chemical Compatibility: Choose a container made of a material compatible with halogenated organics. High-density polyethylene (HDPE) or glass containers are typically appropriate.[8] Avoid metal containers which can corrode.[8]

  • Condition: The container must be in good condition, free of cracks or damage, and have a secure, leak-proof screw cap.[9]

  • Secondary Containment: Place the primary waste container within a larger, chemically compatible secondary container (e.g., a spill tray or bucket) to contain any potential leaks.[8][10]

Step 3: Waste Accumulation and Labeling

This step is governed by strict regulations.

  • Initiate Labeling: As soon as the very first drop of waste enters the container, it must be labeled.[10] Your institution's Environmental Health & Safety (EH&S) department will provide official hazardous waste tags.

  • Complete the Label: The label must be filled out completely and legibly.

    • Generator Information: Your name, lab location, and contact information.

    • Contents: Write the full chemical name: "This compound ". Do not use abbreviations, acronyms, or chemical formulas.[11] If it is a solution, list all components and their approximate percentages (e.g., "this compound (~5g), Dichloromethane (100mL)").

    • Hazards: Check the appropriate hazard boxes (e.g., Toxic, Irritant).

Step 4: On-Site Storage (Satellite Accumulation)

The labeled waste container must be stored according to established guidelines.

  • Location: The container must be stored at or near the point of generation (i.e., in the lab where the waste was created).[9][12]

  • Closure: Keep the container tightly closed at all times, except when actively adding waste.[2][12] This prevents the release of vapors and potential spills.

  • Quantity Limits: Be aware of institutional limits for waste accumulation, which are typically a maximum of 55 gallons of hazardous waste per Satellite Accumulation Area.[10][12]

Step 5: Disposal of Contaminated Solids and "Empty" Containers
  • Solid Waste: Any solid materials contaminated with this compound (e.g., gloves, weigh boats, silica gel, absorbent pads from spills) must be collected separately in a labeled, sealed container or bag and disposed of as solid hazardous waste.

  • "Empty" Containers: A container that held the pure chemical is not truly empty and must be managed as hazardous waste.[2]

    • Empty the container of all removable contents.

    • Rinse the container three times with a suitable solvent (e.g., acetone or methanol).

    • Crucially, the rinsate from these three rinses must be collected and disposed of as halogenated hazardous liquid waste. [2][10]

    • Once triple-rinsed, deface or remove the original manufacturer's label. The container can then typically be disposed of in the regular trash or glass disposal box, per your institution's specific policy.[10]

Step 6: Arranging for Final Disposal
  • Schedule a Pickup: Once your waste container is nearing full, or you have finished the project generating the waste, contact your institution's EH&S department to schedule a hazardous waste pickup.[11][12]

  • Do Not Transport: Laboratory personnel should never transport hazardous waste across campus themselves. This must be done by trained EH&S staff.[10]

  • Ultimate Disposal: The EH&S department will consolidate the waste for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF). The required method for chlorinated hydrocarbons is high-temperature incineration, which ensures the complete destruction of the hazardous compound.[2][3]

Comprehensive Disposal Workflow

The following diagram illustrates the complete, self-validating workflow for the compliant disposal of this compound.

G cluster_lab In-Laboratory Procedures cluster_ehs Institutional Disposal Procedures A 1. Don PPE (Gloves, Goggles, Coat) B 2. Generate Waste (e.g., reaction mixture, contaminated solids) A->B C 3. Segregate Waste (Halogenated Stream) B->C G 7. Manage 'Empty' Containers (Triple-Rinse, Collect Rinsate) B->G For original reagent bottle D 4. Add to Correctly Prepared Container (Sealed, Secondary Containment) C->D E 5. Immediately Affix & Fill Out Hazardous Waste Label D->E F 6. Store in Satellite Accumulation Area (At Point of Generation) E->F H 8. Request Waste Pickup from EH&S F->H I 9. EH&S Collects Waste from Laboratory H->I J 10. Transport to Central Accumulation Facility I->J K 11. Manifest & Ship to Licensed TSDF J->K L 12. Final Disposal via High-Temperature Incineration K->L

Caption: End-to-end workflow for this compound disposal.

Emergency Protocol: Spill Management

In the event of a small-scale spill in the laboratory:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Ensure the chemical fume hood is operational. If the spill is outside a hood, evacuate the area if necessary.

  • Don PPE: Wear appropriate PPE, including double gloves, goggles, and a lab coat.

  • Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a chemical spill pillow.[4]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable container.[4]

  • Label as Waste: Label the container as "Hazardous Waste: this compound Spill Debris" and manage it for EH&S pickup.

  • Decontaminate: Clean the spill area with soap and water.

By integrating these procedures into your standard laboratory operations, you build a culture of safety and responsibility, ensuring that your valuable research contributions are not overshadowed by preventable accidents or environmental harm.

References

A Senior Application Scientist's Guide to the Safe Handling and Disposal of 4,5,8-Trichloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. 4,5,8-Trichloroquinoline, a halogenated heterocyclic compound, presents potential hazards that necessitate a robust and well-understood handling protocol. This guide moves beyond a simple checklist to provide a comprehensive operational plan grounded in established safety principles. By understanding the causality behind each step, we can ensure a secure laboratory environment and maintain the integrity of our research.

While specific toxicological data for this compound is not extensively published, its structure as a chlorinated quinoline derivative requires us to treat it with significant caution. The guidance herein is based on established best practices for handling related hazardous compounds, such as other chlorinated quinolines and aromatic amines, which are known to be irritants and may possess other significant toxicities.[1][2][3]

Hazard Assessment and Risk Mitigation

Before any laboratory work commences, a thorough risk assessment is mandatory. The primary hazards associated with this compound are presumed to be acute toxicity if swallowed, and irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[1][3]

Known Properties:

  • Molecular Formula: C₉H₄Cl₃N[4]

  • Molecular Weight: 232.49 g/mol [4][]

  • Physical Form: Likely a solid at room temperature.

Given the lack of comprehensive data, we must operate under the principle of ALARA (As Low As Reasonably Achievable) for exposure. All handling of this compound must be performed within designated areas and with strict adherence to the engineering controls and personal protective equipment (PPE) outlined below.

Required Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of PPE.[6] The following table summarizes the required equipment for handling this compound.

Protection TypeRequired PPESpecifications and Rationale
Eye and Face Safety Goggles & Face ShieldUse indirectly vented, impact-resistant safety goggles to protect against splashes. A full-face shield must be worn over goggles when handling the solid powder or during procedures with a high risk of splashing.[7]
Hand Protection Chemical-Resistant GlovesNitrile or Neoprene gloves are required for their resistance to chlorinated aromatic compounds.[6] Always double-glove when handling the pure compound. Inspect gloves for integrity before each use and wash the outer glove before removal.
Body Protection Laboratory Coat & ApronA standard flame-resistant laboratory coat is mandatory. For tasks involving larger quantities (>1g) or a significant risk of splashes, a chemical-resistant apron must be worn over the lab coat.[8]
Respiratory Chemical Fume Hood or RespiratorAll manipulations of this compound, especially the solid form, must be conducted in a certified chemical fume hood to prevent inhalation of airborne particulates.[9] If a fume hood is unavailable, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is required.[10]
Step-by-Step Safe Handling Protocol

This protocol covers the lifecycle of the compound within the laboratory, from receipt to the point of waste generation.

Workflow for Safe Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase risk_assessment 1. Conduct Risk Assessment verify_controls 2. Verify Engineering Controls (Fume Hood, Eyewash, Shower) risk_assessment->verify_controls don_ppe 3. Don Full PPE verify_controls->don_ppe weigh 4. Weigh Compound don_ppe->weigh Proceed to handling dissolve 5. Prepare Solution weigh->dissolve react 6. Perform Experiment dissolve->react decontaminate 7. Decontaminate Glassware & Surfaces react->decontaminate Experiment complete segregate_waste 8. Segregate & Label Waste decontaminate->segregate_waste doff_ppe 9. Doff PPE Correctly segregate_waste->doff_ppe wash 10. Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow from preparation to post-handling cleanup.

Methodology:

  • Preparation and Engineering Controls: Before handling, ensure a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[11] Verify that all necessary PPE is available and in good condition.

  • Weighing and Transfer:

    • Perform all weighing and transfer of the solid this compound inside the fume hood.

    • Use a draft shield or weigh boat to minimize the dispersal of powder.

    • Clean the spatula and weighing surfaces with a solvent-moistened wipe (e.g., ethanol or isopropanol) immediately after use. Dispose of the wipe in the designated solid hazardous waste container.

  • Solution Preparation:

    • Add solvents to the solid compound slowly to avoid splashing.

    • Ensure the vessel is appropriately sized to contain the reaction or solution.

  • Post-Handling Decontamination:

    • Wipe down the work surface within the fume hood with an appropriate solvent.

    • Rinse all contaminated glassware with a small amount of solvent, collecting the rinsate in the appropriate liquid hazardous waste container. Then, wash the glassware according to standard lab procedures.

Emergency Procedures: Spill and Exposure Management

Spill Management: In the event of a spill, immediate and decisive action is critical to mitigate exposure.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. Prevent unauthorized entry.

  • Assess and Equip: If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection if the spill is outside a fume hood.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill kit absorbent.[12] Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[6]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All materials used for decontamination must be disposed of as hazardous waste.

First Aid and Exposure Response:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[13] Seek immediate medical attention from an ophthalmologist.[12]
Skin Contact Take off all contaminated clothing immediately.[12] Rinse skin with plenty of soap and water. If irritation persists, seek medical attention.[9]
Inhalation Move the individual to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor.[13]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[14] Seek immediate medical attention and show the Safety Data Sheet or container label to the physician.[12]
Disposal Plan: A Step-by-Step Protocol

Proper disposal is a legal and ethical requirement to protect our environment and public health. All waste containing this compound must be treated as hazardous waste.[11]

Waste Disposal Workflow

G cluster_generation Waste Generation cluster_segregation Segregation & Containerization cluster_storage Interim Storage cluster_disposal Final Disposal waste_gen 1. Waste Generated (Solid, Liquid, PPE) classify 2. Classify as Hazardous waste_gen->classify segregate 3. Segregate by Type (Halogenated Liquid, Solid) classify->segregate containerize 4. Place in Labeled, Compatible Container segregate->containerize saa 5. Store in Satellite Accumulation Area (SAA) containerize->saa log 6. Log Waste in Inventory saa->log ehs 7. Contact EHS for Pickup log->ehs

Caption: Step-by-step process for hazardous waste disposal.

Methodology:

  • Waste Identification and Segregation: Properly identify and segregate all waste containing this compound. This includes unused compound, contaminated labware (e.g., vials, pipette tips), absorbent materials from spills, and contaminated PPE. Keep this waste stream separate from non-halogenated and other incompatible waste streams.[15]

  • Containerization:

    • Use only approved, chemically compatible, and clearly labeled hazardous waste containers.[15]

    • The container must be in good condition with a secure, leak-proof lid.

    • The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name "this compound" and its approximate concentration.[11]

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of laboratory personnel.[15]

    • Ensure the SAA is in a secondary containment tray and is inspected regularly for any signs of leakage.

  • Final Disposal:

    • Once the container is full, or if waste has been accumulating for a period defined by your institution's policy, contact your Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to schedule a pickup.[11]

    • Never dispose of this chemical down the drain or in the regular trash. [11]

By integrating these detailed protocols into our daily operations, we build a culture of safety and responsibility that protects ourselves, our colleagues, and our critical research endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.